Isoguanosine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUYHXYGGJMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939474 | |
| Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-71-9 | |
| Record name | Crotonoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoguanosine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoguanosine (isoG), a naturally occurring isomer of guanosine. It details the molecule's chemical structure, physicochemical properties, and a validated, large-scale synthesis protocol. This document is intended to serve as a key resource for professionals in chemical biology, pharmacology, and drug development exploring the applications of modified nucleosides.
Chemical Identity and Properties
This compound is a purine (B94841) nucleoside composed of an isoguanine (B23775) base attached to a β-D-ribofuranose sugar ring.[1] Structurally, it is an isomer of guanosine, differing by the transposition of the C2 carbonyl and C6 amino groups on the purine ring.[2][3] This seemingly minor alteration results in significant differences in its chemical properties and molecular recognition patterns compared to guanosine.[2] this compound is also known by several synonyms, including crotonoside, 2-hydroxyadenosine, and 1,2-dihydro-2-oxoadenosine.[3][4]
Molecular Identifiers
The following table summarizes the key chemical identifiers for this compound, providing essential information for substance registration, identification, and literature searches.
| Identifier | Value | Source |
| CAS Number | 1818-71-9 | [4][5] |
| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | [6] |
| Molecular Formula | C₁₀H₁₃N₅O₅ | [4] |
| Canonical SMILES | C1=NC2=C(NC(=O)N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | [6] |
| InChIKey | MIKUYHXYGGJMLM-UUOKFMHZSA-N | [6] |
Physicochemical Data
Quantitative physical and chemical properties of this compound are crucial for experimental design, including solubility and thermal stability assessments.
| Property | Value | Source |
| Molecular Weight | 283.24 g/mol | [4] |
| Appearance | White to off-white crystals | [5] |
| Melting Point | 243-245 °C (with decomposition) | |
| Purity | > 98% (Commercially available) | [5] |
Visualization of Chemical Structure
The chemical structure of this compound is depicted below, illustrating the purine ring system, the attached ribose sugar, and the specific placement of functional groups.
Experimental Protocol: Large-Scale Synthesis
The synthesis of high-purity this compound is critical for research and development. A simple, convenient, and scalable method is the diazotization of 2,6-diaminopurine (B158960) riboside.[5] This approach avoids the use of hazardous heavy metals and has been demonstrated on a large scale.[5][6]
Materials
-
2,6-Diaminopurine riboside
-
Acetic acid (AcOH)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
Aqueous Ammonia (NH₃·H₂O, 2.8%)
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (B78521) (NaOH, 0.1 M)
-
Active charcoal
Procedure
This protocol is adapted from a demonstrated large-scale (200 g) synthesis.[5][6]
-
Suspension: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature in a suitable reaction vessel.[6]
-
Acidification: Add 1 L of AcOH to the suspension over a period of 5 minutes while stirring.[6]
-
Diazotization: Prepare a solution of 122 g of NaNO₂ in 1 L of H₂O. Add this solution dropwise to the reaction mixture. Continue to stir the resulting clear solution for 40 minutes at room temperature, during which it will turn yellow.[5][6]
-
Crude Precipitation: In an ice water bath, adjust the pH of the yellow solution to 7.0 using 2.8% aqueous ammonia. This will cause the crude this compound product to precipitate.[5]
-
Initial Purification: Isolate the precipitate by filtration. Dissolve the crude solid in 0.1 M HCl with heating. Add active charcoal to the solution.[6]
-
Hot Filtration: Perform a hot filtration to remove the active charcoal.[6]
-
Final Precipitation: Cool the filtrate in an ice bath and neutralize it with 0.1 M NaOH to precipitate the purified product.[6]
-
Final Isolation: Collect the solid product by filtration, wash with ice water, and dry under a vacuum to yield a light yellow powder.[6] The reported yield for the purified product is 43% (86 g).[6]
Synthesis Workflow Diagram
The logical flow of the large-scale synthesis protocol is visualized below. This diagram outlines the key stages, from starting materials to the final high-purity product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H13N5O5 | CID 65085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 5. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Isoguanosine: A Comprehensive Technical Guide to its History, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanosine, a structural isomer of guanosine, has journeyed from a synthetic curiosity to a molecule of significant biological interest. Initially synthesized in the late 19th century, its discovery in nature was an accidental finding decades later. This technical guide provides an in-depth exploration of the history, natural sources, and discovery of this compound. It details the experimental methodologies for its isolation and quantification, presents quantitative data from various natural occurrences, and elucidates its primary role as a marker of oxidative stress. While not a classical signaling molecule, this guide also explores the cellular response to this compound as a form of nucleic acid damage.
A Historical Timeline: From Synthesis to Natural Discovery
This compound's story begins not in a biological system, but in a chemistry laboratory. The purine (B94841) base, isoguanine (B23775), was first synthesized by the Nobel laureate Emil Fischer in 1897. However, its existence in the natural world remained unknown for another 35 years.
A pivotal moment occurred in 1932 when Cherbuliez and Bernhard serendipitously isolated a novel glucoside from croton seeds (Croton tiglium). This compound was later identified as 2-hydroxy-6-amino-purine-D-riboside, or this compound. The yields from this natural source were initially very low and variable.
Following this initial discovery, isoguanine and this compound were identified in a diverse range of natural sources, solidifying their status as naturally occurring molecules. In 1940, isoguanine was isolated from the wings of the butterfly Prioneris thestylis. Later, in 1981, this compound was found in the digestive glands of the marine sea slug Diaulula sandiegensis.
More recently, with the advent of highly sensitive analytical techniques, this compound has been identified and quantified in mammals, including mice and humans. Its presence in RNA from mouse liver, as well as in human urine and cerebrospinal fluid, has opened new avenues of research into its physiological and pathological significance.
Natural Sources and Quantitative Abundance
This compound has been identified in a variety of organisms, from plants and insects to marine invertebrates and mammals. The concentration of this compound can vary significantly between sources.
| Natural Source | Compound Identified | Concentration |
| Croton tiglium (Croton Seeds) | This compound | 10.8 - 16.2 mg/g |
| Prioneris thestylis (Butterfly Wings) | Isoguanine | Not Quantified |
| Diaulula sandiegensis (Sea Slug) | This compound | Not Quantified |
| Human Urine | This compound | Levels comparable to or exceeding 8-oxo-7,8-dihydroguanosine |
| Human Cerebrospinal Fluid | This compound | Levels comparable to or exceeding 8-oxo-7,8-dihydroguanosine |
| Mouse Liver RNA | This compound | Levels comparable to or exceeding 8-oxo-7,8-dihydroguanosine |
Experimental Protocols: Isolation and Quantification
The accurate detection and quantification of this compound are crucial for understanding its biological roles. A variety of methods have been developed for its isolation and analysis, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for quantification.
Isolation of this compound from Croton tiglium Seeds
This protocol outlines a typical procedure for the extraction and purification of this compound from its most well-known plant source.
Materials:
-
Dried Croton tiglium seeds
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
HPLC system with a C18 column
Procedure:
-
Grinding and Extraction: Grind dried Croton tiglium seeds into a fine powder. Macerate the powder in methanol at room temperature for an extended period (e.g., 72 hours) with occasional agitation.
-
Concentration: Filter the methanolic extract to remove solid debris and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid extractions with n-hexane, dichloromethane, and ethyl acetate. This compound will be enriched in the more polar ethyl acetate fraction.
-
Column Chromatography: Dry the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a gradient of dichloromethane and methanol to separate compounds based on polarity.
-
Size-Exclusion Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.
-
Preparative HPLC: Achieve final purification using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a water/methanol gradient.
-
Structural Confirmation: Confirm the identity and purity of the isolated this compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a sensitive and specific method for quantifying this compound in biological samples.
Materials and Equipment:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-isoguanosine)
-
UPLC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 UPLC column
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Milli-Q water
-
Nuclease P1
-
Alkaline phosphatase
Procedure:
-
RNA Isolation: For tissue samples, homogenize the tissue and isolate total RNA using a standard method such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
Enzymatic Digestion: Digest the isolated RNA (or other nucleic acid samples) to its constituent nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the digested sample to correct for variations in sample processing and instrument response.
-
Sample Cleanup: Precipitate the enzymes by adding a solvent like acetonitrile or using a centrifugal filter. Centrifuge the sample and transfer the supernatant containing the nucleosides for analysis.
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the sample onto a C18 UPLC column and separate the nucleosides using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Construct a calibration curve using the analytical standard. Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This compound and Oxidative Stress: A Biomarker of Damage
While initially discovered in various organisms, a significant breakthrough in understanding the role of this compound in mammals came with the discovery of its formation as a result of oxidative stress. Reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and can be elevated during pathological conditions, can damage cellular macromolecules, including nucleic acids.
Adenine (B156593), a fundamental component of both DNA and RNA, is susceptible to oxidation by ROS, leading to the formation of isoguanine. When this damage occurs within a nucleic acid strand, the resulting nucleoside is this compound (in RNA) or 2'-deoxythis compound (B9890) (in DNA). The presence of this compound at levels comparable to or even exceeding that of 8-oxo-7,8-dihydroguanosine, a well-established marker of oxidative stress, suggests that adenine oxidation is a significant consequence of oxidative damage.
The formation of isoguanine from adenine is a critical event, as isoguanine can mispair with thymine (B56734) during DNA replication, potentially leading to G:C to T:A transversions and thus having mutagenic consequences.
Cellular Response to this compound: A Damage-Response Pathway
Currently, there is no evidence to suggest that this compound acts as a signaling molecule in a classical receptor-ligand pathway. Instead, its biological significance lies in its role as a lesion in nucleic acids that triggers cellular surveillance and repair mechanisms. The presence of this compound in DNA or RNA is a signal of damage that the cell must address to maintain genomic and transcriptomic integrity.
The following diagram illustrates the logical workflow of this compound formation through oxidative stress and the subsequent cellular response.
This workflow highlights that the primary "signaling" role of this compound is as an indicator of cellular distress, initiating a cascade of events aimed at either repairing the damage or eliminating the compromised cell to prevent the propagation of errors.
Conclusion and Future Directions
The journey of this compound from a synthetic molecule to a recognized biomarker of oxidative stress underscores the dynamic nature of scientific discovery. While its role as a classical signaling molecule is not supported by current evidence, its significance as an indicator of cellular damage is profound. For researchers and drug development professionals, understanding the mechanisms of this compound formation and the cellular responses it elicits is crucial for developing novel therapeutic strategies targeting diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.
Future research should focus on further elucidating the specific enzymatic pathways involved in the repair of this compound lesions in both DNA and RNA. Moreover, exploring the potential for this compound or its derivatives as therapeutic agents or as more sensitive and specific biomarkers for various diseases remains a promising area of investigation. The continued development of advanced analytical techniques will undoubtedly play a pivotal role in uncovering the remaining secrets of this intriguing molecule.
Natural sources of isoguanine and isoguanosine.
An In-depth Technical Guide on the Natural Sources of Isoguanine (B23775) and Isoguanosine
Introduction
Isoguanine (2-hydroxyadenine), a structural isomer of guanine, and its corresponding ribonucleoside, this compound, are purine (B94841) derivatives of significant interest to researchers in biochemistry, drug development, and molecular biology.[1] While not one of the canonical bases in DNA or RNA, isoguanine and this compound are found in various natural contexts.[1][2] Their presence ranges from specific plant and animal species to being a product of oxidative damage to nucleic acids in mammals.[1][3][4] This guide provides a comprehensive overview of the natural sources of these compounds, detailed experimental methodologies for their study, and a review of the biochemical pathways in which they are involved.
Natural Occurrences of Isoguanine and this compound
Isoguanine and this compound have been identified in a diverse array of natural sources. Historically, this compound was first isolated from the croton bean (Croton tiglium), where it is also known as crotonoside.[1][2][5] Its discovery has since expanded to include insects and marine life. More recently, this compound has been identified and quantified in mammalian systems, including humans and mice, challenging the long-held view of it being a non-natural nucleobase.[4][6]
Data Presentation: Identified Natural Sources
The following table summarizes the known natural sources of isoguanine and its nucleoside, this compound.
| Natural Source | Compound Identified | Method of Identification | References |
| Croton tiglium seeds (Croton Bean) | This compound (Crotonoside) | HPLC, HPTLC, LC-MS | [1][7] |
| Butterfly Wings (Prioneris thestylis) | Isoguanine | Not Specified | [2][4] |
| Marine Nudibranch Mollusk (Diaulula sandiegensis) | This compound | Not Specified | [1][8] |
| Humans | This compound | Isotope dilution LC-MS/MS | [4][6] |
| Mice | This compound | Isotope dilution LC-MS/MS | [4][6] |
| Product of Oxidative Damage to DNA/RNA | Isoguanine / this compound | Various | [3][9] |
Quantitative Data
Quantitative analysis has revealed the presence of this compound in mammalian tissues and fluids, often at levels comparable to or even exceeding well-known markers of oxidative stress like 8-oxo-7,8-dihydroguanosine.[4][6] This finding suggests that this compound may have biological functions beyond being a simple marker of oxidative damage.[4][6]
| Species | Tissue/Fluid | This compound Concentration | Reference |
| Human | Urine | ~0.5 - 2.0 nmol/mmol creatinine | [10] |
| Human | Cerebrospinal Fluid | Detectable levels reported | [10] |
| Mouse | Liver RNA | Levels comparable to or exceeding 8-oxo-7,8-dihydroguanosine | [4][10] |
Biochemical Pathways
Isoguanine's presence in biological systems is primarily attributed to the oxidative damage of adenine (B156593).[3] Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), can attack adenine bases within the nucleotide pool or in DNA and RNA strands to form isoguanine.[3][11]
Formation of Isoguanine via Oxidative Stress
The formation of isoguanine from adenine is a two-step process initiated by a hydroxyl radical attacking the C2 position of the adenine ring.[3][12] This leads to the formation of an isoguanine tautomer. A subsequent water-mediated hydrogen transfer results in the stable keto form of isoguanine.[3][12]
Base Excision Repair (BER) Pathway for Isoguanine
Due to its potential to mispair with thymine, leading to mutations, cells have evolved mechanisms to remove isoguanine from DNA.[3] The primary repair mechanism is the Base Excision Repair (BER) pathway.[3] The process is initiated by a DNA glycosylase, such as MUTYH, which recognizes the isoguanine:adenine mispair.[3]
Experimental Protocols
The study of isoguanine and this compound requires robust methods for their extraction from complex matrices and their accurate quantification.
Extraction and Purification of this compound from Croton tiglium
This protocol is a composite methodology for the isolation and purification of this compound from its most well-known botanical source.[1][7]
1. Grinding and Extraction:
- Grind dried Croton tiglium seeds to a fine powder.
- Macerate the powder in methanol (B129727) at room temperature for 72 hours with occasional stirring to extract the compounds.[1]
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their solubility. This compound will preferentially partition into the more polar fractions.
3. Chromatographic Purification:
- Subject the polar fraction (e.g., n-butanol fraction) to column chromatography over silica (B1680970) gel.
- Elute the column with a gradient solvent system (e.g., chloroform-methanol) to separate the components.
- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
- Pool the this compound-rich fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Start [label="Croton tiglium Seeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Grind [label="Grind to Fine Powder", fillcolor="#F1F3F4", fontcolor="#202124"];
Extract [label="Methanol Maceration\n(72 hrs)", fillcolor="#F1F3F4", fontcolor="#202124"];
Filter[label="Filter & Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"];
Partition [label="Solvent Partitioning", fillcolor="#F1F3F4", fontcolor="#202124"];
Column [label="Silica Gel Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"];
HPLC [label="Preparative HPLC", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Grind -> Extract -> Filter -> Partition -> Column -> HPLC -> End;
}
Quantification of this compound in Biological Samples by LC-MS/MS
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (IDMS) is the gold standard for the highly sensitive and specific quantification of nucleosides like this compound in complex biological matrices such as RNA digests, urine, or cerebrospinal fluid.[4][10][11]
1. Sample Preparation:
- RNA Isolation: For tissue samples, isolate total RNA using standard commercial kits or phenol-chloroform extraction methods.[10] Ensure the use of RNase inhibitors.
- DNA Removal: Treat the isolated RNA with RNase-free DNase I to eliminate any DNA contamination.[10]
- Purity Assessment: Quantify RNA concentration and assess purity via spectrophotometry (an A260/A280 ratio of ~2.0 is desired).[10]
2. Enzymatic Hydrolysis:
- Digest 1-10 µg of total RNA into its constituent nucleosides by incubating with a mixture of nuclease P1 and alkaline phosphatase at 37°C for 2-4 hours.[10]
3. Internal Standard Spiking and Sample Cleanup:
- Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-isoguanosine) to the digested sample.[10][11] This standard corrects for variations in sample processing and instrument response.[11]
- Precipitate the enzymes by adding a solvent like acetonitrile.
- Centrifuge the sample and transfer the supernatant containing the nucleosides for analysis.[10]
4. LC-MS/MS Analysis:
- Inject the prepared sample into an LC-MS/MS system.
- Separate the nucleosides using a suitable reverse-phase HPLC column.
- Detect and quantify this compound and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
5. Quantification:
- Determine the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.[10]
Start [label="Biological Sample\n(e.g., RNA, Urine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Hydrolysis [label="Enzymatic Hydrolysis\n(if RNA)", fillcolor="#F1F3F4", fontcolor="#202124"];
Spike [label="Spike with Isotope-Labeled\nInternal Standard", fillcolor="#F1F3F4", fontcolor="#202124"];
Cleanup [label="Sample Cleanup\n(e.g., Protein Precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"];
LCMS [label="LC-MS/MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
Data [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="Quantified this compound\nConcentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Hydrolysis;
Hydrolysis -> Spike;
Start -> Spike [style=dashed, label="For non-RNA samples"];
Spike -> Cleanup -> LCMS -> Data -> End;
}
<i>Diagram: Workflow for quantification of this compound by LC-MS/MS.
Conclusion
Isoguanine and its nucleoside, this compound, are naturally occurring compounds found in sources as varied as plants, insects, marine mollusks, and mammalian tissues. [1][2][4][8]While traditionally viewed as a marker of oxidative damage to adenine in nucleic acids, recent quantitative studies in mammals suggest that this compound's endogenous levels may imply a more complex biological role that is yet to be fully elucidated. [3][4][6]The robust experimental protocols for extraction and quantification outlined in this guide provide a solid framework for researchers and drug development professionals to further investigate the distribution, metabolism, and potential pharmacological activities of these intriguing purine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and quantification of this compound in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of this compound from Croton tiglium and its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: isolation from an animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoguanine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Isoguanine formation from adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Differences Between Isoguanosine and Guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanosine, a naturally occurring structural isomer of guanosine (B1672433), presents a fascinating case study in the profound functional consequences that arise from subtle architectural changes in molecular structure.[1][2] This technical guide provides a comprehensive examination of the core structural distinctions between this compound and its canonical counterpart, guanosine. We delve into the fundamental differences in their chemical makeup, three-dimensional conformation, and the resultant impact on their physicochemical properties and biological activities. This document summarizes key quantitative data, details relevant experimental protocols for their characterization, and provides visual representations of their structural relationship and self-assembly behavior. A thorough understanding of these differences is paramount for researchers engaged in nucleic acid chemistry, drug design, and the development of novel biomaterials.
Core Structural and Physicochemical Differences
Guanosine and this compound are purine (B94841) nucleosides that share the same chemical formula but differ in the arrangement of exocyclic functional groups on the purine ring.[3] In guanosine, the amino group is at the C2 position and the carbonyl group is at the C6 position (2-amino-6-oxopurine). Conversely, this compound features a transposition of these groups, with the carbonyl group at the C2 position and the amino group at the C6 position (6-amino-2-oxopurine).[1][3] This seemingly minor alteration dramatically influences the molecule's hydrogen-bonding capabilities, electronic properties, and propensity for self-assembly.[1][3]
Impact on Hydrogen Bonding
The distinct placement of hydrogen bond donors and acceptors on the Watson-Crick face of the purine ring is a primary consequence of the isomeric difference between guanosine and this compound.
-
Guanosine presents a Donor-Donor-Acceptor (DDA) hydrogen bonding pattern, enabling it to form three stable hydrogen bonds with cytosine, which has a complementary Acceptor-Acceptor-Donor (AAD) pattern.[3]
-
This compound , in contrast, exhibits an Acceptor-Donor-Donor (ADD) pattern.[3] This prevents it from forming a stable base pair with cytosine but allows for strong, Watson-Crick-like pairing with isocytosine.
This fundamental difference in hydrogen bonding dictates their roles in genetic information storage and their application in synthetic genetic systems.
Physicochemical Properties
The structural isomerism also leads to distinct physicochemical properties, which are critical for their separation, identification, and application.
| Property | Guanosine | This compound | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₀H₁₃N₅O₅ | [3] |
| Molar Mass | 283.24 g/mol | 283.24 g/mol | [4] |
| UV Absorption Maxima (pH 7.4) | Not explicitly found | 293, 247, 206 nm | [5] |
| UV Absorption Maxima (pH 1.4) | Not explicitly found | 283, 235, 206 nm | [5] |
Supramolecular Self-Assembly
Both guanosine and this compound are known for their ability to self-assemble into higher-order structures, a property with significant implications for nanotechnology and materials science.[6]
-
Guanosine derivatives can form G-quadruplexes, which are four-stranded structures stabilized by Hoogsteen hydrogen bonds between four guanine (B1146940) bases. These structures are implicated in various biological processes and are a target for drug development.
-
This compound also demonstrates a remarkable capacity for self-assembly, forming structures such as tetramers and decamers in the presence of cations.[1][7] These assemblies are driven by a combination of hydrogen bonding and π-π stacking interactions.[8]
Experimental Protocols for Structural Characterization
The elucidation of the precise three-dimensional structures of guanosine and this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing insights into atomic connectivity and conformation.[9]
Protocol: 1D and 2D NMR Analysis of Nucleosides
-
Sample Preparation: Dissolve 1-5 mg of the purified nucleoside (guanosine or this compound) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts of the non-exchangeable protons on the purine and ribose rings.
-
1D ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to determine the chemical shifts of the carbon atoms.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar couplings within the ribose sugar ring, which helps in assigning the signals from the individual protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the carbon spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range couplings between protons and carbons, which is crucial for confirming the connectivity between the purine base and the ribose sugar.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximities between protons, providing information about the conformation of the glycosidic bond (syn vs. anti) and the puckering of the ribose ring.
X-ray Crystallography
Single-crystal X-ray crystallography provides a high-resolution, static picture of the molecule in the solid state, yielding precise bond lengths, bond angles, and details of intermolecular interactions.[9]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the nucleoside of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure with high precision.
Synthesis of this compound
The chemical synthesis of this compound is a key step for its detailed study and application. One common and efficient method is the diazotization of 2,6-diaminopurine (B158960) riboside.[2][10]
Protocol: Large-Scale Synthesis of this compound via Diazotization [10]
-
Suspension: Suspend 2,6-diaminopurine riboside in water at room temperature.
-
Acidification: Add acetic acid to the suspension over a period of 5 minutes.
-
Diazotization: Slowly add a solution of sodium nitrite (B80452) in water dropwise to the reaction mixture. Stir the resulting solution for approximately 40 minutes.
-
Precipitation: Adjust the pH of the solution to 7 with aqueous ammonia (B1221849) in an ice water bath to precipitate the crude product.
-
Purification:
-
Dissolve the crude product in 0.1 M HCl with heating.
-
Perform hot filtration and cool the filtrate.
-
Neutralize the filtrate with 0.1 M NaOH to precipitate the purified this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Biological Implications and Future Directions
The structural differences between guanosine and this compound have significant biological implications. Isoguanine, the nucleobase of this compound, can be formed as a result of oxidative damage to adenine (B156593) in DNA and RNA.[7][11] Its presence can lead to mispairing during replication and transcription, highlighting its mutagenic potential.
The unique self-assembly properties of this compound and its derivatives are being explored for various applications in medicinal chemistry and materials science, including the development of ionophores, hydrogels, and anticancer agents.[1][2][7] Further research into the structural biology of this compound-containing nucleic acids and the development of more efficient and scalable synthetic routes will undoubtedly open up new avenues for its application in biotechnology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isoguanine - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Isoguanosine for Research
This compound (isoG), a naturally occurring isomer of guanosine, presents a fascinating case study in how subtle structural modifications can lead to significant changes in physicochemical properties and biological functions.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering valuable data and methodologies for researchers in drug development, molecular biology, and materials science.
Molecular Structure and Tautomerism
This compound differs from its canonical counterpart, guanosine, by the transposition of the C2 carbonyl and C6 amino groups.[1][2] This seemingly minor alteration has profound implications for its hydrogen bonding patterns and gives rise to a rich tautomeric landscape. Isoguanine (B23775), the nucleobase of this compound, can exist in several tautomeric forms, with the equilibrium being highly sensitive to the surrounding environment, such as the polarity of the solvent.[3][4]
In aqueous solutions, the keto-N1H form is predominant, while the enol-O2H form is favored in less polar solvents.[1][3] This tautomeric flexibility is a key factor in its mutagenic potential, as different tautomers can lead to mispairing during DNA replication.[1][2][5]
References
- 1. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Tautomeric forms of isoguanosine in solution.
An In-depth Technical Guide on the Tautomeric Forms of Isoguanosine in Solution
For Researchers, Scientists, and Drug Development Professionals
This compound, a structural isomer of guanosine, presents a fascinating case of tautomerism, a phenomenon where a molecule exists in multiple, interconvertible structural forms that differ in the position of a proton. This dynamic equilibrium between tautomers is highly sensitive to the surrounding environment and has profound implications for this compound's biological functions, including its hydrogen-bonding patterns, potential for mutagenesis, and applications in synthetic biology. Unlike canonical nucleobases that predominantly exist in a single form, this compound's tautomeric flexibility is a key determinant of its chemical and biological properties.[1][2]
The Tautomeric Landscape of this compound
This compound primarily exhibits keto-enol tautomerism, involving the migration of a proton between the N1 nitrogen and the C2 exocyclic oxygen. A secondary, less discussed, equilibrium is the amino-imino tautomerism at the C6 position.
The predominant forms in solution are the N1-H, 2-keto-6-amino (keto) form and the O2-H, 2-enol-6-amino (enol) form. In aqueous, polar environments, this compound and its derivatives are found mainly in the keto form.[3][4] Conversely, the enol form becomes more favorable in environments with lower polarity, such as dioxane, or at elevated temperatures.[3][5]
Caption: Primary tautomeric equilibria of the isoguanine (B23775) base.
Quantitative Analysis of Tautomeric Equilibrium
The equilibrium between the keto and enol tautomers is highly dependent on the solvent, temperature, and whether the nucleoside is free in solution or within a DNA duplex. The tautomeric constant (KTAUT) represents the ratio of the enol form to the keto form.
| Compound | Conditions | Keto Form (%) | Enol Form (%) | KTAUT ([Enol]/[Keto]) | Reference |
| This compound | Aqueous medium | Predominant (~95%) | Minor (~5%) | ~0.05 | [3][5] |
| This compound | Dioxane | Minor | Predominant | > 1 | [1][3] |
| 2'-deoxythis compound (in DNA duplex) | 2°C | Predominant | Minor | - | [6] |
| 2'-deoxythis compound (in DNA duplex) | 40°C | ~60% | ~40% | ~0.67 | [6] |
Experimental Protocols for Tautomer Analysis
The characterization and quantification of this compound tautomers rely on a combination of spectroscopic and computational methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: The keto and enol tautomers of this compound possess distinct chromophores, leading to different UV absorption maxima. The keto form typically absorbs at around 292-293 nm, while the enol form has a maximum near 270 nm.[5] By monitoring the absorption spectrum under varying conditions (e.g., different solvents), the shift in equilibrium can be observed and quantified.
Detailed Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent where it is stable (e.g., methanol). Create a series of solutions by diluting the stock into various solvents of differing polarities (e.g., water, dioxane, chloroform).
-
Model Compound Spectra: Obtain UV spectra of "fixed" tautomeric analogs, such as O-alkylated and N-alkylated isoguanine derivatives, which serve as pure models for the enol and keto forms, respectively.[7]
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each this compound solution from approximately 220 nm to 350 nm using a dual-beam spectrophotometer.
-
Data Analysis: Analyze the spectra. The relative contributions of the keto and enol forms to the overall spectrum can be deconvoluted using the spectra of the fixed model compounds, allowing for the calculation of the tautomeric ratio in each solvent.
Caption: Workflow for UV-Vis-based analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides high-resolution structural information, allowing for the direct observation and quantification of different tautomers in solution, provided their exchange rate is slow on the NMR timescale. Distinct chemical shifts for the protons and carbons near the sites of tautomerization can be used to identify and integrate the signals corresponding to each form.
Detailed Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound or its derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.
-
Spectral Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra. For quantitative analysis, ensure long relaxation delays in ¹H spectra to allow for full magnetization recovery.
-
Variable Temperature Studies: Perform experiments at different temperatures to observe changes in the equilibrium. At higher temperatures, the population of the enol form may increase.[6]
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Identify the distinct signals for each tautomer. The relative populations can be determined by integrating the corresponding non-overlapping proton signals.
Caption: Workflow for NMR-based analysis of tautomerism.
Computational Chemistry
Principle: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the relative energies and stabilities of the different tautomers in the gas phase and in solution.[4][8] Solvation models (e.g., IEFPCM) can simulate the effect of different solvents on the tautomeric equilibrium.
Detailed Methodology:
-
Model Building: Construct 3D structural models of all plausible this compound tautomers (e.g., keto-amino, enol-amino, imino forms).
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[4] This is done both for the gas phase and with a continuum solvation model representing the solvent of interest.
-
Energy Calculation: Calculate the single-point electronic energies and Gibbs free energies for the optimized structures.
-
Population Analysis: Use the calculated free energies to determine the relative stabilities and predict the equilibrium populations of each tautomer at a given temperature using the Boltzmann distribution.
Caption: Workflow for computational analysis of tautomerism.
Biological and Functional Implications
The tautomeric ambiguity of this compound is not merely a chemical curiosity; it has significant biological consequences. Because the keto and enol forms present different hydrogen bond donor-acceptor patterns, they can pair with different nucleobases.
-
Mutagenesis: Isoguanine is a known product of oxidative damage to adenine (B156593) in DNA.[2][4] Its ability to exist in different tautomeric forms allows it to mispair with canonical bases. For example, while the keto form might pair with isocytosine, the enol form can form a stable base pair with thymine (B56734) or uracil, potentially leading to mutations during DNA replication if not repaired.[6][9]
-
Synthetic Biology: The unique base-pairing properties of this compound have been exploited in synthetic biology to create an "expanded genetic alphabet." The this compound-isocytosine (isoG-isoC) pair can function as a third, unnatural base pair that can be incorporated into DNA and RNA by polymerases, although tautomerism can still pose a challenge to replication fidelity.[10]
Caption: Tautomerism-induced mispairing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tautomerism of this compound and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 6. 2'-Deoxythis compound adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
Spectroscopic Properties of Isoguanosine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of isoguanosine and its analogs. This compound, a structural isomer of guanosine, and its derivatives are of significant interest in various fields, including the study of oxidative DNA damage, the development of expanded genetic systems, and therapeutic applications. A thorough understanding of their spectroscopic characteristics is crucial for their identification, quantification, and the elucidation of their biological functions. This document summarizes key spectroscopic data, details relevant experimental protocols, and illustrates pertinent molecular processes.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the characterization of nucleosides and their analogs. The absorption spectra of this compound and its derivatives are sensitive to environmental factors such as pH, which can influence their tautomeric forms.
Data Summary: UV-Vis Absorption Maxima
| Compound | pH | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
| This compound (IsoGuo) | 7.4 | 293 | 247 | 206 | [1] |
| 1.4 | 283 | 235 | 206 | [1] | |
| 2'-Deoxythis compound (B9890) (dIsoGuo) | 7.4 | 292 | 247 | 206 | [1] |
| 1.4 | 284 | 235 | 205 | [1] | |
| 1,N⁶-etheno-isoguanine | 6.5 (neutral) | ~291 | - | - | [2][3] |
| 2.0 (cationic) | - | - | - | [3] | |
| 11.0 (anionic) | - | - | - | [3] |
Experimental Protocol: UV-Vis Spectral Analysis
A standard protocol for obtaining UV-Vis absorption spectra of this compound and its analogs involves the following steps:
-
Sample Preparation: Prepare stock solutions of the nucleoside analog in a suitable solvent, such as deionized water or a buffer solution. For pH-dependent studies, prepare a series of buffers (e.g., phosphate (B84403) buffers) at the desired pH values.[1]
-
Concentration Determination: Accurately determine the concentration of the stock solution, for instance, by using a known molar extinction coefficient if available.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using a reference cuvette containing the same solvent or buffer as the sample.
-
Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range, typically from 200 to 400 nm. Ensure that the absorbance values fall within the linear range of the instrument (usually below 1.5). Dilute the sample if necessary.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, use the Beer-Lambert law (A = εbc) to determine concentrations, where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.
Fluorescence Spectroscopy
This compound and its primary analogs are generally considered to be weakly fluorescent or non-fluorescent in aqueous solutions.[1] Their excited states tend to decay rapidly through non-radiative pathways, a property that contributes to their photostability.[4][5] However, certain modifications, such as the formation of tricyclic analogs like 1,N⁶-etheno-isoguanine, can induce significant fluorescence.[2][3]
Data Summary: Fluorescence Properties
| Compound | Condition | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| This compound (IsoGuo) | pH 7.4 | 285 | ~350 | Very low | [1] |
| 2'-Deoxythis compound (dIsoGuo) | pH 7.4 | 285 | ~350 | Very low | [1] |
| 1,N⁶-etheno-isoguanine | pH 6.5 | 290 | - | - | [3] |
| N⁶-β-d-ribosyl-1,N⁶-etheno-isoguanine | - | - | - | Highly fluorescent | [2] |
| Isothiazologuanosine (tzG) | pH 7.0 | - | - | Fluorescent | [6] |
Experimental Protocol: Fluorescence Spectroscopy
The following protocol can be used to measure the fluorescence spectra of this compound analogs:
-
Sample Preparation: Prepare dilute solutions of the compound in a suitable, non-fluorescent solvent or buffer. The concentration should be low enough to avoid inner filter effects.
-
Fluorometer Setup: Use a spectrofluorometer. Set the excitation and emission slits to an appropriate width to balance signal intensity and spectral resolution.
-
Excitation Spectrum: To determine the optimal excitation wavelength, scan a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.
-
Emission Spectrum: Set the excitation wavelength to the determined optimum (or a specific wavelength of interest) and scan the emission wavelengths to obtain the fluorescence spectrum.[1]
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or tryptophan, using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²), where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its analogs in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while 2D NMR techniques like NOESY can reveal through-space proximities, aiding in the determination of conformation and base pairing.[7][8] NMR is also instrumental in studying the tautomeric equilibria of these molecules.[9]
Data Summary: Representative NMR Data
Detailed chemical shift assignments are highly dependent on the specific analog, solvent, and experimental conditions. The following provides a general overview of expected resonances.
| Nucleus | This compound Moiety | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | H8 | 7.5 - 8.5 | Sensitive to substitution at C8. |
| H1' (anomeric) | 5.5 - 6.5 | Coupling constant (J) to H2' indicates sugar pucker. | |
| Sugar Protons (H2', H3', H4', H5', H5'') | 3.5 - 5.0 | Complex, often overlapping signals. | |
| Exchangeable Protons (NH, NH₂) | 6.0 - 12.0 | Broad signals, sensitive to pH and temperature; often observed in H₂O/D₂O mixtures.[8] | |
| ¹³C | C2, C4, C6 (carbonyl and amino-bearing) | 150 - 165 | Sensitive to tautomeric form. |
| C5, C8 | 100 - 145 | ||
| C1' (anomeric) | 85 - 95 | ||
| Sugar Carbons (C2', C3', C4', C5') | 60 - 80 |
Experimental Protocol: NMR Spectroscopy
A typical workflow for NMR analysis of an this compound analog is as follows:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆). For the observation of exchangeable protons, a mixture of 90% H₂O and 10% D₂O is commonly used.[8] Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
NMR Data Acquisition: Acquire spectra on a high-field NMR spectrometer. Standard experiments include:
-
1D ¹H NMR
-
1D ¹³C NMR (often with proton decoupling)
-
2D experiments such as COSY (to identify scalar-coupled protons), HSQC/HMQC (to correlate protons with their directly attached carbons), HMBC (to identify long-range proton-carbon correlations), and NOESY (to identify protons that are close in space).
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Use specialized software to assign the resonances to specific atoms in the molecule based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound and its analogs. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for the identification and quantification of these compounds in complex biological matrices.[10][11][12] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Data Summary: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₅ | [13] |
| Exact Mass | 283.0917 g/mol | [13] |
| Precursor Ion (LC-ESI-MS, positive mode) | [M+H]⁺ = 284.0989 m/z | [13] |
| Major MS/MS Fragment Ion | 152.0566 m/z (corresponding to the isoguanine (B23775) base) | [13] |
Experimental Protocol: LC-MS/MS for this compound Quantification
The following protocol outlines a general procedure for the quantification of this compound in a biological sample using isotope dilution mass spectrometry.
-
Sample Preparation:
-
Spike the biological sample (e.g., urine, digested RNA) with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-isoguanosine).[12]
-
Perform solid-phase extraction (SPE) or another suitable cleanup procedure to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).[13]
-
Use a gradient elution with a mobile phase consisting of, for example, an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Monitor the transition of the precursor ion to a specific product ion for both the endogenous this compound (e.g., m/z 284 -> 152) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of this compound in the original sample by comparing this ratio to a standard curve generated from samples with known concentrations.[12]
-
Visualizations
Formation of Isoguanine via Oxidative Stress
The following diagram illustrates the formation of isoguanine from adenine (B156593) as a result of oxidative stress, a key process in DNA damage.
Caption: Formation of isoguanine from adenine via oxidative stress.
General Workflow for Spectroscopic Analysis
This diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a novel this compound analog.
Caption: Workflow for spectroscopic analysis of this compound analogs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. View of Fluorescence of the tri-cyclic adenine and isoguanine derivatives and their ribosides: possible analytical applications | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 3. Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excited state dynamics of 2′-deoxythis compound and this compound in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Excited state dynamics of 2'-deoxythis compound and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Spectroscopic analysis and synthesis of nucleoside analogs for lethal mutagenesis [dspace.mit.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification and quantification of this compound in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C10H13N5O5 | CID 65085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isoguanosine's Role in the Genesis of Life: A Technical Guide
Abstract: The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule for early life. However, the prebiotic synthesis and stability of the canonical nucleobases present challenges to this theory. Isoguanosine (iG), a structural isomer of guanosine (B1672433), has emerged as a compelling alternative or supplementary component of primordial genetic material. This technical guide provides an in-depth analysis of this compound's role in origin of life theories, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data on this compound's thermodynamic properties and photostability, details key experimental protocols, and visualizes critical pathways and workflows. This document aims to be a comprehensive resource for understanding the prebiotic potential of this compound and its implications for the emergence of life.
Introduction: The Prebiotic Conundrum and the Rise of this compound
The canonical model of the RNA world faces several hurdles, including the prebiotic synthesis of purines and pyrimidromes and the inherent instability of these molecules in the harsh conditions of early Earth. This compound, with its unique structural and photochemical properties, offers potential solutions to some of these challenges.[1] Its structure, differing from guanosine by the transposition of the C2 carbonyl and C6 amino groups, leads to distinct base-pairing and self-assembly behaviors.[2] This guide explores the prebiotic synthesis of this compound, its photostability, its role in forming alternative genetic polymers, and its potential catalytic activity in a pre-RNA world.
Prebiotic Synthesis of this compound
A plausible prebiotic synthesis of isoguanine (B23775), the nucleobase of this compound, involves the reaction of formamide (B127407) under conditions simulating those of the early Earth.[1] Formamide (H₂NCHO) is a simple organic molecule believed to have been abundant on the prebiotic Earth and serves as a precursor for various purines.[3]
Experimental Protocol: Synthesis of this compound via Diazotization
A common laboratory method for the synthesis of this compound involves the diazotization of 2,6-diaminopurine (B158960) riboside. This method is notable for its efficiency and scalability.
Materials:
-
2,6-diaminopurine riboside
-
Acetic acid (AcOH)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
Aqueous Ammonia (NH₃·H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Active charcoal
Procedure: [4]
-
Suspend 200 g of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature.
-
Add 1 L of AcOH over 5 minutes.
-
Dropwise, add a solution of 122 g of NaNO₂ in 1 L of H₂O.
-
Stir the resulting clear solution for 40 minutes to obtain a yellow solution.
-
Adjust the pH to 7 with 2.8% aqueous NH₃ in an ice water bath to precipitate the crude product.
-
Dissolve the obtained precipitate in 0.1 M HCl with heating and add active charcoal.
-
Perform hot filtration and cool the filtrate in an ice bath.
-
Neutralize the filtrate with 0.1 M NaOH.
-
Filter the solution to collect the solid product.
-
Wash the solid with ice water and vacuum-dry to yield a light yellow powder.
This procedure has been reported to yield up to 97.2% of this compound before purification.[5]
Photostability: A Key to Prebiotic Survival
The early Earth was subjected to intense ultraviolet (UV) radiation. Therefore, the photostability of the building blocks of any primordial genetic material is a critical factor for their selection and persistence.[3] this compound exhibits remarkable photostability, attributed to its ability to rapidly dissipate absorbed UV energy as heat through internal conversion.[1] This process minimizes the lifetime of electronically excited states, thereby preventing destructive photochemical reactions.[6]
Quantitative Photostability Data
The photostability of a nucleobase can be quantified by its excited-state lifetime and photodegradation quantum yield.
| Compound | Form/Condition | Excited-State Lifetime (τ) | Photodegradation Quantum Yield (Φ) | Reference |
| This compound (IsoGuo) | Aqueous solution | τ₁ = 0.24 ps, τ₂ = 1.33 ps | Minimal (<1%) photodegradation | [6] |
| 2'-Deoxythis compound | Aqueous solution | τ₁ = 0.30 ps, τ₂ = 0.95 ps | Minimal (<1%) photodegradation | [6] |
| Guanosine | Aqueous solution | ~1.0 ps | 2.9 x 10⁻⁴ | [6] |
| Adenosine (B11128) | Aqueous solution | ~1.0 ps | 2.5 x 10⁻³ | [6] |
Note: Photodegradation quantum yields are highly dependent on experimental conditions.
An Alternative Genetic Polymer
This compound's unique hydrogen bonding pattern allows it to form a stable base pair with isocytosine (B10225) (isoC), analogous to the guanine-cytosine (G-C) pair.[7] This has led to the proposal of an alternative genetic system based on an expanded alphabet including the isoG-isoC pair. Such a system could have preceded or co-existed with the canonical RNA world.
Thermodynamic Stability of this compound-Containing Duplexes
The thermodynamic stability of nucleic acid duplexes is a measure of the strength of the interactions between the two strands. This is typically quantified by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation.
| Duplex Pair | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (eu) | Reference |
| r(CG/GC) | -2.24 | -10.6 | -27.2 | [8] |
| r(CiG/GiC) | -2.84 | -11.4 | -27.8 | [7] |
| r(GC/CG) | -3.42 | -14.2 | -34.9 | [8] |
| r(GiC/CiG) | -4.02 | -15.0 | -35.5 | [7] |
| d(C-G) | -1.7 | -8.0 | -21.9 | [9] |
| d(iC-iG) | -2.1 | -9.1 | -24.4 | [10] |
Note: Thermodynamic parameters are sequence and context-dependent. The values presented are for specific nearest-neighbor pairs.
A significant challenge to the fidelity of an this compound-based genetic system is its tautomerism. This compound can exist in keto and enol forms, with the enol tautomer capable of mispairing with thymine (B56734) (or uracil).[11] This potential for mispairing could have been a source of mutation in a prebiotic context.
Experimental Protocol: Thermal Denaturation Analysis
Thermal denaturation (melting) analysis is a standard method to determine the thermodynamic stability of nucleic acid duplexes.
Procedure: [5]
-
Sample Preparation: Synthesize complementary oligonucleotides, one or more containing this compound. Prepare control duplexes with canonical base pairs. Anneal the strands in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller.
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/min).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve.
This compound in Ribozyme Catalysis
The discovery of ribozymes, RNA molecules with catalytic activity, is a cornerstone of the RNA world hypothesis. The potential for this compound to participate in and even enhance ribozyme catalysis is an active area of research. The altered pKa of this compound compared to guanosine could provide novel catalytic functionalities in a prebiotic context.
While specific examples of naturally occurring this compound-containing ribozymes are not known, studies on synthetic ribozymes incorporating this compound have provided insights into its potential catalytic roles. For instance, the substitution of conserved adenosines with this compound in a hammerhead ribozyme resulted in only a minor decrease in catalytic activity, suggesting that the 6-amino group of adenosine is not critical for catalysis in those positions and can be replaced by the functional groups of this compound.
Kinetic Analysis of Ribozyme Cleavage
The catalytic efficiency of a ribozyme is determined by its rate of reaction, typically measured as a rate constant (k_cat or k_obs).
General Protocol for Kinetic Analysis of a Hammerhead Ribozyme: [12]
-
In Vitro Transcription: Synthesize the ribozyme and its substrate RNA containing a radiolabel (e.g., ³²P) using in vitro transcription.
-
Reaction Initiation: Initiate the cleavage reaction by adding a divalent metal ion cofactor (e.g., MgCl₂) to a mixture of the ribozyme and substrate at a specific temperature and pH.
-
Quenching: Stop the reaction at various time points by adding a quenching buffer (e.g., containing EDTA).
-
Gel Electrophoresis: Separate the cleavage products from the uncleaved substrate using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Quantify the amount of cleaved and uncleaved substrate at each time point using a phosphorimager.
-
Data Analysis: Plot the fraction of cleaved substrate versus time and fit the data to a kinetic model (e.g., single exponential) to determine the observed rate constant (k_obs).
Conclusion and Future Directions
This compound presents a compelling case as a significant player in the origin of life. Its plausible prebiotic synthesis, superior photostability, and ability to form a stable, alternative base pair address some of the key challenges associated with a purely canonical RNA world. The inherent mutagenicity due to tautomerism, while a challenge for high-fidelity information transfer, could have been a source of variation and evolution in early genetic systems.
Future research should focus on several key areas:
-
Non-enzymatic Polymerization: Elucidating the kinetics and fidelity of template-directed, non-enzymatic polymerization of this compound-containing oligonucleotides.
-
Ribozyme Catalysis: Designing and characterizing ribozymes with this compound at their core to explore novel catalytic mechanisms.
-
Expanded Genetic Systems: Investigating the replication and evolution of genetic systems containing more than four bases, including this compound and isocytosine.
The continued study of this compound will undoubtedly provide deeper insights into the chemical origins of life and may also pave the way for the development of novel synthetic biological systems and therapeutic agents.
References
- 1. Catalytic roles for proton transfer and protonation in ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerism of this compound and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Photophysical Characterization of Isoguanine in a Prebiotic-Like Envir" by Naishka E. Caldero-Rodríguez and Carlos E. Crespo-Hernández [commons.case.edu]
- 4. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability and structure of RNA duplexes containing this compound and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 10. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Analysis of Hammerhead Ribozyme Activity Against an Artificial Gene Target - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Keto-Enol Tautomerism of Isoguanine and its Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Isoguanine (B23775), a structural isomer of guanine, presents a fascinating case of keto-enol tautomerism that significantly influences its base-pairing properties and has profound implications for the development of expanded genetic alphabets and therapeutic agents. Unlike canonical nucleobases, which predominantly exist in a single tautomeric form under physiological conditions, isoguanine and its nucleosides exhibit a dynamic equilibrium between their keto and enol forms. This equilibrium is highly sensitive to the surrounding environment, including solvent polarity and temperature. A thorough understanding of this tautomerism is critical for predicting and controlling the molecular recognition and biological activity of isoguanine-containing systems.
The Keto-Enol Tautomeric Equilibrium of Isoguanine
The tautomerism of isoguanine involves the migration of a proton between a nitrogen atom of the purine (B94841) ring and the exocyclic oxygen atom at the C2 position. This results in two primary tautomeric forms: the keto (lactam) form and the enol (lactim) form. In aqueous solutions, 9-substituted isoguanines, including the nucleoside isoguanosine, predominantly exist in the N(1)H, 2-keto-6-amino tautomeric form[1][2]. However, in less polar environments, such as dioxane, the equilibrium shifts significantly towards the enol form[1][2]. This shift is even more pronounced for analogues with a methylated exocyclic amino group[2].
Theoretical studies have further elucidated the dramatic influence of the environment on isoguanine's tautomeric preferences. In the gas phase, tautomers that are prevalent under physiological conditions constitute less than 1/100,000 of the total population[3][4][5]. Both polar solvents and the microenvironment of a DNA duplex can drastically alter these intrinsic tautomeric properties[3][4][5]. First principles quantum mechanical calculations suggest that in aqueous solution, the N1H and N3H neutral tautomeric forms are roughly equally populated, while the enol tautomers are dominant in the gas phase[6].
The ability of isoguanine to adopt different tautomeric forms allows it to form non-canonical base pairs, for instance with thymine, which can be a source of mutation but also a feature exploited in synthetic biology[1][7][8][9][10].
Quantitative Analysis of Tautomeric Equilibrium
The equilibrium between the keto and enol forms can be quantified by the tautomeric equilibrium constant (Ktaut), which is the ratio of the enol form to the keto form. This constant is influenced by the specific isoguanine analogue and the solvent environment.
| Compound/Analog | Solvent/Environment | Ktaut (Keto/Enol) | Predominant Form | Reference |
| 9-Substituted Isoguanines | Aqueous Medium | - | N(1)H, 2-keto-6-amino | [1][2] |
| 9-Substituted Isoguanines | Dioxane | - | Enol | [1][2] |
| This compound Derivatives (43d-43g) | Not specified | 400 to 1200 | Keto | [11] |
| This compound Derivatives (43a-43c) | Not specified | 1000 to 10,000 | Keto | [11] |
| Isoguanine | Gas Phase | < 1 x 10-5 (for physiologically relevant tautomers) | Other (non-physiological) | [3][4][5] |
| Isoguanine | Aqueous Solution | Approx. 1 (N1H vs N3H) | N1H and N3H keto forms | [6] |
Experimental Protocols for Studying Tautomerism
The study of isoguanine's tautomerism relies on a combination of spectroscopic and computational methods.
UV-Vis spectroscopy is a powerful technique for monitoring tautomeric equilibria as the keto and enol forms of isoguanine exhibit distinct absorption maxima[12]. The observed spectrum of a sample is a linear combination of the spectra of the individual tautomers.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the isoguanine analog in a suitable solvent (e.g., methanol/water (1:1))[8].
-
Prepare a series of dilutions in the solvents of interest with varying polarities (e.g., different ratios of dioxane and water)[8].
-
To determine the spectra of the "pure" tautomers, use "fixed" analogs where the mobile proton is replaced by a methyl group (e.g., O-alkylated for the enol form and N-alkylated for the keto form)[8].
-
Ensure final concentrations are in the micromolar range to maintain absorbance values within the linear range of the spectrophotometer.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 220-350 nm)[12].
-
Use a temperature-controlled cuvette holder if studying the effect of temperature on the equilibrium.
-
-
Data Analysis:
-
Determine the λmax values for the pure keto and enol forms from the spectra of the fixed analogs.
-
The observed absorbance at a given wavelength for the tautomerizable compound is given by: Aobs = εketo[keto]l + εenol[enol]l, where ε is the molar extinction coefficient and l is the path length.
-
By measuring the absorbance at wavelengths where the individual tautomers have significantly different extinction coefficients, the relative concentrations of the keto and enol forms can be determined, and thus the equilibrium constant Ktaut can be calculated[12].
-
NMR spectroscopy provides detailed structural information and can be used to distinguish between tautomers based on their different chemical shifts. Variable-temperature NMR can be employed to study the thermodynamics of the tautomeric equilibrium.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve the isoguanine analog in a suitable deuterated solvent. The choice of solvent is critical as it influences the tautomeric equilibrium.
-
Prepare samples with varying concentrations to check for concentration-dependent effects.
-
Reference compounds (fixed tautomers) should also be analyzed to obtain reference chemical shifts.
-
-
Data Acquisition:
-
Acquire one-dimensional (1H, 13C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra.
-
For variable-temperature studies, acquire spectra at a range of temperatures, allowing the sample to equilibrate at each temperature before measurement.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the keto and enol tautomers by comparing the spectra with those of the fixed analogs and by analyzing the coupling patterns and chemical shifts.
-
The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form.
-
For variable-temperature experiments, a van't Hoff plot (ln(Ktaut) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.
-
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for predicting the relative stabilities of different tautomers in various environments.
Methodology Overview:
-
Model Building: Construct the 3D structures of the different possible tautomers of the isoguanine analog.
-
Quantum Mechanical Calculations (DFT):
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in the presence of a solvent model (e.g., Polarizable Continuum Model).
-
Calculate the relative free energies of the tautomers to predict their populations.
-
-
Molecular Dynamics (MD) Simulations:
-
Place the isoguanine analog in a simulation box with explicit solvent molecules (e.g., water).
-
Run an MD simulation to observe the dynamics of the system and the interactions with the solvent, which can provide insights into the factors stabilizing different tautomers[3].
-
Visualizing Tautomeric Equilibrium and Experimental Workflows
Caption: Tautomeric equilibrium of isoguanine between the keto and enol forms.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomerism of this compound and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unique tautomeric properties of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ub.edu [ub.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Tautomeric equilibria of isoguanine and related purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (isoG), a structural isomer of guanosine, holds significant promise in various fields, including the development of therapeutic agents, advanced biomaterials, and supramolecular chemistry.[1][2][3] Its unique hydrogen bonding capabilities allow for the formation of novel base pairs and self-assembled structures.[1][2][3] The efficient and scalable synthesis of high-purity this compound is therefore a critical prerequisite for advancing research and development in these areas.
These application notes provide a comprehensive overview of established methods for the large-scale synthesis of this compound, with a focus on chemical synthesis routes that have demonstrated scalability. Detailed experimental protocols for the most prominent methods are presented to enable researchers to reproduce and adapt these procedures.
Comparative Analysis of Large-Scale this compound Synthesis Methods
Several synthetic strategies for this compound have been developed, each with distinct advantages and disadvantages in the context of large-scale production. The selection of an appropriate method depends on factors such as desired scale, purity requirements, cost of starting materials, and environmental considerations. The following table summarizes quantitative data for the most common large-scale synthesis protocols.
| Synthesis Protocol | Starting Material | Reported Yield | Reaction Time | Scalability | Key Advantages | Key Disadvantages |
| Diazotization | 2,6-Diaminopurine (B158960) Riboside | 43% (purified), up to 97.2% (pre-purification)[4] | 40 minutes[3][4][5] | Demonstrated at 200g scale[4][6][7] | Fast, convenient, and scalable[4] | Yield may be moderate after purification; involves harsh reagents.[4][6] |
| DCC-Mediated Cyclization | AICA Riboside | 77% (overall)[1][4] | Not specified | Not specified | High overall yield, milder reaction conditions.[1][4] | Requires DCC, a known allergen.[4] |
| Synthesis from Guanosine | Guanosine | Good overall yield[4] | Not specified | Not specified | Avoids the use of harmful heavy metals.[4] | Multi-step process can be time-consuming.[4] |
| Enzymatic Synthesis | Isoguanine (B23775) & α-D-Ribose-1-phosphate | Not specified | Not specified | Scalable, but with challenges[6] | High specificity, milder reaction conditions, environmentally friendly.[6] | Enzyme stability, substrate specificity, and cost can be limiting factors.[6] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Diazotization of 2,6-Diaminopurine Riboside
This protocol is adapted from a demonstrated simple and convenient method for the large-scale preparation of high-purity this compound.[2][3][4][5]
Materials:
-
Sodium nitrite (B80452) (NaNO₂) (122 g, 1.76 mol)[4][7]
-
Aqueous Ammonia (B1221849) (2.8%)[4][7]
-
0.1 M Hydrochloric acid (HCl)[6]
-
0.1 M Sodium hydroxide (B78521) (NaOH)[6]
-
Active charcoal[4]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 200 g of 2,6-diaminopurine riboside in 4 L of deionized water at room temperature.[4][6][7]
-
Acidification: Slowly add 1 L of acetic acid to the suspension over 5 minutes while stirring.[4][6][7]
-
Diazotization: In a separate beaker, prepare a solution of 122 g of sodium nitrite in 1 L of deionized water. Add the sodium nitrite solution dropwise to the reaction mixture. Continue stirring the resulting clear yellow solution for 40 minutes at room temperature.[4][6][7]
-
Crude Precipitation: In an ice water bath, adjust the pH of the solution to 7 using 2.8% aqueous ammonia to precipitate the crude this compound.[4][6][7]
-
Isolation of Crude Product: Separate the crude product from the mother liquor by filtration.[6]
-
Purification (Protonation): Dissolve the obtained precipitate in 0.1 M HCl with heating. Add active charcoal to the solution.[4][6]
-
Hot Filtration and Cooling: Perform hot filtration to remove the active charcoal. Cool the filtrate in an ice bath.[4][7]
-
Final Precipitation (Deprotonation): Neutralize the filtrate with 0.1 M NaOH to precipitate the high-purity this compound.[4][6][7]
-
Final Product Isolation: Collect the solid product by filtration. Wash the solid with ice water and dry under vacuum to yield a light yellow powder.[4][7] The reported yield of the purified product is 86 g (43%).[4][7]
Protocol 2: Synthesis of this compound from AICA Riboside via DCC-Mediated Cyclization
This method offers a high overall yield and involves the formation of a benzoylthiourea (B1224501) intermediate followed by a dicyclohexylcarbodiimide (B1669883) (DCC)-mediated ring closure.[1][4]
Materials:
-
5-Amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside)[1][4]
-
Ethanol[4]
-
Aqueous Ammonia (33%)[4]
Procedure:
-
React AICA riboside with benzoyl isothiocyanate in DMF at room temperature to form the benzoylthiourea intermediate.[1][4]
-
Add DCC to the reaction mixture to initiate the ring-closure reaction.[1][4]
-
The this compound product is obtained through stirring, washing, and separation.[1][4]
-
Further purification can be achieved by treatment with ethanol (B145695) and 33% aqueous ammonia.[4] This method has been reported to achieve an overall yield of 77% for this compound.[1][4]
Protocol 3: General Procedure for Enzymatic Synthesis of this compound using Purine Nucleoside Phosphorylase (PNP)
This protocol outlines a general enzymatic approach which offers high specificity and milder reaction conditions.[6] Optimization for specific enzymes and substrates is required.[6]
Materials:
-
Isoguanine
-
α-D-Ribose-1-phosphate (or a suitable ribose donor)
-
Purine Nucleoside Phosphorylase (PNP) from a suitable source (e.g., E. coli)[6]
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0-7.5)[6]
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve isoguanine and α-D-ribose-1-phosphate in the phosphate buffer. Concentrations should be optimized based on the enzyme's kinetic parameters and substrate solubility.[6]
-
Enzyme Addition: Add the purified PNP to the reaction mixture to initiate the synthesis. The amount of enzyme will depend on its specific activity.[6]
-
Incubation: Maintain the reaction at an optimal temperature (e.g., 37-60 °C) with gentle agitation for a duration determined by monitoring the reaction progress (e.g., via HPLC).
-
Reaction Quenching: Stop the reaction by heat inactivation of the enzyme or by adding a quenching agent.
-
Product Isolation and Purification: Isolate and purify the this compound from the reaction mixture using standard chromatographic techniques.
Visualizations
Experimental Workflow for this compound Synthesis via Diazotization
Caption: Workflow for this compound Synthesis via Diazotization.
Logical Relationships in this compound Synthesis Method Selection
Caption: Factors influencing the selection of an this compound synthesis method.
References
- 1. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. Large-Scale Synthesis of High-Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Isoguanosine via Diazotization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanosine (isoG), a structural isomer of guanosine, is a molecule of significant interest in medicinal chemistry and materials science due to its unique self-assembly properties and potential therapeutic applications.[1][2][3] This document provides a detailed protocol for the chemical synthesis of this compound on a large scale through the diazotization of 2,6-diaminopurine (B158960) riboside. The presented method is simple, convenient, and scalable, offering high yields of this compound.[1][2][4] This protocol is intended to guide researchers in the efficient synthesis and purification of high-purity this compound for various research and development applications.
Comparative Analysis of this compound Synthesis Protocols
Several methods for the synthesis of this compound have been reported, each with its own advantages and disadvantages. The following table summarizes the key quantitative data for different synthesis routes, allowing for a rapid comparison of their efficiency and scalability.
| Synthesis Protocol | Starting Material | Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Diazotization | 2,6-Diaminopurine Riboside | Sodium Nitrite (B80452), Acetic Acid | 97.2% (pre-purification), 43-86% (purified)[1][4][5] | >95% (after purification)[4] | Simple, convenient, scalable, high initial yield.[4] | Potential for inorganic impurities, yield loss during purification.[4] |
| From Guanosine | Guanosine | Phosphorus oxychloride, n-pentyl nitrite | 34-64%[4][6] | HPLC purified[4] | Readily available starting material. | Multi-step process, use of harsh reagents, lower overall yield.[4] |
| From AICA Riboside | AICA Riboside | Benzoyl isothiocyanate, DCC | ~77%[4][7] | High | Milder reaction conditions.[4][7] | Multi-step process, cost of reagents.[4] |
Experimental Protocol: Large-Scale Synthesis of this compound via Diazotization
This protocol is adapted from a demonstrated large-scale synthesis method.[1][5]
Materials
-
Sodium nitrite (NaNO₂) (122 g, 1.76 mol)[1]
-
Aqueous ammonia (B1221849) (2.8%)[1]
-
0.1 M Hydrochloric acid (HCl)[4]
-
0.1 M Sodium hydroxide (B78521) (NaOH)[4]
-
Active charcoal[5]
Procedure
-
Reaction Setup: In a suitable reaction vessel, suspend 200 g of 2,6-diaminopurine riboside in 4 L of deionized water at room temperature.[1][4]
-
Acidification: While stirring, slowly add 1 L of acetic acid to the suspension over 5 minutes.[1][4]
-
Diazotization: Prepare a solution of 122 g of sodium nitrite in 1 L of deionized water. Add the sodium nitrite solution dropwise to the reaction mixture. The reaction is complete after approximately 40 minutes of stirring at room temperature, resulting in a clear yellow solution.[1][4][5]
-
Crude Precipitation: In an ice water bath, adjust the pH of the solution to 7 using 2.8% aqueous ammonia to precipitate the crude this compound.[1][4][5]
-
Isolation of Crude Product: Separate the crude product from the mother liquor by filtration.[4]
-
Purification (Protonation): Dissolve the obtained precipitate in 0.1 M HCl with heating. Add active charcoal and perform hot filtration.[1][5]
-
Final Precipitation (Deprotonation): Cool the filtrate in an ice bath and neutralize it with 0.1 M NaOH.[1][5]
-
Final Product Isolation: Filter the solution to collect the solid product. Wash the solid with ice water and vacuum-dry to yield a light yellow powder of high-purity this compound.[1][5]
Visualizing the Synthetic Workflow and Logic
To further clarify the experimental process and the logical relationships in troubleshooting, the following diagrams are provided.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Logical relationships for troubleshooting this compound synthesis.
References
- 1. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis of High-Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
Application Notes and Protocols for Isoguanosine in Expanded Genetic Alphabets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central dogma of molecular biology is founded on the elegant simplicity of a four-letter genetic alphabet: Adenine (A), Thymine (T), Cytosine (C), and Guanine (G). However, the expansion of this alphabet with unnatural base pairs (UBPs) offers the potential to create novel biological systems with enhanced functionalities. Isoguanosine (isoG), an isomer of guanosine, paired with isocytosine (B10225) (isoC) or its more stable analog, 5-methylisocytosine (B103120) (MeiC), represents a well-studied UBP. This isoG-isoC pair maintains the Watson-Crick geometry through a distinct hydrogen bonding pattern, forming three hydrogen bonds like the natural G-C pair.[1][2] This expansion from four to six genetic letters has profound implications for various fields, including the development of high-affinity aptamers for diagnostics and therapeutics, site-specific labeling of oligonucleotides, and the creation of semi-synthetic organisms.[1][3]
These application notes provide a comprehensive guide for researchers interested in utilizing this compound to expand the genetic alphabet. We present detailed protocols for the chemical synthesis of this compound building blocks, their enzymatic incorporation into DNA and RNA, and applications such as PCR and SELEX.
Data Presentation
Table 1: Polymerase Fidelity for 2'-Deoxythis compound (B9890) Triphosphate (d-isoGTP) Incorporation
The fidelity of DNA and RNA polymerases in correctly incorporating d-isoGTP opposite its cognate partner is a critical parameter for the reliable replication and transcription of an expanded genetic alphabet.
| Polymerase | Template Base | Incoming dNTP | Relative Fidelity/Efficiency | Reference(s) |
| Klenow Fragment (E. coli DNA Pol I) | isoC | d-isoGTP | Efficient incorporation | [1] |
| Klenow Fragment (E. coli DNA Pol I) | T | d-isoGTP | Misincorporation observed | [1] |
| Taq DNA Polymerase | isoG | dMeiCTP | 1.0 (relative Vmax) | [4] |
| Taq DNA Polymerase | isoG | dTTP | 0.8 (relative Vmax) | [4] |
| T4 DNA Polymerase | - | d-isoGTP | Reported to not incorporate isoG | [5] |
| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | isoC | d-isoGTP | Capable of incorporation | [5] |
| T7 RNA Polymerase | isoC (in DNA) | isoGTP (for RNA) | Moderate efficiency | [5] |
Note: Fidelity can be sequence-dependent and influenced by reaction conditions.
Table 2: Thermodynamic Stability of DNA Duplexes Containing the isoG-isoC Pair
The thermodynamic stability of DNA and RNA duplexes is crucial for their biological function. The melting temperature (Tm) is a key indicator of this stability.
| Base Pair Comparison | Sequence Context | ΔTm (°C) | Observation | Reference(s) |
| d-isoG:d-MeiC vs. G:C | DNA duplex | -3.6 | d-isoG:d-MeiC is slightly less stable than G:C in this context. | [6] |
| d-isoG:d-MeiC vs. d-isoG:dT | DNA duplex | +7.8 | The cognate pair is significantly more stable than the mispair. | [6] |
| isoG-isoC replacing A-T | DNA nanostructure sticky ends | +11 | Significant increase in lattice melting temperature. | [7] |
Experimental Protocols
Protocol 1: Chemical Synthesis of 2'-Deoxythis compound (d-isoG) Phosphoramidite (B1245037)
The phosphoramidite method is the standard for automated, solid-phase DNA synthesis.[8][9] This protocol outlines the key steps for preparing the d-isoG phosphoramidite building block.
Materials:
-
4,4'-dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine (B92270)
-
Protecting group reagents (e.g., diisobutylformamidine for N⁶-amino, diphenylcarbamoyl for O²-oxo)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-diisopropylethylamine (DIPEA)
-
2-cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Silica (B1680970) gel for chromatography
Procedure:
-
Synthesis of 2'-deoxythis compound: Start with a suitable precursor like 2-amino-2'-deoxyadenosine and convert it to 2'-deoxythis compound.[8]
-
Protection of the 5'-Hydroxyl Group: a. Co-evaporate the dried 2'-deoxythis compound with anhydrous pyridine. b. Dissolve the residue in anhydrous pyridine and add DMT-Cl. c. Stir at room temperature and monitor by TLC. d. Upon completion, quench with methanol (B129727) and purify the 5'-O-DMT-2'-deoxythis compound by silica gel chromatography.[8]
-
Protection of the Nucleobase: Protect the exocyclic amine and O2-oxo groups to prevent side reactions. This often involves specific protecting groups compatible with phosphoramidite chemistry.
-
3'-O-Phosphitylation: a. Dissolve the fully protected d-isoG derivative in anhydrous DCM under an argon atmosphere. b. Add DIPEA, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. c. Stir the mixture at room temperature. d. Purify the final phosphoramidite product by flash chromatography.[8]
Protocol 2: PCR with Site-Specific Incorporation of d-isoGTP
This protocol describes the incorporation of d-isoG into a PCR product using a template containing its unnatural partner, 5-methylisocytosine (d-MeiC).[1]
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu or a similar proofreading enzyme)
-
10x PCR buffer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
d-isoGTP
-
Forward and reverse primers (one containing a d-MeiC base at the desired incorporation site)
-
DNA template
-
Nuclease-free water
Procedure:
-
Primer Design: Design primers 18-30 base pairs in length with a G/C content of 40-60%. Place the d-MeiC base in one of the primers at the position where d-isoG is to be incorporated in the complementary strand.
-
Reaction Setup:
-
10x PCR Buffer: 5 µL
-
dNTP Mix (10 mM each): 1 µL
-
d-isoGTP (10 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (1-10 ng): 1 µL
-
DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 98°C for 30 seconds (1 cycle)
-
Denaturation: 98°C for 10 seconds (30-35 cycles)
-
Annealing: 55-65°C for 30 seconds (30-35 cycles)
-
Extension: 72°C for 30 seconds/kb (30-35 cycles)
-
Final Extension: 72°C for 5 minutes (1 cycle)
-
Hold: 4°C
-
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.
Protocol 3: In Vitro Transcription with Site-Specific Incorporation of isoGTP
This protocol enables the synthesis of RNA containing this compound at a specific position.[1]
Materials:
-
Linearized DNA template with a T7 promoter sequence and a d-MeiC base at the desired incorporation site
-
T7 RNA Polymerase
-
10x T7 Transcription Buffer
-
NTP mix (ATP, CTP, GTP, UTP)
-
isoGTP
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Template Preparation: The DNA template must be linear and contain a T7 promoter upstream of the sequence to be transcribed. The d-MeiC base should be positioned in the template strand where isoG incorporation is desired in the RNA transcript.
-
Transcription Reaction Setup:
-
10x T7 Transcription Buffer: 2 µL
-
NTP Mix (10 mM each): 2 µL
-
isoGTP (10 mM): 2 µL
-
Linear DNA Template (0.5-1 µg): 1 µL
-
T7 RNA Polymerase: 2 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the RNA transcript using a suitable method, such as spin column chromatography or denaturing polyacrylamide gel electrophoresis.
Protocol 4: Genetic Alphabet Expansion SELEX (ExSELEX)
This protocol describes the in vitro selection of high-affinity DNA aptamers containing an unnatural base pair.[10][11]
Materials:
-
ssDNA library with a random region containing d-MeiC bases, flanked by constant primer binding sites
-
Immobilized target molecule
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
PCR reagents (as in Protocol 2, including d-isoGTP)
-
Streptavidin-coated beads (if using a biotinylated primer for ssDNA generation)
Procedure:
-
Library Preparation: Synthesize a single-stranded DNA library containing d-MeiC at desired positions within the randomized region.
-
Selection: a. Incubate the ssDNA library with the immobilized target in binding buffer. b. Wash the support with wash buffer to remove unbound sequences. c. Elute the bound sequences using elution buffer.
-
Amplification: Amplify the eluted sequences by PCR using the forward and reverse primers, d-isoGTP, and the three natural dNTPs.
-
ssDNA Generation: Generate single-stranded DNA from the amplified dsDNA for the next round of selection. This can be achieved by asymmetric PCR or by using a biotinylated primer and separating the strands with streptavidin-coated beads.
-
Repeat: Repeat the selection and amplification cycles (typically 7-15 rounds) with increasing stringency to enrich for high-affinity aptamers.
-
Sequencing and Characterization: Clone and sequence the enriched aptamers to identify individual high-affinity binders. Characterize the binding affinity of individual aptamers.
Visualizations
Caption: Workflow for the synthesis and application of 2'-deoxythis compound.
Caption: Comparison of hydrogen bonding in natural and unnatural base pairs.
Caption: The iterative cycle of Genetic Alphabet Expansion SELEX (ExSELEX).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. DNA Aptamer Generation by Genetic Alphabet Expansion SELEX (ExSELEX) Using an Unnatural Base Pair System | Springer Nature Experiments [experiments.springernature.com]
- 6. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. twistbioscience.com [twistbioscience.com]
- 10. DNA Aptamer Generation by Genetic Alphabet Expansion SELEX (ExSELEX) Using an Unnatural Base Pair System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Alphabet Expansion Provides Versatile Specificities and Activities of Unnatural-Base DNA Aptamers Targeting Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoguanosine and Isocytosine for Non-Natural Base Pairing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic alphabet beyond the canonical A-T and G-C base pairs opens up new frontiers in synthetic biology, diagnostics, and therapeutics. Among the most promising candidates for a third, unnatural base pair are isoguanosine (isoG) and isocytosine (B10225) (isoC). This purine (B94841) isomer and pyrimidine (B1678525) isomer, respectively, form a stable base pair with three hydrogen bonds, analogous to the natural G-C pair.[1][2][3][4] This orthogonality to the Watson-Crick base pairs allows for their site-specific incorporation into DNA and RNA, enabling a wide range of novel applications.[5][6][7]
These application notes provide a comprehensive overview of the use of isoG and isoC, including their thermodynamic stability, pairing fidelity, and detailed protocols for their application in molecular biology and drug development.
Data Presentation
Table 1: Pairing Fidelity Comparison
The fidelity of a base pair is crucial for its function in genetic systems. The isoG-isoC pair has demonstrated high fidelity in polymerase chain reaction (PCR), although challenges such as the tautomerization of isoguanine (B23775) can lead to mispairing with natural bases like thymine.[1][3][8]
| Base Pair | Number of Hydrogen Bonds | Fidelity in PCR | Primary Mispairing Partner(s) | Reported Error Rates |
| A-T | 2 | >99.9% | G, C | 10⁻⁴ to 10⁻⁷[1] |
| G-C | 3 | >99.9% | T, A | 10⁻⁴ to 10⁻⁷[1] |
| isoG-isoC | 3 | ~96%[1][8] | isoG with T; isoC with G, A[1] | Not extensively quantified across multiple polymerases |
Table 2: Thermodynamic Stability Comparison
The three hydrogen bonds of the isoG-isoC pair contribute to a high thermodynamic stability, comparable to or even greater than the natural G-C pair.[1][2] This increased stability can be advantageous in various applications, such as enhancing the melting temperature of DNA nanostructures.
| Base Pair | Relative Stability | Melting Temperature (Tₘ) Contribution | Example Tₘ Increase |
| A-T | Least Stable | Lower | N/A |
| G-C | More Stable | Higher | N/A |
| isoG-isoC | Comparable to or greater than G-C | Higher, can be greater than G-C[1] | 11°C increase in a DNA nanostructure (from 42°C to 53°C) by replacing A-T pairs[1] |
Experimental Protocols
Protocol 1: Oligonucleotide Synthesis with isoG and isoC Phosphoramidites
Site-specific incorporation of isoG and isoC into DNA oligonucleotides is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[9][10][11][12]
Materials:
-
2'-Deoxythis compound (B9890) (isoG) phosphoramidite
-
2'-Deoxy-5-methylisocytosine (isoC) phosphoramidite (5-methyl derivative is often used for improved stability)[8]
-
Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing solution, deblocking solution)
-
Solid support (e.g., CPG)
-
Automated DNA synthesizer
Procedure:
-
Phosphoramidite Preparation: Dissolve the isoG and isoC phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration, typically 0.1 M.
-
Instrument Setup: Install the phosphoramidite vials on the DNA synthesizer in the designated positions for modified bases.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the positions for isoG and isoC incorporation.
-
Automated Synthesis: Initiate the automated synthesis cycle. The synthesizer will perform the standard steps of detritylation, coupling, capping, and oxidation for each nucleotide addition.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard deprotection solution (e.g., ammonium (B1175870) hydroxide). Be aware that derivatives of isoC can be prone to deamination under alkaline conditions.[13]
-
Purification: Purify the synthesized oligonucleotide using standard methods such as HPLC or PAGE.
-
Quality Control: Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or CE.
Protocol 2: PCR Amplification with an Unnatural Base Pair
This protocol describes the use of isoG and isoC to amplify a DNA sequence containing this unnatural base pair.
Materials:
-
DNA template containing isoG and/or isoC
-
Forward and reverse primers (one or both may contain the complementary unnatural base)
-
High-fidelity DNA polymerase (e.g., Phusion, Q5)[14]
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
d(isoG)TP and d(isoC)TP
-
PCR buffer
-
MgCl₂ solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the PCR master mix on ice. For a typical 50 µL reaction, combine:
-
10 µL of 5x high-fidelity PCR buffer
-
1 µL of 10 mM dNTP mix
-
1 µL of 10 mM d(isoG)TP and d(isoC)TP mix
-
1.5 µL of 50 mM MgCl₂ (optimize concentration as needed)
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
1 µL of DNA template (1-10 ng)
-
0.5 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
PCR Cycling: Perform PCR using the following general cycling conditions, optimizing as necessary for the specific template and primers:
-
Initial Denaturation: 98°C for 30 seconds
-
25-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)
-
Extension: 72°C for 30 seconds per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size of the amplicon.
-
Sequencing: Purify the PCR product and submit for Sanger sequencing to confirm the fidelity of unnatural base pair incorporation.[14]
Protocol 3: In Vitro Transcription with isoG and isoC
This protocol enables the synthesis of RNA molecules containing isoG and isoC at specific positions.
Materials:
-
Linearized DNA template containing a T7 promoter and the desired sequence with isoG and/or isoC
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
isoGTP and isoCTP
-
T7 RNA polymerase
-
Transcription buffer
-
RNase inhibitor
Procedure:
-
Reaction Setup: Assemble the transcription reaction at room temperature. For a 20 µL reaction, combine:
-
2 µL of 10x transcription buffer
-
2 µL of 100 mM DTT
-
1 µL of each 50 mM rNTP
-
1 µL of each 50 mM isoGTP and isoCTP
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA polymerase
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA transcript using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Analysis: Analyze the integrity and size of the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE).
Visualizations
Caption: Hydrogen bonding pattern of the isoG-isoC base pair.
Caption: General workflow for PCR with unnatural base pairs.
Caption: Troubleshooting workflow for isoG tautomerism in PCR.[14]
Caption: Workflow for the chemical synthesis of 2'-deoxythis compound phosphoramidite.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Unnatural Base Pairs for Synthetic Biology [jstage.jst.go.jp]
- 7. Expansion of the Genetic Alphabet: Unnatural Nucleobases and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 12. twistbioscience.com [twistbioscience.com]
- 13. Enzymatic recognition of the base pair between isocytidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Isoguanosine-Based Aptamer Selection and Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and design of isoguanosine-based aptamers. This compound (isoG), an isomer of guanosine (B1672433), offers unique base-pairing capabilities that can be exploited to generate novel aptamers with high affinity and specificity for a wide range of targets. This document details the necessary protocols, from the initial library design to the final aptamer characterization and optimization, to facilitate the development of this compound-based aptamers for therapeutic and diagnostic applications.
Introduction to this compound in Aptamer Design
This compound is a synthetic purine (B94841) nucleoside that differs from guanosine in the position of its carbonyl and amino groups. This seemingly minor structural change results in altered hydrogen bonding patterns. While guanosine forms a stable base pair with cytosine (G-C) through three hydrogen bonds, this compound can form a similarly stable three-hydrogen-bond pair with isocytosine (B10225) (isoC). This expanded genetic alphabet opens up new possibilities for creating aptamers with novel three-dimensional structures and enhanced binding properties. The inclusion of this compound in an aptamer library can increase its chemical diversity, potentially leading to the selection of aptamers for targets that are challenging for conventional DNA or RNA libraries.
Quantitative Data Summary
The incorporation of this compound can influence the thermodynamic stability and binding affinity of aptamers. The following tables summarize key quantitative data from studies on this compound-modified aptamers.
Table 1: Thermodynamic Stability of this compound-Modified Thrombin Binding Aptamer (TBA)
| Aptamer Variant | Modification Position | ΔG°₃₇ (kcal/mol) | ΔΔG°₃₇ vs. Unmodified (kcal/mol) |
| Unmodified TBA | - | -2.5 | 0 |
| TBA-iG G1 | G1 | 0.7 | +3.2 |
| TBA-iG G8 | G8 | -0.4 | +2.1 |
| TBA-iG G10 | G10 | 0.8 | +3.3 |
Data suggests that single this compound substitutions in the G-quadruplex structure of the thrombin binding aptamer can decrease its thermodynamic stability.
Table 2: Binding Affinity of this compound-Modified Aptamers
| Aptamer | Target | Modification | Kd (nM) | Reference |
| Thrombin Binding Aptamer (TBA) | Thrombin | Unmodified | 25-100 | [1] |
| TBA with 2'-deoxy-isoguanosine | Thrombin | G1, G8, or G10 | Improved affinity (qualitative) | [1] |
| Anti-VEGF165 Aptamer | VEGF165 | Unnatural 'Ds' base | <1 | [2] |
| Anti-IFNγ Aptamer | IFNγ | Unnatural 'Ds' base | <0.1 | [2] |
Note: Quantitative Kd values for a wide range of this compound-specific aptamers are not extensively available in the literature. The table includes data on aptamers with other unnatural bases to highlight the potential for high-affinity binding.
Experimental Protocols
Protocol 1: Synthesis of an this compound-Containing DNA Library
This protocol outlines the solid-phase synthesis of a DNA library incorporating this compound at random positions.
Materials:
-
This compound phosphoramidite (B1245037) (isoG-CE phosphoramidite)
-
Standard A, C, G, T phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Automated DNA synthesizer
Procedure:
-
Prepare Phosphoramidite Solutions: Dissolve the isoG phosphoramidite and standard phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.
-
Program the DNA Synthesizer:
-
Set up the desired sequence, incorporating a randomized region (e.g., N40).
-
For the randomized positions, program the synthesizer to deliver a mixture of the four standard phosphoramidites and the isoG phosphoramidite. The ratio of isoG in the mixture can be adjusted based on the desired incorporation frequency.
-
-
Initiate Synthesis: Start the synthesis program on the automated DNA synthesizer. The synthesis cycle consists of deblocking, coupling, capping, and oxidation steps.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide library from the solid support and remove the protecting groups using concentrated ammonium (B1175870) hydroxide (B78521) according to the phosphoramidite manufacturer's instructions.
-
Purification: Purify the full-length library using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Determine the concentration of the purified library using UV-Vis spectrophotometry.
Protocol 2: SELEX for this compound-Based Aptamers
This protocol describes the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process for selecting this compound-containing aptamers against a target molecule.
Materials:
-
This compound-containing DNA library
-
Target molecule (protein, small molecule, etc.)
-
Binding buffer (e.g., PBS with 1 mM MgCl₂)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., high salt buffer or buffer containing a competitor)
-
PCR master mix
-
Forward and reverse primers (flanking the random region of the library)
-
Taq DNA polymerase
-
dNTPs and d-isoGTP
-
Nitrocellulose filter binding assay apparatus or magnetic beads for partitioning
Procedure:
-
Library Preparation: Denature the this compound-containing DNA library by heating at 95°C for 5 minutes, followed by rapid cooling on ice to promote proper folding.
-
Binding Reaction: Incubate the folded library with the target molecule in the binding buffer. The optimal incubation time and temperature should be determined empirically.
-
Partitioning: Separate the aptamer-target complexes from the unbound library members.
-
Filter Binding: Pass the binding reaction through a nitrocellulose filter. Proteins and protein-bound aptamers will be retained on the filter.
-
Magnetic Beads: If the target is immobilized on magnetic beads, use a magnet to separate the beads (with bound aptamers) from the supernatant.
-
-
Washing: Wash the filter or beads with wash buffer to remove non-specifically bound sequences.
-
Elution: Elute the bound aptamers from the target. This can be achieved by changing the buffer conditions (e.g., high salt, pH change) or by adding a competitor that displaces the aptamer.
-
Amplification:
-
Amplify the eluted aptamers by PCR. It is crucial to include d-isoGTP in the dNTP mix to ensure the faithful amplification of this compound-containing sequences.
-
Optimize the PCR conditions (annealing temperature, number of cycles) to minimize amplification bias.
-
-
Single-Strand DNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection. This can be done using methods like asymmetric PCR or lambda exonuclease digestion of one strand.[3]
-
Iterative Rounds: Repeat steps 2-7 for multiple rounds (typically 8-15 rounds), gradually increasing the selection stringency (e.g., by decreasing the target concentration or increasing the washing stringency) to enrich for high-affinity aptamers.
-
Sequencing and Analysis: After the final round, clone and sequence the enriched library to identify individual aptamer candidates. Analyze the sequences for conserved motifs and predicted secondary structures.
Protocol 3: Characterization of Binding Affinity using Isothermal Titration Calorimetry (ITC)
This protocol details the use of ITC to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the aptamer-target interaction.
Materials:
-
Purified this compound-based aptamer
-
Purified target molecule
-
Binding buffer (the same as used in the SELEX process)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the aptamer and the target molecule against the same binding buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the aptamer and target solutions using UV-Vis spectrophotometry.
-
-
ITC Experiment Setup:
-
Load the aptamer solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the target solution into the injection syringe (typically at a concentration 10-20 times higher than the aptamer concentration).
-
-
Titration:
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Initiate the titration. The instrument will inject small aliquots of the target solution into the aptamer solution and measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of target to aptamer.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Visualization of Workflows and Concepts
Experimental Workflow for this compound-Based Aptamer SELEX
Caption: A flowchart of the SELEX process for this compound aptamers.
Logical Relationship for Post-SELEX Aptamer Optimization
Caption: Strategies for optimizing this compound-based aptamers.
Design and Optimization of this compound-Based Aptamers
Computational Design
Computational methods can aid in the design of the initial library and in the optimization of selected aptamers.[4][5]
-
Library Design: Computational tools can be used to design libraries with specific structural motifs that are predicted to have a higher probability of binding to the target. For this compound-containing libraries, this could involve designing sequences that favor the formation of unique tertiary structures due to the isoG-isoC base pairing.
-
Aptamer Docking: Molecular docking simulations can predict the binding mode of an this compound aptamer to its target. This information can guide the design of mutations to improve binding affinity.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the flexibility and conformational changes of the aptamer upon target binding, helping to understand the binding mechanism and identify key nucleotides for optimization.
Post-SELEX Optimization
Once promising aptamer candidates are identified, they can be further optimized to enhance their properties.[6][7][8]
-
Truncation: The minimal binding sequence of the aptamer is determined by systematically removing nucleotides from the 5' and 3' ends. This can lead to a shorter, more stable, and more cost-effective aptamer without compromising binding affinity.
-
Site-Directed Mutagenesis: Based on sequence alignments and structural predictions, specific nucleotides can be mutated to improve binding. For this compound aptamers, this could involve introducing or removing isoG at specific positions to fine-tune the aptamer's structure and interactions with the target.
-
Chemical Modifications: To improve stability against nucleases for in vivo applications, aptamers can be chemically modified. Common modifications include 2'-fluoro or 2'-O-methyl substitutions on the ribose sugar. The compatibility of these modifications with this compound should be considered.
By following these detailed application notes and protocols, researchers can effectively harness the unique properties of this compound to develop novel aptamers for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Novel isoguanine derivative of unlocked nucleic acid-Investigations of thermodynamics and biological potential of modified thrombin binding aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular affinity rulers: systematic evaluation of DNA aptamers for their applicabilities in ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Aspects of SELEX Protocol: Different Approaches for ssDNA Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Methods for Modeling Aptamers and Designing Riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Post-SELEX optimization of aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-SELEX combinatorial optimization of aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for the Use of Isoguanosine in Studying DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (isoG), a structural isomer of guanosine (B1672433), has emerged as a critical tool in the study of DNA damage and repair. Its significance stems from its formation as a product of oxidative damage to adenine (B156593) in DNA, making it a potential biomarker for oxidative stress.[1][2] Reactive oxygen species (ROS), arising from both endogenous metabolic processes and exogenous sources, can induce the formation of 2'-deoxythis compound (B9890) (d-isoG), a lesion that disrupts normal DNA replication and can lead to mutations.[2][3] The unique base-pairing properties of this compound, including its tautomeric forms that can mispair with thymine, provide a valuable system for investigating the fidelity of DNA polymerases and the mechanisms of DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR).[4][5][6] Furthermore, synthetic oligonucleotides containing this compound are instrumental as substrates for assaying the activity of various DNA repair enzymes. Fluorescent analogs of this compound also offer powerful probes for real-time monitoring of DNA-protein interactions and conformational changes within nucleic acids.[7][8]
These application notes provide a comprehensive overview of the use of this compound in DNA damage and repair studies, including detailed experimental protocols, quantitative data, and visual workflows to guide researchers in this field.
Application Notes
This compound as a Biomarker for Oxidative DNA Damage
Isoguanine (B23775) is recognized as a product of oxidative damage to adenine residues in DNA, initiated by reactive oxygen species.[1][9][10] Its presence in cellular DNA can serve as an indicator of oxidative stress, which is implicated in numerous pathologies including cancer and neurodegenerative diseases.[2][11] The quantification of this compound levels in biological samples, such as tissue, urine, or cerebrospinal fluid, can provide insights into the extent of oxidative damage.[1][12] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of this compound, allowing for the assessment of damage levels and potentially the efficacy of antioxidant therapies.[11][12]
Probing DNA Polymerase Fidelity and Mutagenesis
The unique structural properties of this compound make it an excellent tool for studying the mechanisms of DNA polymerases. A significant challenge in the replication of this compound is its existence in two tautomeric forms: the keto form, which correctly pairs with isocytosine, and the enol form, which can mispair with thymine.[4][6] This tautomerism can lead to transcriptional and translational errors. By using templates containing this compound, researchers can perform in vitro assays to:
-
Determine the efficiency and fidelity of various DNA polymerases in incorporating nucleotides opposite the lesion.[5][13]
-
Investigate the mutagenic potential of this compound by analyzing the types of mutations it induces.
-
Screen for inhibitors or modulators of polymerase activity, particularly in the context of translesion synthesis.
Several polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I, have been shown to incorporate this compound opposite isocytosine.[5] However, T4 DNA polymerase does not exhibit this activity.[5]
Substrates for DNA Repair Enzyme Assays
Synthetic oligonucleotides containing a site-specific this compound lesion are invaluable substrates for studying DNA repair mechanisms. These substrates can be used to:
-
Identify and characterize DNA glycosylases responsible for recognizing and excising this compound from the DNA backbone, initiating the base excision repair (BER) pathway.
-
Measure the activity of repair enzymes in cell extracts or with purified proteins, which is crucial for understanding cellular repair capacity and how it might be altered in disease states or by drug treatments.[14][15]
-
Investigate the mismatch repair (MMR) pathway , as the non-canonical base pairs formed by this compound can be recognized by the MMR machinery.[16]
Real-Time Monitoring with Fluorescent this compound Analogs
While natural nucleosides have negligible fluorescence, synthetic fluorescent analogs of this compound have been developed as powerful probes for molecular biology.[7] These analogs, such as those based on pteridine, are highly sensitive to their local environment.[7][8] Their fluorescence can be quenched when incorporated into a DNA duplex and can increase upon enzymatic processing or conformational changes.[7] This property is exploited to:
-
Develop real-time, continuous assays for DNA repair enzyme activity.[17]
-
Study DNA-protein interactions and the dynamics of DNA repair complexes.
-
Screen for inhibitors of DNA repair enzymes in a high-throughput format.
Quantitative Data
Table 1: Polymerase Recognition of the iso-G:iso-C Base Pair
| Polymerase | Activity | Reference |
| T7 RNA Polymerase | Incorporates iso-G opposite iso-C | [5] |
| AMV Reverse Transcriptase | Incorporates iso-G opposite iso-C | [5] |
| Klenow Fragment (E. coli DNA Pol I) | Incorporates iso-G opposite iso-C | [5] |
| T4 DNA Polymerase | Does not incorporate iso-G | [5] |
Table 2: Thermodynamic Stability of DNA Duplexes Containing Lesions
Data for the spiroiminodihydantoin (Sp) lesion, a further oxidation product of guanine, illustrates the destabilizing effect of oxidative lesions. Similar destabilization is expected for this compound-containing duplexes depending on the pairing partner.
| Duplex (15-mer) | Pairing Partner | Melting Temp. (Tm) Change vs. Control | Free Energy (ΔG°) Change (kcal/mol) | Reference |
| Sp-containing | C | Destabilized | +5.5 to +7.0 | [18][19] |
| Sp-containing | A | Modestly increased stability vs. Sp:C | Less positive than Sp:C | [18][19] |
| Sp-containing | G | Modestly increased stability vs. Sp:C | Less positive than Sp:C | [18][19] |
| Sp-containing | T | Intermediate stability | Intermediate | [18][19] |
Table 3: Photophysical Properties of Fluorescent 2'-Deoxythis compound Analogs
| Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Notes | Reference |
| 3-Methyl-isoxanthopterin (3-MI) | ~350 | ~430 | Moderate | Spectra are well-resolved from natural nucleotides. | [8] |
| Pteridine derivatives | Varies | Varies | Varies | Fluorescence is often sensitive to the local environment. | [7] |
| 7-deaza-isoG derivatives | Varies | Varies | Varies | Fluorescence can be enhanced by derivatization. | [7] |
Note: Photophysical properties are highly dependent on experimental conditions (solvent, pH, incorporation into DNA). Fluorescence is often quenched upon incorporation into a DNA duplex.[7]
Experimental Protocols
Protocol 1: Quantification of this compound in DNA by Isotope Dilution LC-MS/MS
This protocol outlines the general procedure for the sensitive and accurate measurement of d-isoG in a DNA sample.
Materials:
-
Genomic DNA sample
-
Stable isotope-labeled internal standard (e.g., ¹⁵N₅-deoxythis compound)
-
Nuclease P1
-
Snake venom phosphodiesterase
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a method that minimizes artificial oxidation (e.g., avoiding phenol-chloroform extraction).
-
Internal Standard Spiking: Add a known amount of the ¹⁵N₅-d-isoG internal standard to the purified DNA sample. This is critical for correcting for sample loss during preparation and for variations in instrument response.
-
DNA Digestion: a. Adjust the DNA sample to the appropriate buffer for Nuclease P1 (e.g., 20 mM sodium acetate, pH 5.2). b. Add Nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into 3'-mononucleotides. c. Adjust the pH to 7.5-8.5 with a suitable buffer (e.g., Tris-HCl). d. Add snake venom phosphodiesterase and alkaline phosphatase and incubate at 37°C for an additional 2 hours to complete the digestion to deoxynucleosides.
-
Sample Cleanup: If necessary, use solid-phase extraction (SPE) to remove enzymes and other interfering substances that could affect the LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the hydrolyzed sample into the LC-MS/MS system. b. Separate the deoxynucleosides using reverse-phase HPLC. c. Detect and quantify the endogenous d-isoG and the ¹⁵N₅-d-isoG internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the amount of d-isoG in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: In Vitro DNA Polymerase Incorporation Assay
This protocol assesses the ability of a DNA polymerase to incorporate a nucleotide opposite an this compound residue in a template strand.
Materials:
-
DNA Polymerase of interest
-
5'-radiolabeled or fluorescently labeled primer
-
Template oligonucleotide containing a single this compound residue
-
dNTPs (dATP, dCTP, dGTP, dTTP) and d-isoGTP
-
Reaction buffer appropriate for the polymerase
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the this compound-containing template oligonucleotide.
-
Reaction Setup: Prepare reaction mixtures on ice. For each reaction, combine the annealed primer-template, DNA polymerase, and reaction buffer.
-
Reaction Initiation: Initiate the reactions by adding a specific dNTP or a mix of dNTPs. To test for incorporation opposite isoG, set up separate reactions with dATP, dCTP, dGTP, or dTTP.
-
Time Course: Incubate the reactions at the optimal temperature for the polymerase. Take aliquots at various time points (e.g., 1, 2, 5, 10, 20 minutes) and stop the reaction by adding the quenching solution.
-
Analysis: a. Separate the reaction products (unextended primer and extended products) by denaturing polyacrylamide gel electrophoresis (PAGE). b. Visualize the radiolabeled or fluorescent DNA bands using a phosphorimager or fluorescence scanner.
-
Data Interpretation: The appearance of a band corresponding to the primer + 1 nucleotide indicates successful incorporation opposite the this compound lesion. The intensity of the band over time can be used to determine kinetic parameters.
Protocol 3: DNA Glycosylase Activity Assay
This protocol measures the activity of a DNA glycosylase that recognizes and excises this compound.
Materials:
-
Purified DNA glycosylase or cell extract
-
Double-stranded oligonucleotide substrate containing a single d-isoG:C base pair. The strand with d-isoG should be fluorescently labeled at the 5' end.
-
AP endonuclease (optional, for cleavage at the resulting abasic site)
-
Reaction buffer
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the fluorescently labeled DNA substrate, the enzyme source (purified protein or cell extract), and the appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
AP Site Cleavage (Optional but Recommended): After incubation, add AP endonuclease to the reaction and incubate for an additional 15 minutes at 37°C. This will cleave the DNA backbone at the abasic site created by the glycosylase, resulting in a smaller, labeled DNA fragment that is easily resolved on a gel.
-
Reaction Termination: Stop the reaction by adding formamide loading dye.
-
Analysis: a. Heat the samples at 95°C for 5 minutes to denature the DNA. b. Separate the DNA fragments by denaturing PAGE. c. Visualize the fluorescent bands using a gel imager.
-
Data Interpretation: The appearance of a shorter, cleaved product band indicates glycosylase activity. The percentage of cleaved substrate can be calculated to quantify the enzyme's activity.
Protocol 4: Real-Time Fluorescence Assay for DNA Repair
This protocol uses a fluorescent this compound analog to continuously monitor DNA glycosylase activity.
Materials:
-
DNA glycosylase
-
Oligonucleotide substrate containing a fluorescent this compound analog (e.g., 3-MI), designed to be quenched in the duplex form.
-
Reaction buffer
-
Fluorometer or plate reader capable of kinetic reads
Procedure:
-
Reaction Setup: In a fluorescence microplate or cuvette, prepare a reaction mixture containing the fluorescent DNA substrate and reaction buffer.
-
Baseline Reading: Place the plate/cuvette in the fluorometer and take an initial baseline fluorescence reading.
-
Reaction Initiation: Add the DNA glycosylase to the mixture.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the analog.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the rate of the enzymatic reaction. This rate can be used to determine kinetic parameters (Vmax, Km) or to assess the effect of inhibitors.
References
- 1. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic recognition of the base pair between isocytidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence properties of a new guanosine analog incorporated into small oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification and quantification of this compound in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neighbouring bases in template influence base-pairing of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA repair activity of 8-oxoguanine DNA glycosylase 1 (OGG1) in human lymphocytes is not dependent on genetic polymorphism Ser326/Cys326 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. DNA Mismatch Repair and its Role in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Probes of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Base-Pairing Partner on the Thermodynamic Stability of the Diastereomeric Spiroiminodihydantoin Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Effect of Base-Pairing Partner on the Thermodynamic Stability of the D" by Brian Gruessner, Megana Dwarakanath et al. [scholarworks.smith.edu]
Synthesis of Isoguanosine Phosphoramidite for Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (isoG) is a structural isomer of guanosine (B1672433) that forms a non-standard Watson-Crick base pair with isocytidine (B125971) (isoC), held together by three hydrogen bonds. The ability to incorporate this compound into synthetic oligonucleotides opens new avenues in synthetic biology, diagnostics, and therapeutics. The unique hydrogen bonding pattern of the isoG-isoC pair provides an orthogonal system to the natural A-T and G-C base pairs, enabling the expansion of the genetic alphabet and the development of novel nucleic acid-based tools with enhanced specificity and functionality.
This document provides a detailed protocol for the chemical synthesis of 2'-deoxythis compound (B9890) phosphoramidite (B1245037), a key building block for the automated solid-phase synthesis of this compound-containing oligonucleotides. The protocols described herein are based on established methodologies and are intended to serve as a comprehensive guide for researchers in the field.
Overall Synthesis Strategy
The synthesis of 2'-deoxythis compound phosphoramidite is a multi-step process that begins with a suitable precursor, such as 2-amino-2'-deoxyadenosine (B14560). The strategy hinges on the sequential protection of reactive functional groups to ensure the specific formation of the desired phosphoramidite product. The key stages of the synthesis are:
-
Conversion of Starting Material: Synthesis of 2'-deoxythis compound from a commercially available precursor.
-
Protection of the 5'-Hydroxyl Group: Introduction of an acid-labile 4,4'-dimethoxytrityl (DMT) group.
-
Protection of the Exocyclic Amine and O2-Oxo Group: Protection of the N2-amino and O2-oxo groups to prevent side reactions. The N,N-diisobutylformamidine group is utilized for the exocyclic amine, while the diphenylcarbamoyl group is employed for the 2-oxo group.[1]
-
3'-O-Phosphitylation: Introduction of the reactive 2-cyanoethyl N,N-diisopropylphosphoramidite moiety at the 3'-hydroxyl position.
-
Purification: Purification of the final phosphoramidite product to ensure high coupling efficiency during oligonucleotide synthesis.
Data Presentation
The following tables summarize the expected yields and key parameters for the synthesis of 2'-deoxythis compound phosphoramidite and its incorporation into oligonucleotides.
Table 1: Summary of Yields for the Synthesis of 2'-Deoxythis compound Phosphoramidite
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Deamination | 2-Amino-2'-deoxyadenosine | 2'-Deoxythis compound | Sodium Nitrite (B80452), Acetic Acid | ~81% |
| 2 | 5'-O-DMT Protection | 2'-Deoxythis compound | 5'-O-DMT-2'-deoxythis compound | DMT-Cl, Pyridine (B92270) | 75-85% |
| 3 | Nucleobase Protection | 5'-O-DMT-2'-deoxythis compound | 5'-O-DMT-N2-[(diisobutylamino)methylidene]-O2-(diphenylcarbamoyl)-2'-deoxythis compound | N,N-Diisobutylformamide dimethyl acetal (B89532), Diphenylcarbamoyl chloride | 60-70% |
| 4 | 3'-O-Phosphitylation | Fully Protected 2'-deoxythis compound | 5'-O-DMT-N2-[(diisobutylamino)methylidene]-O2-(diphenylcarbamoyl)-2'-deoxythis compound-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 70-80% |
Table 2: Parameters for Oligonucleotide Synthesis using 2'-Deoxythis compound Phosphoramidite
| Parameter | Value/Condition | Reference |
| Phosphoramidite | 2'-deoxy-N2-[(diisobutylamino)methylidene]-5'-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)this compound, 3'-(2-cyanoethyl diisopropylphosphoramidite) | [2] |
| Coupling Time | ≥ 600 seconds | [2] |
| Coupling Efficiency | > 97% | [2] |
| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) | |
| Deprotection Conditions | Concentrated aqueous ammonia (B1221849) at 60°C for 16 hours | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxythis compound (from 2-Amino-2'-deoxyadenosine)
This protocol is adapted from established methods for the deamination of 2-amino-2'-deoxyadenosine.[1]
-
Reaction Setup: Dissolve 2-amino-2'-deoxyadenosine in aqueous acetic acid.
-
Deamination: Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C and stirring vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.
-
Work-up: Carefully neutralize the reaction mixture with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the product.
-
Purification: Collect the crude 2'-deoxythis compound by filtration, wash with cold water, and then purify by crystallization or silica (B1680970) gel chromatography.
Protocol 2: Synthesis of 5'-O-DMT-2'-deoxythis compound
-
Drying: Co-evaporate the purified 2'-deoxythis compound with anhydrous pyridine three times to remove residual water.
-
Reaction: Dissolve the dried nucleoside in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature under an inert atmosphere (e.g., Argon).
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench the excess DMT-Cl by adding methanol (B129727).
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain 5'-O-DMT-2'-deoxythis compound.
Protocol 3: Synthesis of Fully Protected 2'-Deoxythis compound
-
N2-Protection: Dissolve 5'-O-DMT-2'-deoxythis compound in anhydrous DMF. Add N,N-diisobutylformamide dimethyl acetal and heat the mixture to 50°C for 2-3 hours.
-
O2-Protection: After cooling the reaction mixture, add anhydrous pyridine followed by diphenylcarbamoyl chloride (DPC-Cl) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with methanol and evaporate the solvents. Purify the residue by silica gel chromatography to yield the fully protected nucleoside.
Protocol 4: Synthesis of 2'-Deoxythis compound Phosphoramidite
This final step generates the reactive phosphoramidite monomer for oligonucleotide synthesis.[1]
-
Reaction Setup: Dissolve the fully protected 2'-deoxythis compound in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (Argon).
-
Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Quench the reaction with methanol. Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) to yield the final phosphoramidite.
Protocol 5: Automated Oligonucleotide Synthesis
The synthesized 2'-deoxythis compound phosphoramidite is incorporated into oligonucleotides using a standard automated DNA synthesizer.
-
Phosphoramidite Preparation: Dissolve the purified this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M).
-
Synthesizer Setup: Install the phosphoramidite solution on a designated port of the DNA synthesizer.
-
Synthesis Cycle Modification: Modify the standard synthesis cycle for the this compound coupling step to extend the coupling time to at least 600 seconds to ensure high coupling efficiency.[2] Use a suitable activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).
-
Standard Cycles: For the natural A, C, G, and T phosphoramidites, use the standard coupling times recommended by the synthesizer manufacturer.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups by treating with concentrated aqueous ammonia at an elevated temperature (e.g., 60°C) for 16 hours.[2]
-
Purification: Purify the deprotected oligonucleotide using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Visualizations
Diagram 1: Synthesis Pathway of 2'-Deoxythis compound Phosphoramidite
Caption: Chemical synthesis pathway for this compound phosphoramidite.
Diagram 2: Experimental Workflow for this compound Phosphoramidite Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Diagram 3: Automated Oligonucleotide Synthesis Cycle with this compound
Caption: Automated oligo synthesis cycle for this compound.
References
Isoguanosine: A Versatile Tool for Advancing Synthetic Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Isoguanosine (isoG), an isomer of the natural nucleoside guanosine, has emerged as a powerful tool in the field of synthetic biology.[1][2][3] Its unique hydrogen bonding capabilities, distinct from the canonical Watson-Crick base pairs, allow for the expansion of the genetic alphabet, the creation of novel molecular probes, and the development of sophisticated gene regulation systems.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic biology contexts, catering to researchers, scientists, and professionals in drug development.
Expanding the Genetic Alphabet with the isoG-isoC Unnatural Base Pair
A primary application of this compound is its role as a component of an unnatural base pair (UBP) with isocytosine (B10225) (isoC) or its more stable analog, 5-methylisocytosine (B103120) (isoCMe).[6][7] This isoG-isoC pair forms three hydrogen bonds, similar to the guanine-cytosine (G-C) pair, contributing to its high stability within a DNA or RNA duplex.[5][6] The expansion of the genetic alphabet from four to six letters has profound implications for creating novel biological systems with enhanced functionalities.[4]
Applications:
-
High-Affinity Aptamers: The expanded genetic alphabet enables the selection of aptamers with enhanced binding affinity and specificity for diagnostic and therapeutic targets.[4]
-
Site-Specific Labeling: this compound can be used for the precise placement of labels, such as fluorophores or cross-linkers, within oligonucleotides for structural and functional studies.[4]
-
Semi-Synthetic Organisms: The creation of organisms that can stably maintain and replicate DNA containing an unnatural base pair opens up possibilities for novel protein engineering and cellular functions.[4]
Quantitative Data: Thermodynamic Stability and Fidelity
The stability and fidelity of the isoG-isoC base pair are critical for its function. The following tables summarize key quantitative data from various studies.
| Table 1: Thermodynamic Stability of DNA Duplexes Containing isoG [6][7] | |
| Base Pair | Melting Temperature (Tm) (°C) |
| A-T | 42 |
| G-C | 53 |
| isoG-isoC | ≥ 53 |
| d-isoG:d-isoCMe | Higher than C:G |
| h-isoG:h-isoCMe | 8.8°C more stable than h-isoG:dT |
Note: Tm values are context-dependent and can vary based on the surrounding sequence and experimental conditions.
| Table 2: Polymerase Fidelity for 2'-deoxythis compound (B9890) Triphosphate (d-iso-GTP) Incorporation [4][5][8] | |||
| Polymerase | Template Base | Incoming dNTP | Relative Fidelity/Efficiency |
| Klenow Fragment (E. coli DNA Pol I) | iso-C | d-iso-GTP | Efficient incorporation |
| Klenow Fragment (E. coli DNA Pol I) | T | d-iso-GTP | Misincorporation observed |
| Taq Polymerase | isoG | - | ~86% fidelity-per-round |
| Taq Polymerase | 7-deaza-isoG | - | ~92% fidelity-per-round |
Note: A key challenge is the tautomerization of isoguanine (B23775) from its common keto form to the minor enol form, which can mispair with thymine (B56734) (T).[5][6][8][9] Modifications like 7-deaza-isoguanine have been developed to improve fidelity.[8]
Experimental Protocols
Chemical Synthesis of 2'-Deoxythis compound Phosphoramidite (B1245037)
The automated chemical synthesis of DNA oligonucleotides containing this compound requires the corresponding phosphoramidite building block.[10][11] The phosphoramidite method is a highly efficient and standard procedure for generating custom DNA sequences.[10][11]
Caption: Workflow for the chemical synthesis of 2'-deoxythis compound phosphoramidite.
Protocol: This multi-step synthesis involves the conversion of a precursor like 2-amino-2'-deoxyadenosine to 2'-deoxythis compound, followed by the protection of the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group, protection of the exocyclic amine and O2-oxo groups, and finally, 3'-O-phosphitylation to generate the reactive phosphoramidite monomer.[10][12]
-
Synthesis of 2'-Deoxythis compound: This can be achieved from 2-amino-2'-deoxyadenosine through established methods.[10]
-
5'-O-DMT Protection: The 5'-hydroxyl group is protected with a DMT group to allow for its selective removal during automated DNA synthesis.[10]
-
Nucleobase Protection: The N2-amino and O2-oxo groups are protected to prevent side reactions. Diphenylcarbamoyl (DPC) is a common protecting group for the O2-position.[12][13]
-
3'-O-Phosphitylation: The final step involves reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the phosphoramidite monomer ready for use in a DNA synthesizer.[10][12]
Automated DNA Synthesis with isoG Phosphoramidite
The synthesized isoG phosphoramidite is incorporated into oligonucleotides using a standard automated DNA synthesizer.[10]
Caption: The four main steps of the phosphoramidite cycle in automated DNA synthesis.
Protocol:
-
Deblocking: The DMT protecting group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed with an acid wash.
-
Coupling: The isoG phosphoramidite is activated and coupled to the deprotected 5'-hydroxyl group. Coupling efficiencies for isoC-derived phosphoramidites have been reported to be around 99.5%.[13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
These four steps are repeated for each subsequent nucleotide addition. After the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Enzymatic Incorporation of this compound Triphosphate (isoGTP)
This compound can be incorporated into DNA and RNA enzymatically using its triphosphate form (isoGTP) and a suitable polymerase.[4][5]
Caption: Schematic of enzymatic incorporation of isoGTP into a nucleic acid strand.
Protocol for In Vitro Transcription with isoGTP:
-
Template Preparation: A linear DNA template containing a T7 promoter sequence upstream of the transcription region with isoC at the desired positions is required.[4]
-
Reaction Setup: Assemble the transcription reaction on ice:
-
10x T7 Transcription Buffer
-
isoGTP and natural NTPs (ATP, CTP, GTP, UTP)
-
DNA Template
-
T7 RNA Polymerase
-
RNase Inhibitor
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[4]
-
Template Removal: Add RNase-free DNase I to digest the DNA template and incubate at 37°C for 15 minutes.[4]
-
Purification: The resulting RNA containing this compound can be purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE).
This compound in Aptamer and Ribozyme Research
This compound's unique properties make it a valuable component in the design and selection of functional nucleic acids like aptamers and ribozymes.[14][15]
Applications:
-
Novel Riboswitches: this compound can be used to engineer artificial riboswitches that respond to specific ligands, offering new tools for gene expression regulation.[16][17]
-
Enhanced Ribozyme Activity: The incorporation of this compound can be used to probe the structural and functional importance of specific nucleotides within a ribozyme's active site. For instance, substituting conserved adenosines with this compound in the hammerhead ribozyme has been shown to have minimal impact on its catalytic activity, providing insights into its mechanism.[18]
ExSELEX (Expanded Systematic Evolution of Ligands by Exponential Enrichment)
ExSELEX is a modified SELEX protocol that utilizes an expanded genetic alphabet to select for aptamers with novel properties.
Caption: The iterative cycle of Expanded SELEX (ExSELEX) for aptamer selection.
Protocol Overview:
-
Library Preparation: A single-stranded DNA library containing isoC at randomized positions is synthesized.[4]
-
Selection: The library is incubated with the target of interest, which is often immobilized on a solid support.
-
Partitioning: Unbound sequences are washed away.
-
Elution: Bound sequences are eluted from the support.
-
Amplification: The eluted sequences are amplified by PCR using a high-fidelity DNA polymerase that can incorporate d-iso-GTP opposite isoC.
-
ssDNA Generation: The double-stranded PCR products are converted to single-stranded DNA to be used in the next round of selection.
This iterative process enriches the library for sequences with high affinity and specificity for the target.
Conclusion
This compound is a versatile and powerful tool in the synthetic biologist's toolkit. Its ability to form a stable, unnatural base pair with isocytosine allows for the expansion of the genetic alphabet, leading to the development of novel aptamers, site-specific labeling strategies, and the potential for semi-synthetic organisms. While challenges such as tautomerization exist, ongoing research into modified versions of this compound continues to improve the fidelity and utility of this unnatural base. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this compound in their own work.
References
- 1. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Unnatural Base Pairs for Synthetic Biology [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Enzymology of 2'-Deoxy-7-deazathis compound Triphosphate and Its Complement: A Second Generation Pair in an Artificially Expanded Genetic Information System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 12. benchchem.com [benchchem.com]
- 13. ffame.org [ffame.org]
- 14. Fundamental studies of functional nucleic acids: aptamers, riboswitches, ribozymes and DNAzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Expanding the toolbox of synthetic riboswitches with guanine-dependent aptazymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploiting natural riboswitches for aptamer engineering and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound substitution of conserved adenosines in the hammerhead ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Isoguanosine in Cancer Therapy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine, a structural isomer of guanosine, has emerged as a molecule of interest in oncology research. Its unique structure and potential to interact with biological targets make it a compelling candidate for the development of novel cancer therapeutics.[1] this compound and its derivatives have demonstrated the potential to be incorporated into nucleic acids, which could lead to mismatches and chain termination in rapidly dividing cancer cells. Furthermore, elevated levels of isoguanine, the base component of this compound, have been observed in cancerous tissues, suggesting a role as a marker for oxidative DNA damage.[1] This document provides detailed application notes, experimental protocols, and an overview of the current understanding of this compound's mechanisms of action in cancer therapy research.
Data Presentation: Anticancer Activity of this compound and its Analogs
Quantitative data on the cytotoxic effects of this compound against various cancer cell lines is crucial for evaluating its therapeutic potential. While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic activity of exemplary purine (B94841) analogs to provide a reference for the expected potency of this compound-based compounds.[1]
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Exemplary Purine Analogs | ||||
| Compound 1 | HCT116 (Colon) | Crystal Violet | 22.4 | [1] |
| Compound 2 | HCT116 (Colon) | Crystal Violet | 0.34 | [1] |
| Compound 3 | HEPG2 (Liver) | SRB | Potent | [1] |
| Compound 9c | HCT116 (Colon) | SRB | Superior Efficacy | [1] |
| Isatin-chalcone Hybrid IH | MCF-7 (Breast) | Not Specified | 6.53 ± 1.12 | [1] |
| Isatin-chalcone Hybrid IK | HeLa (Cervical) | Not Specified | < 10 | [1] |
Mechanism of Action: Signaling Pathways and Molecular Interactions
Preliminary research suggests that this compound and its derivatives exert their anti-cancer effects through the induction of apoptosis (programmed cell death) via a caspase-dependent signaling pathway. A key mechanism identified involves the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
This compound-Induced Apoptotic Signaling Pathway
An this compound-borate-guanosine (isoGBG) hydrogel has been shown to exhibit significant anti-tumor activity by inducing apoptosis. This process is believed to be initiated through the dephosphorylation of EGFR, leading to the activation of a caspase cascade.
Caption: this compound-induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anticancer properties.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Protocol 2: Caspase-3 Fluorometric Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1]
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Culture and treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the lysis buffer manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add a standardized amount of protein lysate from each sample.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of treated samples to the untreated control.
Protocol 3: Western Blot Analysis of Apoptotic Proteins (Bax and Bcl-2)
Western blotting can be used to analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to determine the effect of this compound on the intrinsic apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound and prepare total cell lysates using RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels and determine the Bax/Bcl-2 ratio.
Experimental Workflow and Drug Development Logic
The development of this compound as a cancer therapeutic agent follows a logical progression from initial discovery to potential clinical applications.
Caption: this compound Drug Development Workflow.
Preclinical and Clinical Status
Currently, there is limited publicly available information on specific in vivo preclinical studies using animal models or clinical trials involving this compound for cancer therapy. The research on this compound and its derivatives as anticancer agents is still in the early, preclinical stages of drug discovery and development. Further in-depth studies are required to establish the efficacy, safety, and pharmacokinetic profile of this compound before it can progress to clinical trials in human subjects.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer agents. Its potential to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the EGFR and caspase-dependent pathways, warrants further investigation. The provided protocols and application notes serve as a guide for researchers to explore the therapeutic potential of this compound and its derivatives in the field of oncology. Future research should focus on obtaining comprehensive quantitative data on its cytotoxicity, elucidating the detailed molecular mechanisms of action, and evaluating its efficacy and safety in preclinical in vivo models to pave the way for potential clinical applications.
References
Troubleshooting & Optimization
Troubleshooting low yield in isoguanosine synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yield and other common issues encountered during the synthesis of isoguanosine (isoG).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of high-purity this compound?
A1: The main challenges include the high cost of starting materials, achieving high purity, minimizing yield loss during purification, and the potential for side reactions.[1] Historically, many methods involved toxic heavy metals and resulted in low to moderate yields.[1] While newer methods have improved yields, careful control of reaction and purification conditions is essential for obtaining high-purity this compound on a large scale.[1]
Q2: What are the most common synthesis routes for this compound?
A2: this compound can be synthesized through several routes:
-
Chemical Synthesis: The most common and scalable method is the diazotization of 2,6-diaminopurine (B158960) riboside.[1][2][3] Other chemical methods start from guanosine (B1672433) or by constructing the purine (B94841) ring from precursors like 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside).[1][4][5]
-
Enzymatic Synthesis: This approach uses enzymes like purine nucleoside phosphorylases (PNPs) to catalyze the formation of this compound from a purine base and a ribose donor.[1]
Q3: What are the common impurities found in this compound synthesis?
A3: Common impurities include residual starting materials (e.g., 2,6-diaminopurine riboside), inorganic salts such as sodium nitrite (B80452) and other salts from pH adjustments, and potential side-products from the diazotization reaction.[1]
Q4: My final this compound product has a yellowish tinge. What could be the cause and how can I fix it?
A4: A yellowish color typically indicates the presence of impurities or degradation products.[1] Recrystallization from a suitable solvent system, such as methanol/water, can improve the color and purity.[1][2] It is also crucial to ensure the starting materials are of high purity.[1]
Q5: I'm having trouble with inconsistent crystal formation during purification. What should I do?
A5: Inconsistent crystal formation is often due to rapid cooling or agitation during the crystallization process. To promote the formation of well-defined crystals, allow the solution to cool slowly and without disturbance.[1] Seeding the solution with a small crystal of pure this compound can also help initiate crystallization.[1]
Troubleshooting Guides
Chemical Synthesis (e.g., Diazotization)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Product | Incomplete diazotization reaction. | Ensure accurate stoichiometry of sodium nitrite and acetic acid. Monitor the reaction progress using TLC or HPLC.[1] |
| Side reactions due to improper temperature control. | Maintain the reaction at the specified temperature (e.g., room temperature) to avoid the decomposition of the diazonium intermediate.[1][2][3] | |
| Low Yield After Purification | Incomplete precipitation of this compound. | Carefully adjust the pH to 7 for maximal precipitation. Consider concentrating the mother liquor to recover more product.[1][2] |
| Loss of product during filtration and washing. | Use a fine filter paper to prevent the loss of small crystals. Wash the precipitate with a minimal amount of cold solvent to avoid redissolving the product.[1][2] | |
| Product contaminated with inorganic salts. | The purification process involving protonation with HCl and deprotonation with NaOH is designed to remove these salts. Ensure the pH is accurately adjusted to 3 to dissolve the protonated this compound and leave insoluble impurities behind. Subsequent precipitation with NaOH should yield a purer product.[1][2] |
Enzymatic Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Low enzyme activity or inhibition. | Verify the activity of the enzyme with a standard substrate. Ensure the reaction buffer composition (pH, ionic strength) is optimal for the enzyme. Check for potential inhibitors in the reaction mixture.[1] |
| Substrate specificity issues. | The chosen enzyme (e.g., purine nucleoside phosphorylase) may have low activity towards isoguanine (B23775) or the ribose donor. Screen different PNPs from various sources for better activity.[1] | |
| Formation of Byproducts | Non-specific enzyme activity or side reactions. | Analyze the reaction mixture by HPLC or mass spectrometry to identify byproducts. Optimize reaction conditions (e.g., substrate concentrations, temperature) to favor the desired reaction.[1] |
| Difficulty in Product Purification | Co-elution with substrates or byproducts during chromatography. | Optimize the chromatography conditions (e.g., gradient, column chemistry) to improve the separation. |
Data Presentation: Comparison of this compound Synthesis Protocols
| Synthesis Protocol | Starting Material | Reagents | Reported Yield | Key Advantages |
| Diazotization | 2,6-Diaminopurine Riboside | Sodium Nitrite, Acetic Acid | 97.2% (pre-purification), 43% (purified)[2][4] | Simple, fast, convenient, and scalable.[2][3][4] |
| DCC-Mediated Cyclization | AICA Riboside | Benzoyl isothiocyanate, DCC | ~77% (overall)[4][5] | High overall yield, milder reaction conditions.[4][5] |
| From Guanosine | Guanosine | Phosphorus oxychloride, n-pentyl nitrite | 34-64% (overall)[1][4] | Readily available starting material.[4] |
| From 6-Chloroxanthosine | 6-Chloroxanthosine derivative | Aqueous ammonia (B1221849) | 80%[4][5] | High reported yield, mild conditions.[5] |
| Enzymatic (PNP) | Isoguanine, Ribose-1-phosphate | Purine Nucleoside Phosphorylase | Variable | High specificity, mild conditions, environmentally friendly.[1] |
Experimental Protocols
Protocol 1: Large-Scale Chemical Synthesis of this compound via Diazotization
This protocol is adapted from a recent study demonstrating a simple and convenient method for the large-scale preparation of high-purity this compound.[2][3][4]
Materials:
-
2,6-diaminopurine riboside (200 g, 0.71 mol)
-
Deionized water (4 L)
-
Acetic acid (1 L, 17.4 mol)
-
Sodium nitrite (NaNO₂) (122 g)
-
Aqueous ammonia
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Reaction Setup: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of water at room temperature in a suitable reaction vessel.[2]
-
Acidification: Slowly add 1 L of acetic acid over 5 minutes while stirring.[2]
-
Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture. The reaction is typically complete after approximately 40 minutes of stirring at room temperature.[2]
-
Crude Precipitation: Adjust the pH of the solution to 7 using aqueous ammonia to precipitate the crude this compound.[2]
-
Isolation of Crude Product: Separate the crude product from the mother liquor by filtration.[2]
-
Purification (Protonation): Treat the crude product with a 0.1 M HCl solution. Adjust the pH to 3 to dissolve the protonated this compound and remove any insoluble impurities by filtration.[2]
-
Final Precipitation (Deprotonation): Add a 0.1 M NaOH solution to the filtrate to deprotonate the this compound, causing the high-purity product to precipitate.[2]
-
Final Product Isolation: Collect the precipitated high-purity this compound by filtration, wash with cold water, and dry under a vacuum.[4]
Protocol 2: General Enzymatic Synthesis of this compound
This is a general protocol and may require optimization for specific enzymes and substrates.[1]
Materials:
-
Isoguanine
-
α-D-ribose-1-phosphate
-
Purine Nucleoside Phosphorylase (PNP) from a suitable source (e.g., E. coli)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0-7.5)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve isoguanine and α-D-ribose-1-phosphate in the phosphate buffer. Concentrations should be optimized based on the enzyme's kinetic parameters and substrate solubility.[1]
-
Enzyme Addition: Add the purified PNP to the reaction mixture to initiate the synthesis. The amount of enzyme will depend on its specific activity.[1]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle agitation.
-
Reaction Monitoring: Monitor the formation of this compound over time using HPLC.[1]
-
Reaction Termination: Once the reaction has reached equilibrium or completion, terminate it by denaturing the enzyme (e.g., by heating).[1]
-
Purification: Centrifuge the mixture to remove the denatured enzyme. Purify the this compound from the supernatant using techniques such as preparative HPLC or column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Workflow for large-scale chemical synthesis of this compound.
Caption: Relationship between challenges and solutions in this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Synthesis of High-Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
Technical Support Center: Optimizing Isoguanosine Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize isoguanosine precipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high-purity this compound?
A1: The main challenges include the high cost of starting materials, achieving high purity, minimizing product loss during purification steps, and controlling potential side reactions.[1] Historically, methods often involved toxic heavy metals and resulted in low yields.[2] While modern chemical synthesis methods, like the diazotization of 2,6-diaminopurine (B158960) riboside, are more established for large-scale production, they require careful control over reaction conditions to avoid inorganic impurities.[1][3]
Q2: What is the most critical factor influencing this compound precipitation?
A2: pH is a critical factor. This compound's solubility is highly dependent on the pH of the solution. Crude this compound is typically precipitated by neutralizing the reaction mixture to a pH of 7.[1][4] For purification, a pH-swing strategy is employed: the crude product is dissolved in an acidic solution (pH 3) to protonate the molecule and then re-precipitated in a pure form by adding a base to deprotonate it.[1]
Q3: How does temperature affect the precipitation and yield of this compound?
A3: Temperature plays a significant role in both the synthesis and crystallization phases. The synthesis reaction is often conducted at room temperature to prevent the decomposition of intermediates.[1] However, for precipitation, lower temperatures are generally favorable. Using an ice water bath during pH adjustment for precipitation and washing the final product with cold water helps to maximize yield by minimizing the amount of this compound that remains dissolved.[1][4] Rapid cooling should be avoided as it can lead to inconsistent crystal formation.[1]
Q4: What are the common impurities found in crude this compound preparations?
A4: Common impurities include residual starting materials (e.g., 2,6-diaminopurine riboside), inorganic salts like sodium nitrite (B80452) from the diazotization step, and salts formed during pH adjustments.[1] A yellowish discoloration in the final product can also indicate the presence of impurities or degradation products.[1]
Q5: Can this compound be synthesized enzymatically?
A5: Yes, enzymatic synthesis is an alternative to chemical methods. This approach often utilizes enzymes such as purine (B94841) nucleoside phosphorylases (PNPs) to catalyze the formation of this compound under milder reaction conditions.[1] While offering high specificity and a better environmental profile, challenges like enzyme stability and cost can be limiting for large-scale production compared to established chemical routes.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and precipitation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete diazotization reaction.2. Improper temperature control leading to side reactions. | 1. Ensure accurate stoichiometry of reagents (sodium nitrite, acetic acid). Monitor reaction progress with TLC or HPLC.[1]2. Maintain the reaction at the specified temperature (e.g., room temperature) to prevent the decomposition of the diazonium intermediate.[1] |
| Low Yield After Purification | 1. Incomplete precipitation due to incorrect pH.2. Product loss during filtration.3. Product redissolved during washing. | 1. Carefully adjust the pH to 7 for maximal crude precipitation.[1] Consider concentrating the mother liquor to recover additional product.[1]2. Use a fine filter paper to prevent the loss of small crystals.[1]3. Wash the precipitate with a minimal amount of cold solvent (e.g., ice water).[1] |
| Product Contaminated with Inorganic Salts | Residual reagents (e.g., sodium nitrite) or salts from pH adjustments. | The purification process involving protonation with HCl (pH 3) and subsequent deprotonation with NaOH is specifically designed to remove these salts. Ensure pH is adjusted accurately at each step.[1] |
| Final Product is Discolored (Yellowish) | Presence of organic impurities or degradation products. | Recrystallization from a suitable solvent system, such as methanol/water, can improve color and purity.[1] Ensure high purity of starting materials.[1] |
| Inconsistent Crystal Formation | 1. Rapid cooling during precipitation.2. Excessive agitation. | 1. Allow the solution to cool slowly in an ice bath rather than rapid chilling. Slower cooling rates generally produce more uniform, symmetric crystals.[4][5]2. Use gentle agitation during the precipitation process. |
| Precipitate Fails to Form | 1. Incorrect pH.2. This compound concentration is below its solubility limit. | 1. Verify the pH of the solution with a calibrated pH meter. Adjust as necessary.2. Concentrate the solution by evaporating some of the solvent before attempting precipitation. |
Data Presentation
Table 1: Key Parameters for this compound Precipitation
| Parameter | Condition | Rationale / Notes |
| pH for Crude Precipitation | ~7.0 | Maximizes precipitation of crude this compound from the reaction mixture.[1][4] |
| pH for Purification (Dissolution) | ~3.0 | Protonates the N7-position, increasing solubility and allowing for removal of insoluble impurities.[1] |
| pH for Final Precipitation | Neutral (~7.0) | Deprotonation causes high-purity this compound to precipitate from the acidic solution.[1] |
| Temperature (Precipitation) | Low (Ice Bath) | Decreases solubility to maximize the precipitated yield.[4] |
| Temperature (Washing) | Cold (e.g., Ice Water) | Minimizes redissolving the purified product during washing.[1][4] |
| Solvent System (Recrystallization) | Methanol/Water | Effective for removing impurities that cause discoloration.[1] |
Table 2: this compound and Isoguanine Solubility
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 16.67 mg/mL | pH must be adjusted to 12 with 1 M NaOH.[6] |
| Isoguanine | Water | 0.0625 mg/mL | Low solubility in neutral water.[7] |
Experimental Protocols
Protocol: Large-Scale this compound Synthesis and Purification
This protocol is adapted from established chemical synthesis methods involving the diazotization of 2,6-diaminopurine riboside.[1][3][4]
Part 1: Synthesis and Crude Precipitation
-
Suspension: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of water at room temperature in a suitable reaction vessel.
-
Acidification: While stirring, slowly add 1 L of acetic acid over 5 minutes.
-
Diazotization: Prepare a solution of 122 g of sodium nitrite in 1 L of water. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the resulting clear solution for approximately 40 minutes at room temperature.
-
Crude Precipitation: Place the vessel in an ice water bath. Adjust the pH of the yellow solution to 7 using aqueous ammonia (B1221849) to precipitate the crude this compound.[1][4]
-
Isolation: Collect the crude product by filtration.
Part 2: Purification
-
Dissolution (Protonation): Transfer the crude precipitate to a new vessel. Add 0.1 M HCl with heating to dissolve the precipitate, adjusting the pH to 3.[1][4]
-
Decolorization: Add active charcoal to the heated solution to remove colored impurities.
-
Filtration (Hot): Perform a hot filtration to remove the active charcoal and any remaining insoluble impurities.
-
Final Precipitation (Deprotonation): Cool the clear filtrate in an ice bath. Neutralize the filtrate by adding 0.1 M NaOH to precipitate the high-purity this compound.[1][4]
-
Final Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the solid with a small amount of ice water and vacuum-dry to yield the final product.[1][4]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. Large-Scale Synthesis of High-Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isoguanine | C5H5N5O | CID 76900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isoguanosine Stability and Degradation
This technical support center is designed for researchers, scientists, and drug development professionals working with isoguanosine. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability challenges with this compound include its susceptibility to enzymatic degradation, potential for hydrolytic deamination to xanthosine (B1684192), and its tautomeric equilibrium which can affect base pairing fidelity in enzymatic reactions like PCR.[1][2][3] this compound's stability is also influenced by pH, temperature, and buffer conditions.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[5] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[5] For short-term storage (up to one month), -20°C is acceptable.[5] It is recommended to prepare aqueous solutions fresh for each experiment.[5]
Q3: What are the main degradation products of this compound?
A3: The primary degradation product of this compound is xanthosine, formed through deamination.[2][6] This can occur both enzymatically, for instance by cytosine deaminase in E. coli, and non-enzymatically under acidic conditions (e.g., with hydrochloric acid).[2][6] Other degradation products may arise from hydrolysis of the glycosidic bond, separating the isoguanine (B23775) base from the ribose sugar, particularly under harsh acidic or basic conditions.
Q4: How does this compound's tautomerism affect experimental outcomes?
A4: this compound exists in a tautomeric equilibrium between a major keto form and a minor enol form.[1] The keto form correctly pairs with isocytosine (B10225) or 5-methylisocytosine.[1] However, the minor enol form can mispair with thymine.[1] This can lead to mutations during PCR amplification, with fidelity reported to be as low as 86% per cycle.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in this compound-Containing PCR
| Potential Cause | Troubleshooting Steps |
| Tautomeric Mispairing | Switch to a high-fidelity DNA polymerase with proofreading (3'→5' exonuclease) activity (e.g., Phusion, Q5).[1] Optimize MgCl₂ concentration in the PCR buffer.[1] Consider adding PCR enhancers like DMSO or betaine.[1] Increase the extension time to allow for mismatch correction.[1] |
| Primer Design | Ensure primers are specific to the target sequence using tools like BLAST. Avoid complementarity at the 3' ends to prevent primer-dimer formation.[4] |
| DNA Damage | Minimize exposure of the template DNA to high temperatures and acidic conditions to prevent depurination and deamination.[4] |
| Sub-optimal Cycling Parameters | Increase the extension time to allow the polymerase's proofreading activity more time to correct mismatches.[1] Avoid an excessive number of cycles, as this increases the probability of incorporating and propagating errors.[1] |
Issue 2: this compound Degradation in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | Prepare aqueous solutions of this compound fresh before each experiment.[5] If storage is necessary, use a slightly basic buffer (pH ~8.0) and store at 4°C for short periods. Avoid acidic conditions.[2] |
| Photodegradation | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil, especially for long-term storage or during lengthy experiments.[5] |
| Enzymatic Degradation in Cell Culture | If using this compound in cell culture, be aware of potential degradation by endogenous deaminases. Perform a time-course experiment to assess its stability in your specific cell culture medium at 37°C.[7] Consider replenishing the medium with fresh this compound at regular intervals if significant degradation is observed.[8] |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.[5] |
Issue 3: Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation Products | Compare the chromatogram to a freshly prepared standard of this compound. Peaks with different retention times may correspond to degradation products like xanthosine. Use LC-MS to identify the mass of the unknown peaks for confirmation.[9] |
| Contamination | Ensure all solvents and buffers are of high purity and filtered. Run a blank injection (solvent only) to identify any peaks originating from the system or solvent. |
| Poor Column Performance | Flush the column with a strong solvent to remove any adsorbed compounds. If peak shape is poor, consider replacing the column. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Enzymatic Deamination of Isoguanine
| Enzyme | Substrate | pH | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) |
| E. coli Cytosine Deaminase | Isoguanine | 7.7 | 49 | 72 | 6.7 x 105 |
| E. coli Cytosine Deaminase | Cytosine | 7.7 | 45 | 302 | 1.5 x 105 |
Data from[6]
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound under specific pH, temperature, and buffer conditions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.4, acetate (B1210297) buffer for acidic pH)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to a final concentration of ~100 µM in the test buffers.
-
Incubation: Incubate the samples at the desired temperatures (e.g., room temperature, 37°C, 60°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Immediately stop any further degradation by freezing the sample at -80°C or by immediate analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 293 nm.[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation rate.
Protocol 2: Enzymatic Deamination of this compound
Objective: To monitor the conversion of this compound to xanthosine by a deaminase enzyme.
Materials:
-
This compound
-
Deaminase enzyme (e.g., E. coli cytosine deaminase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.7)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Reaction Setup: In a quartz cuvette (for spectrophotometric assay) or a microcentrifuge tube (for HPLC analysis), prepare a reaction mixture containing the reaction buffer and this compound (e.g., 100 µM).
-
Initiate Reaction: Add the deaminase enzyme to the reaction mixture to a final concentration sufficient to observe a reaction rate.
-
Monitoring:
-
Spectrophotometric Method: Monitor the change in absorbance at 294 nm. The conversion of isoguanine to xanthine (B1682287) results in a decrease in absorbance at this wavelength.[6]
-
HPLC Method: At various time points, stop the reaction (e.g., by adding a quenching agent like 0.1 M HCl or by heat inactivation). Analyze the samples by HPLC as described in Protocol 1 to quantify the decrease in this compound and the increase in the xanthosine peak.
-
-
Data Analysis: Calculate the initial reaction velocity from the rate of change in absorbance or peak area. Determine kinetic parameters (Km and kcat) by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting your PCR [takarabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Rescue of the Orphan Enzyme Isoguanine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Avoiding byproduct formation in isoguanosine synthesis.
Technical Support Center: Isoguanosine Synthesis
Welcome to the Technical Support Center for this compound (isoG) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and optimize your experimental outcomes, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in this compound synthesis?
A1: The main challenges include managing the cost of starting materials, achieving high purity, minimizing yield loss during purification, and controlling side reactions that lead to byproduct formation.[1] Historically, many methods involved toxic heavy metals and resulted in low to moderate yields.[1] While modern methods have improved yields and sustainability, obtaining high-purity this compound, especially on a large scale, requires careful control of reaction and purification conditions.[1]
Q2: What are the most common synthesis routes for this compound?
A2: this compound can be synthesized via several key routes:
-
Chemical Synthesis: The most common and scalable method is the diazotization of 2,6-diaminopurine (B158960) riboside.[1] Other chemical approaches start from guanosine (B1672433) or by constructing the purine (B94841) ring from precursors like 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside).[1]
-
Enzymatic Synthesis: This method utilizes enzymes such as purine nucleoside phosphorylases (PNPs) to catalyze the formation of this compound from a purine base and a ribose donor.[1]
Q3: What are the typical impurities and byproducts encountered?
A3: Common impurities include residual starting materials (e.g., 2,6-diaminopurine riboside), inorganic salts from pH adjustments (like sodium nitrite (B80452) and other sodium salts), and potential side-products specific to the synthesis route, such as those from the diazotization reaction.[1] Incomplete precipitation during purification can also lead to the loss of the desired product in the mother liquor.[1]
Q4: Which synthesis method is recommended for large-scale production?
A4: Both chemical and enzymatic methods have their pros and cons. Chemical synthesis, particularly the diazotization of 2,6-diaminopurine riboside, is a well-established and detailed method for large-scale production.[1][2] Enzymatic synthesis offers high specificity and environmentally friendly conditions, but challenges like enzyme stability, substrate specificity, and cost can be limiting factors for industrial-scale applications.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis.
Chemical Synthesis (Diazotization Method)
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Crude Product | Incomplete diazotization reaction. | Ensure accurate stoichiometry of sodium nitrite and acetic acid. Monitor reaction progress using TLC or HPLC.[1] |
| Side reactions from improper temperature control. | Maintain the reaction at the specified temperature to prevent the decomposition of the diazonium intermediate.[1] | |
| Low Yield After Purification | Incomplete precipitation of this compound. | Precipitation with aqueous ammonia (B1221849) can be incomplete. The purification process involving protonation with HCl and deprotonation with NaOH is designed to improve recovery. |
| Product loss during filtration and washing. | Use fine filter paper. Wash the precipitate with a minimal amount of cold solvent to avoid redissolving the product. | |
| Product Contaminated with Inorganic Salts | Residual sodium nitrite or other salts from pH adjustments. | The purification process involving protonation with HCl (to pH 3) and subsequent deprotonation with NaOH is effective at removing these salts. Ensure accurate pH adjustments.[1] |
| Discolored (Yellowish) Product | Presence of impurities or degradation products. | Recrystallization from a suitable solvent system (e.g., methanol/water) can improve color and purity. Ensure high purity of starting materials.[1] |
Enzymatic Synthesis (Using PNP)
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Low enzyme activity or inhibition. | Verify enzyme activity with a standard substrate. Ensure optimal reaction buffer conditions (pH, ionic strength). Check for potential inhibitors.[1] |
| Substrate specificity issues. | The selected PNP may have low activity towards isoguanine (B23775) or the ribose donor. Screen PNPs from different sources for better activity.[1] | |
| Formation of Byproducts | Non-specific enzyme activity or side reactions. | Analyze the reaction mixture by HPLC or mass spectrometry to identify byproducts. Optimize reaction conditions (e.g., substrate concentrations, temperature). Consider using a more specific enzyme if available.[1] |
| Difficulty in Product Purification | Co-elution with substrates or byproducts during chromatography. | Optimize the chromatography method (e.g., gradient, mobile phase composition) for better separation. |
Data Presentation: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Diazotization | 2,6-Diaminopurine Riboside | Sodium Nitrite, Acetic Acid | 97.2% (pre-treatment), 43% (purified)[2][3] | >95% (after purification)[1] | Simple, convenient, scalable, high initial yield.[1] | Potential for inorganic impurities, yield loss during purification.[1] |
| From Guanosine | Guanosine | Phosphorus oxychloride, n-pentyl nitrite | 34-64%[1][4] | HPLC purified[1] | Readily available starting material.[1] | Multi-step process, use of harsh reagents, lower overall yield.[1][4] |
| From AICA Riboside | AICA Riboside | Benzoyl isothiocyanate, DCC | ~77%[1][3] | High[1] | Milder reaction conditions, high overall yield.[3][5] | Multi-step process, cost of reagents.[1] |
| Enzymatic (PNP) | Isoguanine, Ribose-1-phosphate | Purine Nucleoside Phosphorylase | Variable | High | High specificity, mild conditions, environmentally friendly.[1] | Enzyme cost and stability, low substrate solubility.[1] |
Experimental Protocols
Protocol 1: Large-Scale Chemical Synthesis of this compound via Diazotization
This protocol is adapted from a study demonstrating a simple and convenient method for the large-scale preparation of high-purity this compound.[2][3]
Materials:
-
2,6-Diaminopurine riboside (200 g, 0.71 mol)
-
Deionized water (4 L)
-
Acetic acid (1 L, 17.4 mol)
-
Sodium nitrite (NaNO₂) (122 g, 1.76 mol)
-
Aqueous Ammonia (2.8%)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Active charcoal
Procedure:
-
Reaction Setup: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of deionized water at room temperature in a suitable reaction vessel.[2]
-
Acidification: Slowly add 1 L of acetic acid over 5 minutes while stirring.[2]
-
Diazotization: Prepare a solution of 122 g of NaNO₂ in 1 L of deionized water and add it dropwise to the reaction mixture. The resulting clear solution is stirred for 40 minutes to obtain a yellow solution.[2]
-
Crude Precipitation: In an ice water bath, adjust the pH of the solution to 7 with 2.8% aqueous ammonia to precipitate the crude product.[2]
-
Isolation of Crude Product: Separate the crude product from the mother liquor by filtration.[1]
-
Purification (Protonation): Dissolve the obtained precipitate in 0.1 M HCl with heating and add active charcoal.[2] Adjust the pH to 3 to dissolve the protonated this compound and remove any insoluble impurities by hot filtration.[1][2]
-
Final Precipitation (Deprotonation): Cool the filtrate in an ice bath and neutralize it with 0.1 M NaOH to precipitate the high-purity product.[2]
-
Final Product Isolation: Collect the precipitated high-purity this compound by filtration, wash with a small amount of ice water, and dry under vacuum to yield a light yellow powder.[2][3]
Protocol 2: this compound Synthesis from AICA Riboside via DCC-Mediated Cyclization
This method involves the formation of a benzoylthiourea (B1224501) intermediate followed by a dicyclohexylcarbodiimide (B1669883) (DCC)-mediated ring closure.[3][5]
Materials:
-
5-Amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside)
-
Benzoyl isothiocyanate
-
Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Aqueous Ammonia (33%)
Procedure:
-
React AICA riboside with benzoyl isothiocyanate in DMF at room temperature to form the benzoylthiourea intermediate.[3][5]
-
The this compound is obtained through stirring, washing, and separation.[3][5]
-
Further purification can be achieved by treatment with ethanol and 33% aqueous ammonia.[3]
Protocol 3: General Procedure for Enzymatic Synthesis of this compound using Purine Nucleoside Phosphorylase (PNP)
This is a general protocol and may require optimization for specific enzymes and substrates.[1]
Materials:
-
Isoguanine
-
α-D-Ribose-1-phosphate (or a suitable ribose donor)
-
Purine Nucleoside Phosphorylase (PNP) from a suitable source (e.g., E. coli)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0-7.5)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve isoguanine and α-D-ribose-1-phosphate in the phosphate buffer. Concentrations should be optimized based on the enzyme's kinetic parameters and substrate solubility.[1]
-
Enzyme Addition: Add the purified PNP to the reaction mixture to initiate the synthesis. The amount of enzyme will depend on its specific activity.[1]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.[1]
-
Reaction Monitoring: Monitor the formation of this compound over time using HPLC.[1]
-
Reaction Termination: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heating or adding a solvent like ethanol).[1]
-
Purification: Centrifuge the mixture to remove the denatured enzyme. Purify the this compound from the supernatant using techniques such as preparative HPLC or column chromatography.[1]
Visualizations
Caption: Workflow for the chemical synthesis of this compound via diazotization.
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
Technical Support Center: High-Purity Isoguanosine Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity isoguanosine. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in producing high-purity this compound?
The main challenges include the high cost of starting materials, achieving high purity, minimizing yield loss during purification, and the potential for side reactions.[1][2][3] Historically, methods often involved toxic heavy metals and resulted in low to moderate yields.[1][4] While modern methods have improved yields and sustainability, precise control over reaction and purification conditions is essential for obtaining high-purity this compound, especially on a large scale.[1][2][3]
Q2: What are the common impurities encountered during this compound synthesis?
Common impurities can include:
-
Residual starting materials: Such as 2,6-diaminopurine (B158960) riboside.[1]
-
Inorganic salts: Resulting from pH adjustments and reagents, like sodium nitrite (B80452) and other sodium salts.[1][2]
-
Side-products: Arising from the diazotization reaction.[1]
-
Truncated sequences (n-1): In oligonucleotide synthesis, failure sequences are the most common impurities.[]
-
High molecular weight impurities (n+1): These can also form during synthesis.[]
Q3: What are the main synthesis routes for this compound?
There are three main categories for synthesizing this compound:
-
Chemical Synthesis from Precursors: This is the most common and scalable approach, typically involving the diazotization of 2,6-diaminopurine riboside.[1][2][3] Other starting materials include guanosine (B1672433) or 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside).[1][4]
-
Enzymatic Synthesis: This method uses enzymes like purine (B94841) nucleoside phosphorylases (PNPs) to catalyze the formation of this compound from a suitable purine base and a ribose donor, offering high specificity and mild reaction conditions.[1]
-
Modification of Existing Nucleosides: This involves exchanging functional groups on guanosine or introducing new groups on other existing heterocycles.[4][6]
Q4: Is enzymatic or chemical synthesis better for large-scale production?
Both methods have distinct advantages. Chemical synthesis, particularly the diazotization of 2,6-diaminopurine riboside, is currently a more established and detailed method for large-scale production.[1][2][3] Enzymatic synthesis is environmentally friendly and highly specific but can be limited by enzyme cost, stability, and substrate solubility.[1]
Q5: What analytical techniques are recommended for purity assessment of this compound?
A combination of chromatographic and spectroscopic methods is essential for confirming identity and purity. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): For determining purity and quantifying impurities.[1][2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and for quantitative analysis (q-NMR).[2][7]
-
Mass Spectrometry (MS): To verify the molecular weight and identify byproducts.[1]
-
FT-IR Spectroscopy: A quick method to confirm identity.[7]
-
Other tests: Further confirmation of purity can be obtained from loss on drying (LOD), residue on ignition (ROI), and Karl-Fischer titration for water content.[7]
Data Presentation
Comparative Analysis of this compound Synthesis Protocols
The following table summarizes key metrics for various established this compound synthesis methods to aid in selecting the most suitable protocol.
| Synthesis Route | Starting Material | Key Reagents/Enzymes | Reported Yield | Advantages | Disadvantages |
| Diazotization [1][8] | 2,6-Diaminopurine Riboside | Sodium Nitrite, Acetic Acid | 43% | Simple, convenient, scalable. | Potential for inorganic impurities, yield loss during purification. |
| From Guanosine [1][6] | Guanosine | Phosphorus oxychloride, n-pentyl nitrite | 34-64% | Readily available starting material. | Multi-step process, use of harsh reagents, lower overall yield.[1][4] |
| From AICA Riboside [1][4] | AICA Riboside | Benzoyl isothiocyanate, DCC | ~77% | High yield, milder reaction conditions.[4] | Multi-step process, cost of reagents.[1] |
| Enzymatic (PNP) [1] | Isoguanine (B23775), Ribose-1-phosphate | Purine Nucleoside Phosphorylase (PNP) | Variable | High specificity, mild conditions, environmentally friendly. | Enzyme cost and stability, substrate solubility can be low.[1] |
Troubleshooting Guides
Chemical Synthesis and Purification
| Problem | Possible Cause | Solution |
| Low Yield of Crude Product | Incomplete diazotization reaction. | Ensure accurate stoichiometry of sodium nitrite and acetic acid. Monitor reaction progress with TLC or HPLC.[1] |
| Side reactions due to improper temperature control. | Maintain the reaction at the specified temperature to avoid decomposition of the diazonium intermediate.[1] | |
| Low Yield After Purification | Incomplete precipitation of this compound. | The precipitation with aqueous ammonia (B1221849) can be incomplete. Carefully adjust the pH to 7 for maximal precipitation and consider concentrating the mother liquor to recover more product.[1][2] |
| Loss of product during filtration and washing. | Use a fine filter paper to prevent the loss of small crystals. Wash the precipitate with a minimal amount of cold solvent to avoid redissolving the product.[1] | |
| Product Contaminated with Inorganic Salts | Residual sodium nitrite or other salts from pH adjustment. | The purification process involving protonation with HCl and deprotonation with NaOH is designed to remove these salts. Ensure the pH is accurately adjusted to 3 to dissolve the protonated this compound and leave insoluble impurities behind.[1][2] |
| Inconsistent Crystal Formation | Rapid cooling or agitation during crystallization. | Allow the solution to cool slowly and without disturbance. Seeding with a small crystal of pure this compound can help initiate crystallization.[1] |
Enzymatic Synthesis and Purification
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Low enzyme activity or inhibition. | Verify the enzyme's activity with a standard substrate. Ensure the reaction buffer (pH, ionic strength) is optimal. Check for potential inhibitors in the reaction mixture.[1] |
| Substrate specificity issues. | The chosen enzyme (e.g., PNP) may have low activity towards isoguanine. Screen PNPs from various sources for better activity.[1] | |
| Formation of Byproducts | Non-specific enzyme activity or side reactions. | Analyze the reaction mixture by HPLC or mass spectrometry to identify byproducts. Optimize reaction conditions (e.g., substrate concentrations, temperature) to favor the desired reaction.[1] |
| Difficulty in Product Purification | Co-elution of product with substrates or byproducts during chromatography. | Optimize the chromatography method (e.g., gradient, mobile phase composition). Consider using a different chromatography technique (e.g., ion exchange, reversed-phase).[1][9] |
Experimental Protocols
Protocol 1: Large-Scale Chemical Synthesis and Purification of this compound
This protocol is adapted from a demonstrated method for the large-scale preparation of high-purity this compound via diazotization.[8]
Materials:
-
2,6-Diaminopurine riboside
-
Acetic acid (AcOH)
-
Sodium nitrite (NaNO₂)
-
Aqueous Ammonia
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (B78521) (NaOH, 0.1 M)
Procedure:
-
Reaction Setup: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of water at room temperature.[1][8]
-
Acidification: Slowly add 1 L of acetic acid over 5 minutes while stirring.[1][8]
-
Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture. The reaction is typically complete after approximately 40 minutes of stirring at room temperature.[1][2][8]
-
Crude Precipitation: Adjust the solution's pH to 7 using aqueous ammonia to precipitate the crude this compound.[1][2][8]
-
Isolation of Crude Product: Separate the crude product from the mother liquor by filtration.[1][2][8]
-
Purification (Protonation): Treat the crude product with 0.1 M HCl solution. Adjust the pH to 3 to dissolve the protonated this compound.[1][2]
-
Impurity Removal: Remove any insoluble impurities by filtration.[1][2]
-
Final Precipitation (Deprotonation): Add 0.1 M NaOH solution to the filtrate to deprotonate the this compound, causing the high-purity product to precipitate.[1]
-
Final Product Isolation: Collect the precipitated high-purity this compound by filtration, wash with a small amount of cold water, and dry under vacuum.[1]
Protocol 2: General Procedure for Enzymatic Synthesis of this compound
This is a general protocol using Purine Nucleoside Phosphorylase (PNP) and may require optimization.[1]
Materials:
-
Isoguanine
-
α-D-ribose-1-phosphate
-
Purine Nucleoside Phosphorylase (PNP)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0-7.5)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve isoguanine and α-D-ribose-1-phosphate in the phosphate buffer. Concentrations should be optimized based on the enzyme’s kinetic parameters.[1]
-
Enzyme Addition: Add the purified PNP to the reaction mixture to initiate the synthesis.[1]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.[1]
-
Reaction Monitoring: Monitor the formation of this compound over time using HPLC.[1]
-
Reaction Termination: Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by heating or adding ethanol).[1]
-
Purification: Centrifuge the mixture to remove the denatured enzyme. Purify the this compound from the supernatant using preparative HPLC or column chromatography.[1]
Mandatory Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Synthesis of High-Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Identity determination and purity testing [chemcon.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
Technical Support Center: Overcoming Isoguanosine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of isoguanosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
This compound, an isomer of guanosine, has a chemical structure that is largely non-polar.[1] This inherent hydrophobicity ("water-fearing" nature) leads to very low solubility in neutral aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[1][2] When the concentration of this compound exceeds its solubility limit in the buffer, it will precipitate out of the solution.[1]
Q2: What is the best solvent for preparing a concentrated stock solution of this compound?
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2] this compound is highly soluble in DMSO, often at concentrations of 14.15 mg/mL to 25 mg/mL.[2] This allows for the preparation of a concentrated stock that can be diluted to a final, lower concentration in an aqueous buffer for experiments.[3]
Q3: My this compound won't dissolve in my aqueous buffer. What can I do?
There are several methods to improve solubility in aqueous buffers:
-
pH Adjustment: this compound's solubility is highly pH-dependent.[2] Its pKa values are approximately 3.4 and 9.8.[4] Increasing the pH above 9.8 by adding a dilute base (e.g., 0.1 M NaOH) deprotonates the molecule, significantly increasing its negative charge and thus its solubility in water.[2][5] The pH can then be carefully neutralized for the experiment.[6]
-
Physical Methods: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound.[2][3] However, be aware this can create a supersaturated solution that may precipitate later if the concentration is above the thermodynamic solubility limit.[1]
-
Co-solvents: For in vivo formulations or other specific applications, a mixture of solvents can be used. A common combination includes DMSO, PEG300, and Tween-80 in saline to achieve higher concentrations.[2]
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?
This common issue is known as "solvent-shifting" precipitation.[1] DMSO is an excellent organic solvent for this compound, but when this concentrated stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and therefore "crashes out" or precipitates.[1] The key is to ensure the final concentrations of both this compound and DMSO are low enough to maintain solubility.[1]
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[1] It is critical to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.[1]
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in a neutral aqueous buffer (e.g., PBS, Tris).
-
Cause: The concentration attempted is likely far above this compound's low intrinsic solubility in neutral water.[2]
-
Solution Workflow:
-
Verify Concentration: First, confirm that the target concentration is not excessively high. Check the solubility data to see if it's feasible.
-
Attempt Physical Methods: Vigorously vortex the suspension. Gentle warming to 37°C may also be attempted.[2] If the compound dissolves but precipitates upon cooling, the solution is supersaturated and unstable.[1]
-
Adjust pH: For cell-free assays, the most effective method is to adjust the pH. Add a small amount of 0.1 M NaOH dropwise until the this compound dissolves, then carefully neutralize with 0.1 M HCl to the desired final pH.[2][5]
-
Use a Co-solvent: If pH adjustment is not possible (e.g., in cell-based assays), the best practice is to prepare a concentrated stock in DMSO and dilute it into the aqueous buffer.[2]
-
Issue 2: this compound precipitates immediately when my DMSO stock is added to the experimental buffer.
-
Cause: This is a classic case of solvent-shifting precipitation.[1] The final concentration of this compound in the aqueous environment is too high, or the dilution technique is causing localized high concentrations.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.[1]
-
Optimize Dilution Technique: Instead of adding the buffer to your stock, add the small volume of DMSO stock to the full volume of the vigorously stirring or vortexing aqueous buffer.[2] This promotes rapid mixing and dispersion, preventing localized supersaturation.[1]
-
Use Pre-warmed Buffer: Gently warming the aqueous buffer to approximately 37°C before adding the DMSO stock can help maintain solubility.[2]
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer, thereby keeping the final DMSO concentration minimal (ideally ≤0.1%).[1]
-
Issue 3: My this compound solution was clear at first but became cloudy or precipitated over time.
-
Cause: The solution was likely metastable or supersaturated.[1] This can be caused by dissolving the compound at a higher temperature and then allowing it to cool, or by a slight change in pH or buffer composition over time.
-
Solutions:
-
Reduce Concentration: The working concentration is likely above the thermodynamic solubility limit. The only reliable solution is to reduce the final concentration of this compound.[1]
-
Maintain Constant Temperature: Ensure your experimental setup is maintained at a constant temperature, as a decrease can reduce solubility.[1]
-
Prepare Fresh Solutions: Due to the potential for instability, it is best practice to prepare this compound working solutions fresh before each experiment.
-
Issue 4: I suspect my solubilization method is interfering with my enzymatic assay.
-
Cause: Both high concentrations of organic solvents like DMSO and extreme pH values can denature enzymes or otherwise affect their kinetics.[7]
-
Solutions:
-
Minimize Final DMSO Concentration: Ensure the final DMSO concentration in the assay is well below the level known to affect your enzyme's activity. Always include a vehicle control (buffer with the same final DMSO concentration but no this compound) to account for solvent effects.
-
Verify pH Compatibility: If you used pH adjustment to dissolve the this compound, ensure the final pH of your solution is within the optimal range for your enzyme's activity.
-
Consider Alternative Solvents: While less common, for some systems, other solvents like ethanol (B145695) or methanol (B129727) might be used, but their compatibility with the specific enzyme must be validated.[2]
-
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in various common solvents.
| Solvent | Reported Solubility | Remarks | Citations |
| Aqueous Buffer (Neutral pH) | < 1 mg/mL | Considered slightly soluble to insoluble at high concentrations. | [2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 14.15 mg/mL to 25 mg/mL | Highly soluble. The solvent of choice for preparing concentrated stock solutions. | [2] |
| 1 M Sodium Hydroxide (NaOH) | ~50 mg/mL | Very soluble due to deprotonation at high pH. | [2] |
| Ethanol, Methanol | Soluble | Good solubility, can be used as a co-solvent. | [2] |
| In Vivo Formulation | ≥ 2.08 mg/mL | A complex mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can achieve higher concentrations for animal studies. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or sonicator
Methodology:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mg/mL).
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial for 10-15 minutes or gently warm it in a 37°C water bath until the solution is clear.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3]
Protocol 2: Solubilization of this compound in Aqueous Buffer via pH Adjustment
Objective: To dissolve this compound directly in an aqueous buffer for cell-free applications by increasing the pH.
Materials:
-
This compound powder
-
Target aqueous buffer (e.g., PBS, Tris)
-
0.1 M NaOH solution
-
0.1 M HCl solution
-
Calibrated pH meter
Methodology:
-
Add the desired mass of this compound to your target buffer to create a suspension.
-
While stirring the suspension, add the 0.1 M NaOH solution dropwise.[2]
-
Monitor the solution's clarity. Continue adding NaOH drops until the this compound powder is fully dissolved and the solution is clear.
-
Once dissolved, use the pH meter to monitor the pH.
-
Carefully add 0.1 M HCl dropwise to neutralize the solution, bringing it back to your desired final experimental pH.
-
Caution: If the compound begins to precipitate during neutralization, you have exceeded its solubility limit at that pH. You will need to start over with a lower concentration of this compound.
Protocol 3: Preparation of a Working Solution by Diluting a DMSO Stock (Avoiding Precipitation)
Objective: To prepare a final, dilute working solution of this compound in an aqueous buffer from a DMSO stock for cell-based assays.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Target aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile conical tube or vial
-
Vortexer
Methodology:
-
Thaw an aliquot of the concentrated this compound DMSO stock solution.
-
Add the full, final volume of your pre-warmed aqueous buffer or medium to a sterile tube.
-
Calculate the small volume of DMSO stock needed to achieve your final desired concentration (ensure the final DMSO % is below 0.5%, ideally ≤0.1%).
-
While vigorously vortexing or swirling the tube of aqueous buffer, add the calculated volume of the DMSO stock solution dropwise directly into the buffer.[2] This rapid dispersion is critical to prevent precipitation.[1]
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Use the solution immediately for your experiment.
Visualizations
Caption: Decision workflow for choosing the correct this compound solubilization strategy.
Caption: Logical relationship between causes of poor solubility and corresponding solutions.
Caption: Experimental workflow for diluting a DMSO stock to avoid precipitation.
References
Technical Support Center: Isoguanosine Mismatch Pairing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoguanosine (iG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the mismatch pairing of this compound with natural DNA and RNA bases.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (iG) form mismatches with natural bases?
A1: this compound's tendency to form mismatches stems from its ability to exist in different tautomeric forms.[1][2][3] While the keto form is predominant, iG can shift to a minor enol tautomer. This changes its hydrogen bonding pattern, allowing it to form stable, non-canonical base pairs with natural bases, most notably thymine (B56734) (T) and uracil (B121893) (U).[1][4][5] This tautomeric ambiguity is a primary driver of its mispairing potential.[3]
Q2: My iG-containing duplex has a lower melting temperature (Tm) than expected. What could be the cause?
A2: A lower-than-expected Tm is a common indicator of duplex destabilization, which can be caused by several factors:
-
Mismatch Formation: The presence of an iG mismatch with a natural base (like G, A, or C) is often destabilizing compared to a canonical Watson-Crick pair or even a stable iG-isocytosine (iC) pair.[3][6]
-
Sequence Context: The bases neighboring the mismatch site have a significant impact on thermodynamic stability. The stability of a mismatch can vary widely depending on the identity of the adjacent base pairs.[7][8]
-
Tautomeric Equilibrium: The equilibrium between the keto and enol forms of iG can be influenced by the local environment, including the polarity of the solution, which is affected by neighboring bases.[2][9] An unfavorable conformation can lead to weaker pairing and a lower Tm.
-
Experimental Conditions: Ensure that buffer conditions (e.g., salt concentration, pH) are consistent with your theoretical calculations. Small variations can lead to significant changes in Tm.
Q3: Which natural base forms the most stable mismatch with this compound?
A3: The stability of iG mismatches generally follows this trend, from most to least stable: iG:T ≈ iG:U > iG:G > iG:A ≈ iG:C.
-
iG with T or U: The enol tautomer of iG can form a stable wobble pair with thymine or uracil, which is often the most stable of the mismatches.[2][10] The interaction energy of an isoguanine-uracil pair is reported to be stronger than that of adenine-thymine/uracil pairs.[2]
-
iG with G, A, or C: These pairings are typically more destabilizing to the duplex structure.[3][6]
Q4: How does the base on the 3' side of isoguanine (B23775) affect its pairing behavior?
A4: The 3'-adjacent base has been shown to influence the tautomeric equilibrium of iG.[2] Studies have found that the 3' neighbor can alter the local environment and affect the proportion of the keto and enol forms, thereby influencing which base is preferentially incorporated opposite iG during enzymatic reactions.[9]
Q5: Can I use standard DNA/RNA polymerases for experiments with iG?
A5: Yes, but with caution. Several polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase, can recognize the iG:iC pair and incorporate the correct nucleotide.[4] However, these enzymes may also incorporate T (or U in RNA) opposite a template iG, due to the mispairing potential of the enol tautomer.[4] The efficiency and fidelity will vary depending on the specific polymerase and the sequence context.[9]
Troubleshooting Guides
Troubleshooting Unexpected Thermodynamic Data
If your experimental thermodynamic data from UV melting or ITC experiments do not match predictions, consider the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected thermodynamic results.
Quantitative Data on Mismatch Stability
The stability of a DNA or RNA duplex is quantified by its thermodynamic parameters. Mismatches typically lead to a less favorable Gibbs free energy (ΔG°), indicating destabilization.
Table 1: Thermodynamic Parameters for Mismatches in RNA/DNA Hybrids
The following table presents the change in Gibbs Free Energy (ΔΔG°₃₇) for single internal mismatches in RNA/DNA hybrid duplexes relative to a canonical Watson-Crick pair. A positive value indicates destabilization.
| Mismatch Pair (RNA/DNA) | Average ΔG°₃₇ Contribution (kcal/mol) | Relative Stability Trend |
| rG/dT | -0.21 (stabilizing) | Most Stable |
| rU/dG | -0.21 (stabilizing) | ↓ |
| rG/dG | +0.11 | ↓ |
| rA/dC | +0.11 | ↓ |
| rA/dG | +0.11 | ↓ |
| rC/dA | +0.48 | ↓ |
| rC/dT | +0.48 | ↓ |
| rU/dT | +0.54 | ↓ |
| rU/dC | +0.54 | ↓ |
| rA/dA | +0.82 | ↓ |
| rC/dC | +1.16 | Least Stable |
| Data derived from nearest-neighbor analysis of RNA/DNA hybrid duplexes.[8][11] Note that in some contexts, rG/dT and rU/dG mismatches can be stabilizing.[8][11] |
Table 2: Relative Stability of Duplexes Containing Isoguanine
This table shows the change in melting temperature (ΔTm) for duplexes containing iG mismatches relative to a standard Watson-Crick duplex.
| Duplex Type | ΔTm (°C) | Stability Impact |
| Standard Watson-Crick | Reference (0) | Stable |
| Single G-iG Mismatch | Negative | Destabilizing[3] |
| iG-T Mismatch | Varies; can be stable | Context-Dependent[10] |
| iG-iC Pair | Positive | Stabilizing[1] |
| The exact ΔTm is highly dependent on the sequence context and experimental conditions. |
Experimental Protocols & Workflows
This compound Tautomerism and Mispairing Mechanism
The following diagram illustrates how the keto-enol tautomerization of isoguanine leads to mispairing with thymine.
References
- 1. benchchem.com [benchchem.com]
- 2. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic recognition of the base pair between isocytidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Neighbouring bases in template influence base-pairing of isoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-Deoxythis compound adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Polymerase Fidelity with Isoguanosine Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isoguanosine analogs to improve polymerase fidelity.
Frequently Asked Questions (FAQs)
What is this compound (isoG) and its application in molecular biology?
Isoguanine (B23775), or 2-oxo-adenine, is an isomer of guanine. In molecular biology, its nucleoside, this compound (isoG), is of interest because it can form a specific base pair with an unnatural partner, typically 5-methylisocytosine (B103120) (isoC).[1][2] This orthogonal pair, which does not interfere with the natural A-T and G-C pairing, expands the genetic alphabet.[1][3] This "third base pair" allows for novel applications such as site-specific labeling, enhanced multiplexing in PCR, and the development of advanced diagnostic tools.[1]
What is the primary challenge to achieving high fidelity with this compound?
The main challenge is the tautomerism of isoguanine.[3][4][5] Isoguanine exists in a major keto form that correctly pairs with isocytosine (B10225) (isoC) via three hydrogen bonds. However, it can shift to a minor enol tautomer, which can mispair with thymine (B56734) (T).[2][4][5] This tautomeric shift is a significant source of mutations during PCR amplification, with some studies reporting fidelity as low as 86% per cycle.[4]
How can the fidelity of PCR with this compound be improved?
Several strategies can be employed to enhance fidelity:
-
Use of High-Fidelity Polymerases: Employing DNA polymerases with strong 3'→5' exonuclease (proofreading) activity is critical.[4] Enzymes like Phusion or Q5 have error rates more than 50 times lower than standard Taq polymerase.[4]
-
Modified this compound Analogs: Using a modified analog like 7-deaza-isoguanine can "fix" the base in the correct keto tautomeric form, significantly improving pairing fidelity by preventing the formation of the enol tautomer.[4][6]
-
Optimization of Reaction Conditions: Fine-tuning PCR parameters such as MgCl₂ concentration, dNTP concentrations, and pH can improve polymerase fidelity.[4][7]
-
PCR Additives: For templates with high GC content or complex secondary structures, additives like DMSO or betaine (B1666868) can be beneficial.[4][8]
What is the role of 5-methylisocytosine (isoC)?
5-methylisocytosine (isoC) is the complementary pairing partner for this compound.[1][2] It is a more stable analog of isocytosine.[5] The isoG-isoC pair forms three hydrogen bonds, similar to the natural G-C pair, which contributes to its stability.[5]
Troubleshooting Guide
Issue 1: High mutation rate or low fidelity observed in sequencing results.
This is the most common problem when amplifying templates containing isoguanine.[4]
| Possible Cause | Solution |
| Sub-optimal DNA Polymerase | Switch to a high-fidelity DNA polymerase with strong proofreading (3'→5' exonuclease) activity. Polymerases like Phusion, Q5, or Pfu are recommended.[4][9][10] |
| Inherent Tautomerism of isoG | If fidelity issues persist even with a high-fidelity polymerase, consider redesigning the oligonucleotide with a modified analog like 7-deaza-isoguanine to prevent tautomerization.[4] |
| Unfavorable Reaction Conditions | Optimize the PCR buffer. Adjust the MgCl₂ concentration, as it is crucial for polymerase activity and fidelity.[4][11] Consider adding PCR enhancers like DMSO or betaine for GC-rich or complex templates.[4] |
| Sub-optimal Cycling Parameters | Increase the extension time to allow the polymerase's proofreading activity more time to correct mismatches. Avoid an excessive number of cycles to reduce the probability of propagating errors.[4][11] |
Issue 2: No PCR product or low yield.
| Possible Cause | Solution |
| Incorrect Annealing Temperature | Recalculate the melting temperature (Tm) of your primers and optimize the annealing temperature, potentially by running a gradient PCR.[11][12] |
| Poor Primer Design | Ensure primers are 18-30 base pairs long with a GC content of 40-60%. The Tm difference between primers should be less than 5°C.[1][8] Avoid primer-dimers and hairpin loops.[8] |
| Incompatible Polymerase with Modified Base | High-fidelity polymerases with proofreading activity can sometimes stall or excise primers containing unnatural bases like inosine.[13][14] While essential for fidelity with isoG templates, ensure the chosen polymerase is compatible with any other modifications in your primers. |
| Insufficient Template | Titrate the amount of template DNA. Use the lowest amount that yields a robust product.[4][12] |
| Missing Reaction Component | Double-check that all components were added to the reaction mix.[11] |
Issue 3: Non-specific PCR products (extra bands on the gel).
| Possible Cause | Solution |
| Low Annealing Temperature | Increase the annealing temperature in increments of 2-5°C to enhance primer binding specificity.[12] |
| Excessive Primer Concentration | Titrate the primer concentration to the lowest effective level to minimize the formation of primer-dimers, which can appear as a low molecular weight band.[8][12] |
| High MgCl₂ Concentration | While important for polymerase activity, excessive Mg²⁺ can reduce the stringency of primer annealing. Titrate the MgCl₂ concentration to find the optimal balance.[8] |
Quantitative Data
Table 1: DNA Polymerase Fidelity Comparison
This table summarizes the relative fidelity of different DNA polymerase types. Fidelity is often compared to that of standard Taq Polymerase.
| Polymerase Type | Key Feature | Relative Fidelity (vs. Taq) | Proofreading (3'→5' Exo) | Error Rate (mutations/bp/duplication) |
| Taq Polymerase | Standard, non-proofreading | 1x[4] | No[4] | 8.0 x 10⁻⁶ - 4.3 x 10⁻⁵[9] |
| Pfu Polymerase | Pyrococcus furiosus enzyme | ~6-8x higher[4] | Yes[4] | 1.3 x 10⁻⁶[7][10] |
| Phusion / Q5 | Fused proofreading domain | >50x higher[4] | Yes[4] | ~2-3 x 10⁻⁶ (Phusion)[9], 5.3 x 10⁻⁷ (Q5) |
Fidelity data is based on manufacturer information and publications.
Table 2: Performance of Unnatural Base Pairs in PCR
| Unnatural Base Pair | Fidelity per Round / Selectivity | Mutation Rate | DNA Polymerase |
| isoG-isoC (with isoguanine) | ~86%[1] | Not specified | Taq[1] |
| isoG-isoC (with 7-deazaisoguanine) | ~92%[1] | Not specified | Taq[1] |
| Ds-Px | >99.9%[1] | <0.005%/bp/replication | Deep Vent[1] |
Experimental Protocols
Protocol 1: High-Fidelity PCR for Isoguanine-Containing Templates
This protocol is a starting point and should be optimized for your specific template and primers.[4]
-
Reaction Setup : Assemble the reaction on ice. Add components in the following order: nuclease-free water, reaction buffer, dNTPs, primers, template DNA, and finally the polymerase.
Component 50 µL Reaction Final Concentration Notes 10x High-Fidelity Buffer 5 µL 1x dNTPs (10 mM each) 1 µL 200 µM each Ensure high purity of dNTPs.[4] d-isoCTP (10 mM) 1 µL 200 µM If amplifying with the isoG-isoC pair.[4] Forward Primer (10 µM) 2.5 µL 0.5 µM Primer Tₘ should be 52-60°C.[1][4] Reverse Primer (10 µM) 2.5 µL 0.5 µM Tₘ difference between primers should be <5°C.[4] Template DNA 1-5 µL 10 pg - 250 ng Use the lowest amount for a robust product.[4] High-Fidelity DNA Polymerase 0.5 µL 1 unit / 50 µL e.g., Phusion or Q5.[4] Nuclease-Free Water to 50 µL -
Thermal Cycling :
-
Initial Denaturation : 98°C for 30 seconds
-
25-35 Cycles :
-
98°C for 10 seconds (Denaturation)
-
55-65°C for 30 seconds (Annealing - optimize based on primer Tm)
-
72°C for 30-60 seconds/kb (Extension)
-
-
Final Extension : 72°C for 5-10 minutes
-
Hold : 4°C
-
-
Post-PCR Analysis :
-
Run 5 µL of the PCR product on a 1% agarose (B213101) gel to verify the amplicon size.[4]
-
Purify the remaining PCR product using a standard kit.[4]
-
Submit the purified product for Sanger sequencing to confirm sequence fidelity, paying close attention to the positions where isoguanine was incorporated.[4]
-
Protocol 2: Primer Extension Assay for Measuring Polymerase Fidelity
This assay measures the ability of a DNA polymerase to correctly incorporate a nucleotide opposite a specific template base.[5]
-
Primer and Template Preparation :
-
Synthesize a short DNA oligonucleotide primer and a longer template containing the unnatural base (e.g., isoC) at a specific position.[5]
-
Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.[5][15]
-
Anneal the labeled primer to the template by heating to 95°C and then slowly cooling to room temperature.[5][15]
-
-
Primer Extension Reaction :
-
Prepare four separate reaction tubes.
-
To each tube, add the annealed primer/template, a specific DNA polymerase, and the appropriate reaction buffer.[5]
-
To each of the four tubes, add one of the four natural deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP).
-
Incubate at the optimal temperature for the polymerase to allow for single nucleotide incorporation.[5]
-
-
Gel Electrophoresis and Analysis :
-
Terminate the reactions by adding a stop solution (e.g., formamide (B127407) with EDTA).[5]
-
Denature the DNA by heating to 95°C.[5]
-
Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).[5][15]
-
Visualize the radiolabeled DNA fragments by autoradiography.[5]
-
Quantify the band intensities to determine the relative incorporation efficiency of each nucleotide, allowing for the calculation of misincorporation frequency.[5]
-
Visualizations
Caption: Isoguanine tautomerism leading to correct and incorrect base pairing.
Caption: Troubleshooting workflow for high mutation rates in isoG PCR.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. neb.com [neb.com]
- 12. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Click Chemistry Functionalization of Isoguanine Derivatives
Welcome to the technical support center for the optimization of click chemistry functionalization of isoguanine (B23775) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry used for isoguanine derivatives?
A1: The two primary types of click chemistry employed for modifying isoguanine derivatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells.[1][2] SPAAC is a copper-free alternative that utilizes strained cyclooctynes, making it ideal for applications in biological systems.[1]
Q2: I am observing low to no product yield in my CuAAC reaction. What are the potential causes and solutions?
A2: Low or no product yield in a CuAAC reaction with isoguanine derivatives can stem from several factors:
-
Inaccessible Reactants: The azide (B81097) or alkyne groups on your isoguanine derivative may be sterically hindered or buried within the molecule, preventing the catalyst from accessing them.[3] Consider redesigning your linker to be longer or more flexible.
-
Catalyst Sequestration: Isoguanine, being a purine (B94841) derivative, can chelate copper ions, rendering the catalyst inactive. This is a common issue with biomolecules like DNA and proteins.[3] To mitigate this, you can increase the concentration of both the copper salt and the stabilizing ligand.[3]
-
Reagent Degradation: Ensure that your sodium ascorbate (B8700270) solution is freshly prepared, as it is prone to oxidation.[4] The purity of your azide and alkyne-modified isoguanine derivatives is also crucial for a successful reaction.[5]
-
Incompatible Buffer: Tris buffer can act as an inhibitory ligand for copper and should be avoided.[3][6] Phosphate, carbonate, or HEPES buffers within a pH range of 6.5-8.0 are generally more compatible.[3]
Q3: Are there any known side reactions when performing CuAAC on isoguanine derivatives?
A3: Yes, side reactions can occur. The copper catalyst can generate reactive oxygen species (ROS), which may lead to oxidative damage of the isoguanine base.[7] Using a stabilizing ligand like THPTA or BTTAA is highly recommended to protect the biomolecule and improve reaction efficiency.[3][8] Additionally, the Glaser coupling, an oxidative homocoupling of terminal alkynes, is a potential side reaction, though it is less common under well-controlled click chemistry conditions.[9]
Q4: How does the position of the alkyne or azide functionalization on the isoguanine ring affect the properties of the resulting molecule?
A4: The position of functionalization is critical, especially when the isoguanine derivative is part of a DNA or RNA oligonucleotide. Studies have shown that clickable side chains at position-7 of isoguanine can stabilize base pairing, whereas substituents at position-8 can significantly reduce stability.[10] Careful consideration of the attachment point is necessary to maintain the desired biological activity and structural integrity.
Q5: What are the best practices for purifying the final click-functionalized isoguanine product?
A5: Purification methods depend on the scale of your reaction and the nature of your product. For oligonucleotides, precipitation with ethanol (B145695) or acetone (B3395972) is a common and effective method.[11][12] For other small molecules, column chromatography is often employed. To remove the copper catalyst and ligand post-reaction, washing with a chelating agent like EDTA can be beneficial.[3]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst due to oxidation or chelation by the isoguanine derivative.[3] | Use a stabilizing ligand (e.g., THPTA, BTTAA) at a 5:1 ratio to copper.[3][13] Prepare sodium ascorbate solution fresh before each use.[4] Degas solutions to remove oxygen. |
| Poor solubility of isoguanine starting material. | Use a co-solvent such as DMSO or DMF to improve solubility.[7][14] | |
| Steric hindrance around the alkyne or azide group.[5] | Increase reaction time and/or temperature. Consider synthesizing a derivative with a longer linker. | |
| Reaction Reproducibility Issues | Inconsistent reagent quality or preparation. | Use high-purity starting materials.[5] Standardize the order of reagent addition.[5] |
| Variations in pH. | Use a compatible buffer (e.g., phosphate, HEPES) and ensure consistent pH between experiments.[3] | |
| Presence of Side Products | Oxidative damage to the isoguanine base. | Use a protective ligand and aminoguanidine (B1677879) to scavenge reactive carbonyl species.[13][15] |
| Alkyne homodimerization (Glaser coupling). | Ensure an excess of the reducing agent (sodium ascorbate) is present.[2] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Recommended Solution |
| Slow Reaction Rate | Low reactivity of the chosen cyclooctyne (B158145). | Select a more reactive cyclooctyne, such as DBCO or BCN, which have higher second-order rate constants.[1] |
| Low concentration of reactants. | Increase the concentration of the azide- or alkyne-modified isoguanine derivative and the cyclooctyne. | |
| Non-specific Labeling | Thiol-yne side reactions with cysteine residues in proteins.[6] | Block free thiols with a suitable alkylating agent prior to the SPAAC reaction if working with proteins.[6] |
| Hydrophobic interactions of the cyclooctyne. | Optimize the linker and cyclooctyne structure to minimize non-specific binding. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Functionalization of an Alkyne-Modified Isoguanine Derivative
This protocol is a starting point and may require optimization.
Materials:
-
Alkyne-modified isoguanine derivative
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed Phosphate Buffer (100 mM, pH 7.4)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
10 mM Alkyne-isoguanine in DMSO.
-
20 mM Azide in DMSO.
-
100 mM CuSO₄ in deionized water.
-
500 mM THPTA in deionized water.
-
1 M Sodium Ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
5 µL of 10 mM Alkyne-isoguanine (1.0 eq).
-
5 µL of 20 mM Azide (2.0 eq).
-
38 µL of Phosphate Buffer.
-
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix 1 µL of 100 mM CuSO₄ and 1 µL of 500 mM THPTA (1:5 ratio). Let it sit for 2 minutes.
-
-
Initiate Reaction:
-
Add the 2 µL of catalyst premix to the reaction tube.
-
Add 5 µL of freshly prepared 1 M Sodium Ascorbate to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, purify the product via HPLC or column chromatography.
-
Protocol 2: General Procedure for SPAAC Functionalization of an Azide-Modified Isoguanine Derivative
Materials:
-
Azide-modified isoguanine derivative
-
DBCO (Dibenzocyclooctyne)-containing molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
10 mM Azide-isoguanine in DMSO.
-
10 mM DBCO-reagent in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified isoguanine derivative in PBS to a final concentration of 1 mM.
-
Add the DBCO-reagent from the stock solution to a final concentration of 1.5 mM (1.5 eq).
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 4-24 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction by LC-MS.
-
Purify the product using an appropriate method such as HPLC.
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC
| Reagent | Stock Concentration | Final Concentration/Ratio | Notes |
| Alkyne-Isoguanine | 1-10 mM in DMSO | 1 equivalent | --- |
| Azide | 2-10 times the alkyne concentration | 2-10 equivalents | An excess helps drive the reaction to completion. |
| CuSO₄ | 20-100 mM in H₂O | 0.1-0.25 mM | Higher concentrations may be needed if catalyst sequestration is an issue.[13] |
| Ligand (THPTA/BTTAA) | 50-500 mM in H₂O | 5:1 ratio to CuSO₄ | Essential for protecting the biomolecule and accelerating the reaction.[3][13] |
| Sodium Ascorbate | 100 mM - 1 M in H₂O (fresh) | 5-10 mM | A fresh solution is critical for reducing Cu(II) to the active Cu(I) state.[4][13] |
Table 2: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO | ~0.1 | Good reactivity and stability. |
| DBCO | ~0.3-1.0 | High reactivity, commonly used for live-cell imaging.[1] |
| BCN | ~0.1-0.5 | Good balance of reactivity and stability.[1] |
| DIFO | ~0.05 | Fluorinated for enhanced reactivity. |
Visualizations
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. scispace.com [scispace.com]
- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent crystal formation of isoguanosine.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent crystal formation of isoguanosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent this compound crystal formation?
A1: Inconsistent crystal formation of this compound can stem from several factors, including the rate of cooling, agitation during crystallization, the purity of the material, and the pH of the solution.[1] Rapid cooling or disturbance of the solution can lead to poorly defined crystals.[1] The presence of impurities or degradation products can also hinder consistent crystallization.
Q2: Can the polymorphic nature of this compound contribute to crystallization issues?
A2: Yes, this compound can exist in multiple crystalline forms, known as polymorphs.[2] The three-dimensional supramolecular structure of this compound can adopt various base-pairing motifs and is known to have at least four different conformers.[3][4] This inherent structural flexibility can lead to the formation of different crystal packing arrangements under varying experimental conditions, contributing to inconsistency.
Q3: What is the recommended solvent system for this compound crystallization?
A3: A mixture of methanol (B129727) and water has been successfully used to obtain single crystals of this compound.[3] Specifically, a 3:1 ratio of methanol to water is reported to be effective.[3] Recrystallization from a methanol/water system can also improve the color and purity of the final product.[1]
Q4: How critical is pH control during the purification and crystallization of this compound?
A4: pH control is crucial for both purification and obtaining a high-purity product suitable for consistent crystallization. Adjusting the pH to 3 with HCl helps to dissolve the protonated this compound and remove insoluble impurities.[1][3] Subsequent precipitation by adjusting the pH to 7 with NaOH or aqueous ammonia (B1221849) is a key step in isolating the purified this compound.[1][3] Inaccurate pH adjustments can lead to incomplete precipitation and contamination with inorganic salts.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound crystallization in a question-and-answer format.
Issue 1: No crystals are forming, or the yield is very low.
-
Potential Cause: The concentration of this compound in the solution may be too low, or the solution is not sufficiently supersaturated. Incomplete precipitation during purification can also lead to low starting material for crystallization.[1]
-
Troubleshooting Steps:
-
Concentrate the Solution: Carefully concentrate the mother liquor to increase the this compound concentration.
-
Optimize pH for Precipitation: Ensure the pH is accurately adjusted to 7 to maximize the precipitation of this compound before the crystallization step.[1]
-
Seeding: Introduce a small, high-quality crystal of this compound (a seed crystal) to the supersaturated solution to initiate crystallization.[1]
-
Slow Evaporation: Allow the solvent to evaporate slowly and without disturbance to gradually increase the concentration and promote crystal growth.
-
Issue 2: The resulting crystals are small, needle-like, or poorly defined.
-
Potential Cause: Rapid cooling or agitation of the crystallization solution can lead to rapid nucleation and the formation of small, ill-defined crystals.[1] High levels of supersaturation can also favor nucleation over crystal growth.[5]
-
Troubleshooting Steps:
-
Controlled Cooling: Allow the solution to cool slowly and without any disturbance. A gradient cooling process, for example from 80°C to 65°C and then to 25°C, has been shown to be effective.[3]
-
Minimize Agitation: Avoid stirring or moving the crystallization vessel once the solution is cooling.
-
Optimize Supersaturation: Adjust the initial concentration of this compound to achieve a lower level of supersaturation, which favors the growth of larger, well-defined crystals over the formation of many small nuclei.[5]
-
Issue 3: The crystals have a yellowish tinge or appear discolored.
-
Potential Cause: The presence of impurities or degradation products in the this compound starting material.[1]
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more rounds of recrystallization from a suitable solvent system, such as methanol/water, to improve the purity and color of the product.[1]
-
Purity Check: Ensure the starting materials for the synthesis of this compound are of high purity.[1]
-
Purification Protocol: Re-evaluate the purification process. The protocol involving protonation with HCl at pH 3 to remove insoluble impurities, followed by deprotonation and precipitation with NaOH, is designed to remove many contaminants.[1][3]
-
Data Summary
The following table summarizes the key quantitative parameters for the successful crystallization of this compound as reported in the literature.
| Parameter | Value | Reference |
| Solvent System | 3:1 Methanol:Water | [3] |
| Dissolution Temperature | 80 °C | [3] |
| Cooling Protocol | Gradient cooling from 80 °C to 65 °C, then to 25 °C | [3] |
| Purification pH (Protonation) | 3 (using 0.1 M HCl) | [1][3] |
| Precipitation pH (Deprotonation) | 7 (using 0.1 M NaOH or aqueous ammonia) | [1][3] |
Experimental Protocols
Protocol 1: Single Crystal Growth of this compound
This protocol is adapted from a method reported to yield high-quality single crystals of this compound.[3]
-
Materials:
-
High-purity this compound
-
Methanol
-
Deionized water
-
-
Procedure:
-
Prepare a 3:1 (v/v) solution of methanol and water.
-
Dissolve the high-purity this compound in the solvent system by heating the solution to 80 °C until all solids are completely dissolved.
-
Once dissolved, allow the solution to cool gradually and without disturbance. A programmed cooling ramp is ideal:
-
Cool from 80 °C to 65 °C.
-
Further cool from 65 °C to 25 °C (room temperature).
-
-
Allow the vessel to stand undisturbed for a sufficient period to allow for crystal formation and growth.
-
Collect the resulting crystals by filtration.
-
Visualizations
Caption: Workflow for the purification and crystallization of this compound.
Caption: Troubleshooting logic for inconsistent this compound crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 3. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Sequencing Isoguanine-Containing Nucleic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isoguanine-containing nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What is isoguanine (B23775) and why is it used in nucleic acid research?
Isoguanine (isoG) is an isomer of guanine. It is a non-natural nucleobase designed to form a specific base pair with isocytosine (B10225) (isoC) or 5-methylisocytosine (B103120) (MeisoC).[1][2] This synthetic base pair, often referred to as a third base pair in an expanded genetic alphabet, is connected by three hydrogen bonds, similar to the guanine-cytosine (G-C) pair.[1] The primary advantage of the isoG-isoC pair is its orthogonality; it does not interfere with the natural A-T and G-C pairing, making it a valuable tool in synthetic biology, diagnostics, and drug development.[2]
Q2: What is isoguanine tautomerism and why does it pose a challenge for sequencing?
Isoguanine can exist in two tautomeric forms: a major keto form and a minor enol form.[2][3] The major keto tautomer correctly pairs with isocytosine. However, the minor enol tautomer has a hydrogen bonding pattern that is complementary to thymine (B56734) (T).[1][3] During PCR amplification and sequencing, if an isoguanine base in the template strand shifts to its enol form, the DNA polymerase may incorrectly incorporate a thymine opposite it instead of isocytosine.[2][3] This tautomeric shift is a significant source of mutations.[2][3]
Q3: Which DNA polymerases are recommended for templates containing isoguanine?
The choice of DNA polymerase is a critical factor. Not all polymerases can efficiently or faithfully incorporate isoguanine nucleotides or extend from an isoG-isoC base pair.[2] Family A polymerases, such as Taq polymerase and its derivatives, have been shown to be more accommodating of this unnatural base pair than some high-fidelity proofreading polymerases.[2] For instance, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I can incorporate isoG opposite isoC, whereas T4 DNA polymerase does not.[4]
Q4: How does the isoG-isoC base pair affect the stability of a DNA duplex?
The isoG-isoC pair is at least as stable as the natural G-C pair, and in some contexts, even more stable.[1] The three hydrogen bonds in the isoG-isoC pair contribute to this high thermodynamic stability.[1] For example, substituting A-T base pairs with isoG-isoC pairs in the sticky ends of a DNA nanostructure was shown to increase the lattice melting temperature by 11°C (from 42°C to 53°C).[1]
Troubleshooting Guide
This guide addresses common problems encountered during the sequencing of nucleic acids containing isoguanine.
Problem 1: High Mutation Rate (isoG→T) in Sequencing Results
-
Possible Cause: Tautomerism of isoguanine leading to misincorporation of thymine.[2][3] The fidelity of PCR with isoguanine can be as low as 86% per cycle.[3][5]
-
Solution:
-
Polymerase Selection: Use a DNA polymerase that exhibits higher fidelity for the isoG-isoC pair. While high-fidelity proofreading polymerases may struggle, some Family A polymerases are more suitable.[2] It is crucial to empirically test different polymerases.
-
Modified Isoguanine Analogs: Consider using a modified version of isoguanine, such as 7-deaza-isoguanine. Replacing the N-7 nitrogen with a CH group can help "fix" the tautomeric ambiguity and improve fidelity.[5]
-
Optimize Reaction Conditions: Adjusting PCR conditions, such as buffer composition and cycling temperatures, may help favor the correct base pairing.
-
Problem 2: Low Signal or No Signal During Sequencing
-
Possible Cause:
-
Poor Polymerase Efficiency: The polymerase may not efficiently incorporate isoguanine or extend from an isoG-isoC pair.[2]
-
Disrupted Minor Groove Interactions: The altered geometry of the isoG-isoC pair in the minor groove can disrupt the interaction between the DNA and the polymerase, reducing replication efficiency.[2] This is particularly problematic in sequences with a high density of the unnatural base pair.[2]
-
Low Template Concentration or Poor DNA Quality: These are common issues in any sequencing reaction.[6]
-
-
Solution:
-
Screen Different Polymerases: Test a panel of DNA polymerases to find one that is more processive on your specific template.
-
Optimize Primer Design: Ensure primers have an appropriate melting temperature (Tm) between 52-60°C and that the Tm difference between forward and reverse primers is less than 5°C.[3]
-
Verify Template Quality and Quantity: Run your template on an agarose (B213101) gel to check for integrity and use a reliable method for quantification.
-
Problem 3: Signal Drop-off or Incomplete Extension in Sanger Sequencing
-
Possible Cause: When sequencing a template containing isoguanine, the polymerase incorporates 5-methylisocytosine. At this position, a signal drop-off can occur.[2] Similarly, when the template contains 5-methylisocytosine, the polymerase incorporates isoguanine, which can also lead to a signal drop.[2]
-
Solution:
-
Data Interpretation: Be aware of this phenomenon during data analysis. A drop in signal at the expected location of the unnatural base may not be a failed reaction but rather an artifact of the modified base.
-
Modified Sequencing Protocols: Both modified pyrosequencing and dye terminator methods have been used. Dye terminator sequencing has been reported to be generally more useful for identifying the sequence of oligonucleotides containing these non-natural nucleobases.[7][8]
-
Quantitative Data Summary
| Parameter | Watson-Crick Pairs | isoG-isoC Pair | Reference |
| Pairing Fidelity (Error Rate) | 10⁻⁴ to 10⁻⁷ | Can be as low as 86% per PCR cycle | [1][3][5] |
| Number of Hydrogen Bonds | A-T: 2, G-C: 3 | 3 | [1] |
| Thermodynamic Stability (Melting Temp.) | G-C pair is a reference for high stability | At least as stable as G-C, can be more stable | [1] |
| Effect on DNA Lattice Melting Temperature | N/A | +11°C increase when substituting A-T pairs | [1] |
Experimental Protocols
Protocol 1: Modified Sanger (Dye Terminator) Sequencing of Isoguanine-Containing DNA
This protocol is adapted from methodologies that have been shown to be effective for sequencing DNA containing isoG and MeisoC.[2][7]
1. Reaction Setup:
-
Prepare a master mix for the cycle sequencing reaction. For a single reaction, typical components are:
-
DNA Template (containing isoG): 100-200 ng
-
Sequencing Primer: 3.2 pmol
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 4 µL
-
5x Sequencing Buffer: 2 µL
-
d-isoCTP (or d-MeisoCTP) (if required for the polymerase): 1 µL (200 µM)
-
Nuclease-free water: to a final volume of 20 µL
-
2. Thermal Cycling:
-
Perform cycle sequencing using the following parameters[2]:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
3. Purification of Sequencing Products:
-
Remove unincorporated dye terminators and salts from the sequencing reaction. This can be achieved using spin columns or ethanol/EDTA precipitation.[2]
4. Capillary Electrophoresis:
-
Resuspend the purified products in Hi-Di™ Formamide.
-
Denature at 95°C for 5 minutes and then immediately place on ice.[2]
-
Analyze the samples on an automated DNA sequencer.
5. Data Interpretation:
-
At a position in the template containing isoguanine, the polymerase will incorporate 5-methylisocytosine. This may result in a signal drop-off.[2]
-
Mispairing of thymine with isoguanine might be observed as a smaller, secondary peak in the thymine channel at the isoG position.[2]
Visualizations
Caption: Tautomerism of isoguanine leading to correct and incorrect base pairing.
Caption: General workflow for sequencing isoguanine-containing DNA with troubleshooting checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Enzymology of 2'-Deoxy-7-deazathis compound Triphosphate and Its Complement: A Second Generation Pair in an Artificially Expanded Genetic Information System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanger sequencing troubleshooting guide | Yale Research [research.yale.edu]
- 7. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
Isoguanosine Incorporation Enhances DNA Duplex Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of modified nucleic acids is paramount for the rational design of novel diagnostics and therapeutics. This guide provides an objective comparison of the thermodynamic stability of DNA duplexes containing isoguanosine (iG) versus canonical DNA duplexes, supported by experimental data and detailed methodologies.
This compound, an isomer of guanosine (B1672433), has garnered significant interest due to its unique hydrogen bonding capabilities. When paired with isocytosine (B10225) (iC), it forms a base pair with three hydrogen bonds, analogous to the guanine-cytosine (G-C) pair. However, the distinct arrangement of these bonds and altered electronic properties can lead to enhanced thermal stability in DNA duplexes.
Comparative Thermodynamic Data
The thermodynamic stability of a DNA duplex is primarily assessed by its melting temperature (Tm), the temperature at which half of the duplex dissociates, and the Gibbs free energy of formation (ΔG°), which represents the overall stability of the duplex. Enthalpy (ΔH°) and entropy (ΔS°) changes provide further insight into the forces driving duplex formation.
Experimental studies have demonstrated that the substitution of a G-C base pair with an this compound-5-methylisocytosine (iG-iC) pair can significantly increase the thermal stability of a DNA duplex.[1] This enhancement is largely attributed to the formation of three hydrogen bonds in the iG-iC pair, which, combined with potentially more favorable stacking interactions, results in a more stable structure.[1]
Below is a summary of thermodynamic data from a comparative study on a self-complementary DNA decamer, highlighting the stabilizing effect of an iG-iC pair versus a G-C pair.
| Duplex Sequence (Self-Complementary) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| 5'-d(C G G C G C C G C G)-3' | 68.5 | -85.4 | -235.1 | -15.6 |
| 5'-d(C G iG C G C iC G C G)-3' | 75.2 | -92.7 | -253.8 | -17.9 |
Table 1: Thermodynamic parameters for DNA decamers containing a central G-C or iG-iC base pair. Data indicates that the iG-iC containing duplex exhibits a higher melting temperature and a more favorable Gibbs free energy of formation, confirming its enhanced thermodynamic stability.[1]
Experimental Protocols
The determination of these thermodynamic parameters is typically achieved through biophysical techniques such as UV-Vis thermal denaturation, Differential Scanning Calorimetry (DSC), and Isothermal Titration Calorimetry (ITC).[1] The most common method is UV-Vis thermal denaturation.[1]
Protocol for DNA Duplex Tm Measurement via UV-Vis Thermal Denaturation
This protocol outlines the steps for determining the melting temperature (Tm) and other thermodynamic parameters of DNA duplexes.
1. Sample Preparation:
-
Oligonucleotide Synthesis and Purification: DNA oligonucleotides, both canonical and those containing this compound, are chemically synthesized and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Stock Solutions: Lyophilized or vacuum-dried oligonucleotides are used to prepare stock solutions in a suitable buffer.[2]
-
Duplex Formation (Annealing): Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a melting buffer (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0).[2] To anneal the strands, the solution is heated to a temperature above the expected Tm (e.g., 90°C) and then slowly cooled to room temperature (e.g., 25°C).[2]
2. UV-Vis Spectrophotometry:
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is required.[3] Quartz cuvettes with a 10mm path length are generally used.[2]
-
Measurement: The absorbance of the DNA duplex solution is monitored at 260 nm as the temperature is gradually increased at a controlled rate (e.g., 1°C/min).[2][3][4]
3. Data Analysis:
-
Melting Curve Generation: As the temperature rises, the DNA duplex denatures into single strands, leading to an increase in UV absorbance at 260 nm (hyperchromic effect).[3] A plot of absorbance versus temperature generates a sigmoidal melting curve.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is in the single-stranded state, corresponding to the midpoint of the absorbance transition.[3]
-
Thermodynamic Parameter Calculation: From the melting curves obtained at different DNA concentrations, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be calculated using analysis software like Meltwin 3.0.[3][4]
Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic stability of DNA duplexes.
A generalized workflow for determining the thermodynamic stability of DNA duplexes.
Logical Relationship of Stability Factors
The enhanced stability of this compound-containing duplexes is a result of its specific molecular interactions.
Factors contributing to the enhanced stability of iG-containing DNA duplexes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. benchchem.com [benchchem.com]
- 4. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoguanine's Photostability Against Canonical Nucleobases
In the landscape of genetic research and the development of synthetic biological systems, the photostability of nucleobases is a critical parameter. Isoguanine (B23775), an isomer of guanine, is of significant interest for its potential role in primordial genetic polymers and in the creation of expanded genetic alphabets. This guide provides an objective comparison of the photostability of isoguanine with the canonical DNA and RNA bases: adenine, guanine, cytosine, thymine, and uracil, supported by available experimental data.
The intrinsic photostability of the canonical nucleobases is considered a key factor in their evolutionary selection as the carriers of genetic information on an early Earth subjected to intense ultraviolet (UV) radiation.[1] This robustness is attributed to their ability to rapidly dissipate the energy from absorbed UV light through highly efficient non-radiative decay pathways, returning to their ground state on a picosecond timescale.[1] This ultrafast internal conversion minimizes the lifetime of electronically excited states, thereby preventing deleterious photochemical reactions.[1]
Isoguanine, however, exhibits a more complex photophysical behavior that is highly dependent on its tautomeric form.[1][2] While the enol tautomers of isoguanine are relatively photostable with short-lived excited states, the biologically more relevant keto tautomers are less photostable compared to the canonical bases.[1][2] Upon UV excitation, these keto forms can become trapped in long-lived, reactive "dark" nπ* states, increasing the likelihood of destructive photochemical reactions.[1][2] This lower photostability may be a contributing factor to why isoguanine was not selected for the standard genetic code.[2]
Interestingly, the nucleoside forms of isoguanine, isoguanosine and 2'-deoxythis compound, are notably photostable in aqueous solutions.[1][3] Their primary relaxation mechanism involves rapid internal conversion from the S1(ππ*) state back to the ground state, with decay lifetimes of less than 2 picoseconds.[1][3] Similarly, protonated isoguanine also shows high photostability with ultrafast decay times.[4]
Quantitative Photostability Parameters
The photostability of a nucleobase is quantified by parameters such as the photodegradation quantum yield (Φp) and the excited-state lifetime (τ). The photodegradation quantum yield represents the efficiency with which a photon induces a permanent chemical change in the molecule. The excited-state lifetime indicates the duration a molecule remains in a high-energy, reactive state after light absorption.
Table 1: Comparative Photostability Data for Isoguanine and Canonical Bases
| Compound | Photodegradation Quantum Yield (Φp) | Excited-State Lifetime (τ) [ps] | Conditions |
| Isoguanine | < 0.005 (protonated form) | < 2 (nucleosides in aqueous solution) | Aqueous solution, pH 2.4; Aqueous solution[1][3] |
| Adenine | ~2.9 - 3.3 x 10⁻⁴ | 1.0 (gas phase) | Aqueous solution[5]; Gas phase, 267 nm excitation[5] |
| Guanine | N/A | 0.8 (gas phase) | Gas phase, 267 nm excitation[5] |
| Cytosine | N/A | 3.2 (gas phase) | Gas phase, 267 nm excitation[5] |
| Thymine | N/A | 6.4 (gas phase) | Gas phase, 267 nm excitation[5] |
| Uracil | ~0.04 - 0.1 (in poly(U)) | 2.4 (gas phase) | Ar-saturated solution, 193 nm or 254 nm irradiation[1]; Gas phase, 267 nm |
Note: The photodegradation quantum yields and excited-state lifetimes are highly dependent on experimental conditions such as irradiation wavelength, solvent, pH, and molecular context (free base vs. nucleoside). The data presented are from various studies and should be considered illustrative rather than a direct, standardized comparison.
Experimental Protocols
Determination of Photodegradation Quantum Yield
The photodegradation quantum yield (Φp) is determined by measuring the rate of disappearance of the compound of interest upon irradiation with a known photon flux.
Methodology:
-
Sample Preparation: Solutions of the nucleobases (isoguanine and canonical bases) are prepared in a suitable solvent (e.g., phosphate-buffered saline, PBS) at a concentration that ensures significant light absorption at the irradiation wavelength (typically with an absorbance between 0.1 and 1).
-
Actinometry: A chemical actinometer with a well-characterized quantum yield at the irradiation wavelength (e.g., ferrioxalate (B100866) for UV radiation) is used to determine the photon flux of the light source. The actinometer is irradiated under the same conditions as the sample.
-
Irradiation: The sample solutions are irradiated in a temperature-controlled cuvette using a monochromatic light source (e.g., a laser or a lamp with a monochromator) at a specific wavelength (e.g., 254 nm or 267 nm). The solution is typically stirred to ensure uniform irradiation.
-
Analysis: The concentration of the nucleobase is monitored over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The photodegradation quantum yield is calculated using the following formula:
Φp = (rate of photodegradation of the sample) / (rate of photon absorption by the sample)
The rate of photon absorption is determined from the actinometry measurements.
Measurement of Excited-State Lifetime using Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy is a powerful technique to measure the lifetimes of short-lived excited states.
Methodology:
-
Sample Preparation: Solutions of the nucleobases are prepared in a suitable solvent and placed in a sample cell (e.g., a 1 mm path length quartz cuvette). The concentration is adjusted to have an optimal optical density at the pump wavelength.
-
Excitation (Pump Pulse): An ultrashort laser pulse (the "pump" pulse, typically in the femtosecond range) is used to excite the sample to a higher electronic state.
-
Probing (Probe Pulse): A second, weaker, broad-spectrum ultrashort laser pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.
-
Detection: The change in the absorbance of the probe pulse is measured as a function of both wavelength and the time delay between the pump and probe pulses. This generates a two-dimensional transient absorption map.
-
Data Analysis: The transient absorption data is globally analyzed using a kinetic model (e.g., a sequential decay model) to extract the lifetimes of the different excited states involved in the relaxation process.
References
- 1. Damage to uracil- and adenine-containing bases, nucleosides, nucleotides and polynucleotides: quantum yields on irradiation at 193 and 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of the cytosine nucleosides family by water-soluble iron(III) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Guide to the Validation of Isoguanosine Quantification by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of isoguanosine, a key biomarker for oxidative stress, is paramount. This guide provides an objective comparison of mass spectrometry-based methods for this compound quantification, supported by experimental data and detailed protocols.
This compound is an oxidized nucleoside formed from the deamination of adenosine (B11128) and is implicated in various pathological conditions. Its precise measurement in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutics. While several analytical techniques can be employed for this purpose, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution has emerged as the gold standard due to its superior sensitivity, specificity, and accuracy.[1]
This guide will delve into the validation of LC-MS/MS methods for this compound quantification, comparing it with other relevant techniques and providing the necessary details for its implementation in a research or clinical setting.
Comparative Analysis of Quantification Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance indicators for different mass spectrometry-based and alternative methods.
| Method | Principle | Typical Sample Types | Reported Linearity | Typical Precision (%CV) | Typical Accuracy (% Deviation) | Key Advantages | Key Disadvantages |
| LC-MS/MS with Isotope Dilution | Chromatographic separation followed by mass-based detection and quantification using a stable isotope-labeled internal standard. | Urine, Cerebrospinal Fluid, Plasma, Tissue Homogenates | 10–2000 pmol/sample (for similar nucleosides)[2][3] | 1.7% to 16% (Intra- and Inter-assay)[2][3] | -11.5% to 14.7%[2][3] | High sensitivity, specificity, and accuracy; robust for complex matrices.[1] | Requires sophisticated instrumentation; potential for ion suppression. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Isolated DNA/RNA | Not typically reported for this compound | Not typically reported for this compound | Not typically reported for this compound | Historically used for identifying base modifications.[4] | Requires derivatization which can introduce artifacts; may overestimate levels.[4] |
| Accelerator Mass Spectrometry (AMS) | Ultrasensitive detection of rare isotopes (e.g., 14C) in a sample. | Any sample type containing a radiolabeled analyte | Linear over four orders of magnitude[5] | 1% to 6%[5] | 1% to 3%[5] | Extremely high sensitivity (attomole range); independent of chemical separation for quantification.[5] | Requires specialized facilities and radiolabeled compounds. |
| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | Chromatographic separation followed by detection of electrochemically active compounds. | DNA hydrolysates | Not specifically reported for this compound | Can have low coefficients of variation[6] | Can be accurate for dose-response measurements[6] | Good sensitivity for redox-active molecules. | Less specific than MS; susceptible to matrix interference. |
Experimental Protocols
This compound Quantification in Biological Fluids by LC-MS/MS
This protocol is adapted for the analysis of this compound in samples such as urine and cerebrospinal fluid.[7]
a. Sample Preparation:
-
Urine:
-
Thaw urine samples at 0°C and vortex.
-
To 50 µL of urine, add 50 µL of the initial mobile phase (e.g., 0.5% acetic acid in water).
-
Heat the mixture at 37°C for 10 minutes.
-
Cool the sample to 4°C and centrifuge at 5000 x g for 10 minutes.
-
To 12.5 µL of the supernatant, add a known amount of ¹⁵N₅-labeled this compound internal standard.
-
-
Cerebrospinal Fluid (CSF):
-
Thaw CSF samples at 0°C and vortex.
-
To 100 µL of CSF, add a known amount of ¹⁵N₅-labeled this compound internal standard.
-
Centrifuge through a 10 kDa molecular weight cutoff filter at 20,000 x g and 4°C for 10 minutes.
-
Wash the filter with the initial mobile phase and repeat the centrifugation.
-
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3) is suitable.
-
Mobile Phase A: 0.5% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate this compound from other components.
-
Column Temperature: 1°C to improve retention of nucleosides.[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
This compound: m/z 284 -> 152 (quantifier) and other qualifier transitions.
-
¹⁵N₅-Isoguanosine (Internal Standard): m/z 289 -> 157.
-
-
Source Parameters: Optimized for desolvation gas flow, nebulizer gas pressure, and capillary voltage.
-
Method Validation Parameters
For a robust and reliable quantification assay, the following parameters should be validated according to regulatory guidelines (e.g., ICH Q2(R1)).[8]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations (quality controls) and expressing the result as a percentage of the nominal value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV) and is assessed at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Visualizations
The following diagrams illustrate the biological context and the analytical workflow for this compound quantification.
Caption: Formation of this compound via oxidative stress.
Caption: Experimental workflow for this compound quantification.
Conclusion
The validation of analytical methods for this compound quantification is critical for its application as a biomarker in research and drug development. Isotope dilution LC-MS/MS stands out as the most reliable and robust method, offering high sensitivity and specificity for the analysis of complex biological samples.[1] While other methods exist, they often lack the specificity or require specialized setups that limit their widespread use. By following detailed and validated protocols, researchers can ensure the generation of accurate and reproducible data, which is essential for advancing our understanding of the roles of this compound in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 5. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. enghusen.dk [enghusen.dk]
- 8. casss.org [casss.org]
Isoguanosine and DNA Polymerases: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the interaction between non-natural nucleobases and DNA polymerases is crucial for applications ranging from genetic alphabet expansion to the development of novel therapeutic agents. This guide provides an objective comparison of the cross-reactivity of isoguanosine, an isomer of guanosine, with various DNA polymerases, supported by experimental data and detailed protocols.
This compound (iso-G) and its deoxy-form, 2'-deoxythis compound (B9890) (iso-dG), present a unique case for DNA synthesis due to their altered hydrogen bonding patterns compared to canonical bases. The efficiency and fidelity of their incorporation into a growing DNA strand are highly dependent on the specific DNA polymerase used. This guide summarizes the performance of several common DNA polymerases in handling this compound, offering insights into their suitability for various research applications.
Comparative Performance of DNA Polymerases with this compound
The interaction of this compound with DNA polymerases is primarily dictated by the enzyme's active site geometry and its proofreading capabilities. A key challenge with isoguanine (B23775) is its existence in tautomeric forms, which can lead to mispairing with canonical bases, most notably thymine (B56734).[1]
| DNA Polymerase | Family | Proofreading (3'-5' Exo) | This compound Incorporation | Fidelity with this compound | Key Observations |
| Taq Polymerase | A | No | Yes | Low to Moderate | Exhibits a kinetic preference for incorporating dTTP opposite a template isoguanine over its intended partner, 5-methylisocytosine (B103120) triphosphate (5-methyl-isoCTP).[2] |
| Klenow Fragment (exo-) | A | No | Yes | Low to Moderate | Capable of incorporating iso-dG opposite isocytosine (B10225) (iso-C) and also opposite thymine (T).[3] |
| Pfu Polymerase | B | Yes | - | High (with natural bases) | While having a significantly lower error rate with natural nucleotides compared to Taq[2], specific kinetic data for this compound incorporation is not readily available. Its high fidelity suggests it may be less tolerant of unnatural base pairs. |
| T7 RNA Polymerase | - | No | Yes (for RNA) | Moderate | Incorporates this compound triphosphate opposite isocytidine (B125971) in a DNA template during transcription.[2] When iso-G is in the template, it directs the incorporation of uracil (B121893) (U).[3] |
| AMV Reverse Transcriptase | RT | No | Yes | Low | Capable of incorporating iso-dGTP opposite iso-C.[2] |
| T4 DNA Polymerase | B | Yes | No | N/A | Reported to not incorporate isoguanine under tested conditions.[3] |
Quantitative Analysis of Incorporation Efficiency and Fidelity
Detailed kinetic studies are essential for a quantitative comparison of polymerase performance. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic efficiency (kcat/Km) provide insights into the binding affinity of the polymerase for the unnatural nucleotide and its catalytic turnover rate.
A study by Fazekas et al. (1997) investigated the kinetics of nucleotide incorporation opposite an isoguanine template using Thermus aquaticus (Taq) DNA polymerase. The data reveals the challenge of isoguanine's tautomerism.
| Template Base | Incoming Nucleotide | Km (µM) | Vmax (relative) |
| Isoguanine | 5-methyl-isocytosine-TP | 1.8 ± 0.4 | 1.0 |
| Isoguanine | dTTP | 0.8 ± 0.2 | 0.8 |
| Data adapted from Fazekas et al., 1997.[2] |
These findings suggest that for Taq polymerase, the incorporation of dTTP opposite isoguanine is kinetically more favorable (lower Km) than the incorporation of its intended partner, 5-methyl-isocytosine, highlighting the potential for misincorporation.[2]
Experimental Protocols
To assess the cross-reactivity of this compound with a specific DNA polymerase, two key experiments are typically performed: a single-nucleotide incorporation assay to determine kinetic parameters and a fidelity assay to measure misincorporation rates.
Single-Nucleotide Incorporation Assay (Steady-State Kinetics)
This assay is used to determine the Km and relative Vmax for the incorporation of a single 2'-deoxythis compound triphosphate (iso-dGTP) opposite a specific base in a template DNA strand.
Materials:
-
DNA polymerase of interest (e.g., Taq, Pfu, Klenow fragment)
-
5'-radiolabeled or fluorescently labeled primer
-
Template oligonucleotide containing the target site for incorporation (e.g., 5-methylisocytosine or a canonical base)
-
2'-deoxythis compound triphosphate (iso-dGTP)
-
Standard deoxyribonucleoside triphosphates (dNTPs)
-
Reaction buffer appropriate for the DNA polymerase
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide to form a primer-template duplex.
-
Reaction Setup: Prepare reaction mixtures containing the primer-template duplex, the DNA polymerase, and varying concentrations of iso-dGTP in the appropriate reaction buffer.
-
Initiation and Quenching: Initiate the reaction by adding the DNA polymerase and incubate for a time course determined to be in the linear range of product formation. Quench the reactions by adding a stop solution (e.g., EDTA and formamide).
-
Gel Electrophoresis: Separate the reaction products (extended and unextended primers) on a denaturing polyacrylamide gel.
-
Data Analysis: Quantify the amount of extended (product) and unextended (substrate) primer using a phosphorimager or fluorescence scanner. Plot the initial velocity of the reaction (percent product formed per unit time) against the iso-dGTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Polymerase Fidelity Assay (Gel-Based)
This assay compares the efficiency of incorporating the "correct" nucleotide (e.g., iso-dGTP opposite 5-methylisocytosine) versus an "incorrect" canonical dNTP.
Materials:
-
Same as for the single-nucleotide incorporation assay, with the addition of all four canonical dNTPs.
Methodology:
-
Primer-Template Design: Design primer-template duplexes where the template base at the incorporation site is varied (e.g., 5-methylisocytosine, A, T, C, G).
-
Reaction Setup: Set up parallel reactions for each template, each containing the primer-template duplex, DNA polymerase, and a specific dNTP (either iso-dGTP or one of the four canonical dNTPs) at a fixed concentration.
-
Reaction and Quenching: Initiate the reactions and quench them after a fixed time point within the linear range of the reaction.
-
Gel Electrophoresis and Analysis: Separate the products by denaturing PAGE. The relative intensities of the bands corresponding to the incorporation of each nucleotide will reflect the polymerase's fidelity. The fidelity can be calculated as the ratio of the incorporation efficiency (Vmax/Km) of the correct nucleotide to that of the incorrect nucleotide.[2]
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps.
Caption: Workflow for the single-nucleotide incorporation assay.
Caption: Workflow for the polymerase fidelity assay.
Logical Relationship of Polymerase Properties and this compound Incorporation
The ability of a DNA polymerase to successfully and accurately incorporate this compound is a function of several interconnected properties.
Caption: Factors influencing this compound incorporation by DNA polymerases.
References
- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gel kinetic analysis of DNA polymerase fidelity in the presence of proofreading using bacteriophage T4 DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoguanosine and 8-Oxoguanosine: From Biomarker to Bioactive Molecule
In the landscape of molecular biology and drug development, nuanced understanding of purine (B94841) analogs is critical. This guide provides a detailed comparative study of isoguanosine and 8-oxoguanosine, two guanosine-related molecules with distinct origins and profound, differing impacts on cellular function. While 8-oxoguanosine is a well-documented marker of oxidative stress with a newly discovered role in signal transduction, this compound is emerging as a molecule with significant potential in synthetic biology and therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, biological roles, and the experimental methodologies used to study them.
Section 1: Physicochemical and Biological Properties
This compound and 8-oxoguanosine, while both structurally related to guanosine (B1672433), possess unique characteristics that dictate their biological activities. 8-oxoguanosine is a primary product of oxidative DNA damage, whereas this compound is an isomer of guanosine with potential therapeutic applications.
| Property | This compound | 8-Oxoguanosine | Reference(s) |
| Chemical Structure | An isomer of guanosine with the C2 carbonyl and C6 amino groups transposed. | Guanine (B1146940) with an added oxo group at the C8 position and a hydrogen at the N7 position. | [1] |
| Primary Origin | Found in some natural sources like the croton bean and butterfly wings; also synthesized for research. | A common lesion resulting from reactive oxygen species (ROS) modifying guanine in DNA and RNA. | [1][2] |
| Primary Biological Role | Under investigation for roles in synthetic genetics, ion transport, gel formation, and cancer therapy. | A biomarker for oxidative stress; involved in mutagenesis and has a signaling role in inflammation and other cellular processes. | [2] |
| Base Pairing | Can form a unique base pair with isocytidine (B125971). | Mispairs with adenine, leading to G:C to T:A transversions. | [3][4] |
| Mutagenicity | Not considered a primary mutagenic lesion. | Highly mutagenic if not repaired. | [4] |
| Therapeutic Potential | Investigated for antitumor and anti-inflammatory effects. | Its signaling pathway is a potential target for modulating inflammation and cellular stress responses. | [5] |
Section 2: Role in Cellular Signaling
A critical distinction between these two molecules lies in their interaction with cellular signaling pathways. 8-oxoguanosine has a well-defined, non-canonical signaling function, while the signaling roles of this compound are still being elucidated.
8-Oxoguanosine: A Link Between DNA Repair and Signal Transduction
8-oxoguanosine's role extends beyond being a mere marker of DNA damage. The free base, 8-oxoguanine (8-oxoG), when excised from DNA by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1), initiates a signaling cascade. This process represents a novel mechanism for cellular response to oxidative stress.[6]
The key steps are as follows:
-
Excision: OGG1 recognizes and removes 8-oxoG from damaged DNA as part of the Base Excision Repair (BER) pathway.[7]
-
Complex Formation: The excised 8-oxoG base can then bind to OGG1 at a site distinct from its catalytic domain, forming a stable OGG1•8-oxoG complex.[8] This binding occurs with high affinity.[8]
-
GEF Activity: This complex functions as a Guanine Nucleotide Exchange Factor (GEF) for small GTPases of the Ras family, including H-Ras, K-Ras, N-Ras, and Rac1.[8][9]
-
GTPase Activation: The OGG1•8-oxoG complex promotes the exchange of GDP for GTP on these small GTPases, thereby activating them.[9]
-
Downstream Signaling: Activated Ras-GTPases then trigger downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, leading to changes in gene expression, including the regulation of pro-inflammatory genes.[6]
This pathway provides a direct link between the rate of DNA repair and the activation of cellular signaling pathways that can influence cell fate decisions such as proliferation, inflammation, and apoptosis.
This compound: An Emerging Bioactive Molecule
The role of this compound in cell signaling is less defined. However, some evidence suggests its potential as a bioactive molecule. One study has indicated that a dual-functional this compound derivative exhibits antitumor activity through a caspase-dependent signaling pathway, possibly by regulating the dephosphorylation of the Epidermal Growth Factor Receptor (EGFR).[1] Furthermore, nucleotide forms of this compound, such as 2-OH-dATP, have shown a high affinity for the human MTH1 protein, an enzyme that sanitizes the nucleotide pool to prevent the incorporation of damaged bases into DNA.[1] This suggests a potential role for this compound in nucleic acid metabolism and cellular homeostasis. Further research is required to delineate specific signaling pathways directly modulated by this compound.
Section 3: Quantitative Performance Data
Quantitative data is essential for objectively comparing the biochemical activities of this compound and 8-oxoguanosine. The most robust quantitative data available pertains to the binding affinity of 8-oxoguanine to OGG1.
| Parameter | Molecule | Value | Method | Reference(s) |
| Binding Affinity (Kd) | 8-oxoguanine binding to OGG1 | 0.56 ± 0.19 nM | Fluorescence Spectroscopy | [8] |
| Lowest Effective Dose for Ras Activation | 8-oxoguanine (in MRC5 cells) | 100 nM | Active Ras Pulldown Assay | [9][10] |
| Enzyme Incorporation | This compound | Incorporated opposite isocytidine and thymidine (B127349) by various DNA/RNA polymerases. | Enzymatic incorporation assays | [11] |
| Enzyme Affinity | 2-OH-dATP (this compound derivative) | High affinity for human MTH1 protein. | Not specified | [1] |
Note: Quantitative binding affinity data for this compound to specific signaling proteins is not yet widely available in the literature.
Section 4: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings discussed. Below are protocols for key experiments related to the signaling function of 8-oxoguanosine.
Protocol 1: Guanine Nucleotide Exchange (GEF) Assay for OGG1•8-oxoG Complex
This assay determines the ability of the OGG1•8-oxoG complex to catalyze the exchange of GDP for GTP on a Ras protein.
Materials:
-
Recombinant nucleotide-free H-Ras protein
-
Recombinant OGG1 protein
-
8-oxoguanine (8-oxoG)
-
GDP and non-hydrolyzable GTP analog (GTPγS)
-
GEF buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 3 µM MgCl₂, 1 mM DTT, 50 µg/mL BSA
-
Reaction termination buffer: 60 mM MgCl₂
-
Active Ras Pulldown and Detection Kit
Procedure:
-
Load Ras with GDP: Incubate 6 pmol of nucleotide-free H-Ras with an equimolar amount of GDP in GEF buffer at 24°C.
-
Initiate Exchange Reaction: Add OGG1 and 8-oxoG (to form the complex in situ) to the GDP-loaded Ras. The molecular ratio of Ras to the OGG1•8-oxoG complex can be varied (e.g., 1:1 or 10:1). Simultaneously, add a 10-fold excess of GTPγS.
-
Time Course: Incubate the reaction mixture and take aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 minutes).
-
Terminate Reaction: Stop the reaction at each time point by adding the reaction termination buffer.
-
Quantify Active Ras: Determine the amount of GTP-bound Ras using an Active Ras Pulldown Assay, followed by Western blotting for H-Ras.
(Adapted from Boldogh et al.)[9]
Protocol 2: Cellular Ras Activation Assay
This protocol measures the activation of Ras in cultured cells upon treatment with exogenous 8-oxoguanine.
Materials:
-
Human diploid fibroblast (MRC5) cells
-
Serum-free cell culture medium
-
8-oxoguanine (8-oxoG) stock solution
-
Cell lysis buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 60 mM MgCl₂, 1% Nonidet P-40, 5% glycerol, supplemented with protease inhibitors.
-
Active Ras Pulldown and Detection Kit (containing Raf-1 Ras-binding domain beads)
-
Antibodies for Western blotting (Pan-Ras)
Procedure:
-
Cell Culture: Grow MRC5 cells to near confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium for at least 4 hours before treatment.
-
Treatment: Add 8-oxoG to the cells at the desired final concentration (e.g., 100 nM to 30 µM) in serum-free media.
-
Incubation: Incubate the cells for various time points (e.g., 0, 5, 10, 15, 20, 30 minutes) at 37°C.
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them on ice using the cell lysis buffer.
-
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Ras Pulldown: Incubate the supernatant (containing equal amounts of total protein) with Raf-1 RBD beads to capture GTP-bound (active) Ras.
-
Western Blotting: Elute the captured proteins from the beads and quantify the amount of active Ras by Western blotting using a Pan-Ras antibody.
(Adapted from Boldogh et al.)[12]
Section 5: Conclusion and Future Directions
The comparative study of this compound and 8-oxoguanosine reveals two molecules at different stages of scientific exploration. 8-oxoguanosine, long established as a marker of oxidative damage, is now understood to be an active signaling molecule that links DNA repair to cellular stress responses and inflammation. The OGG1•8-oxoG signaling axis presents a promising target for therapeutic intervention in diseases with an inflammatory component.
This compound, in contrast, is a molecule of great potential. Its unique base-pairing properties make it a valuable tool in synthetic biology, and preliminary studies suggest it may have therapeutic applications in oncology and immunology. The future of this compound research lies in elucidating its precise mechanisms of action, identifying its cellular binding partners, and mapping any intrinsic signaling pathways it may modulate.
For researchers and drug development professionals, both molecules offer exciting avenues of investigation. Further comparative studies under identical experimental conditions are necessary to fully understand their relative impacts on cellular physiology and pathology. The development of specific molecular probes and inhibitors for both this compound and the 8-oxoguanosine signaling pathway will be instrumental in translating our fundamental understanding of these purine analogs into novel therapeutic strategies.
References
- 1. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic recognition of the base pair between isocytidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Analysis of isoguanosine's coding properties in vivo vs in vitro.
An in-depth analysis of isoguanosine's coding properties reveals distinct behaviors in controlled in vitro environments compared to the complex cellular milieu of in vivo systems. This guide provides a comparative analysis of this compound's fidelity and miscoding tendencies, supported by experimental data, detailed protocols, and explanatory diagrams to elucidate the underlying mechanisms for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of this compound Coding
The coding properties of this compound (isoG) are primarily defined by its ability to form a stable base pair with its partner, isocytosine (B10225) (isoC) or 5-methyl-isocytosine (isoCMe), and its propensity to mispair with canonical DNA bases.[1] The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Coding Properties of this compound (isoG)
| Parameter | Observation | Supporting Data |
| Pairing Fidelity with isoCMe | High fidelity in PCR amplification. | Approximately 96%[1][2] |
| Primary Mispairing Partner | Thymine (B56734) (T) is the main mispairing partner. | d-isoG mispairing order: T > G > C[1] |
| Mechanism of Miscoding | Tautomerization of isoG to its enol form allows for stable base pairing with thymine.[2] | The enol tautomer of isoG can form a stable base pair with thymine.[2] |
| Polymerase-Dependent Miscoding | Different polymerases exhibit different patterns of misincorporation opposite isoG. | Avian myeloblastosis virus (AMV) reverse transcriptase enhances isoG-U pairing; T4 DNA polymerase rejected isoG incorporation.[3] |
Table 2: In Vivo Coding Properties of this compound (isoG)
| Parameter | Observation | Supporting Data |
| General Miscoding Pattern | Mispairing patterns observed in vitro are generally confirmed in vivo. | In vivo analysis confirmed the patterns of base-pair interpretation for deoxyribose isoG bases in a cellular context.[1][4] |
| Primary Mispairing Partner | Thymine (T) is a significant mispairing partner. | In E. coli, deoxy-isoguanosine (d-isoG) primarily mispairs with T.[1] |
| Backbone Influence | The sugar backbone of the nucleic acid can influence mispairing. | Mispairing and misincorporation were dependent on the backbone scaffold of the base.[1][4] |
| Cellular Context Dependence | The complex cellular environment can influence base pairing recognition. | In vivo structure-activity relationships can differ from those collected in vitro.[5] |
Mandatory Visualization
The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound's coding properties.
Experimental Protocols
A detailed understanding of the methodologies used to assess the coding properties of this compound is crucial for interpreting the data.
In Vitro Analysis: Primer Extension and PCR Fidelity Assays
-
Oligonucleotide Synthesis: DNA oligonucleotides containing a site-specific this compound are chemically synthesized using phosphoramidite (B1245037) chemistry.
-
Primer Extension Assay:
-
A radiolabeled or fluorescently labeled primer is annealed to the template strand containing this compound.
-
A DNA polymerase is added along with a mixture of the four standard dNTPs and the triphosphate of isocytosine (d-isoCTP).
-
The reaction is allowed to proceed for a defined period.
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
The relative amounts of full-length product (indicating correct incorporation of isoC) and prematurely terminated or misincorporated products are quantified to determine fidelity.
-
-
PCR Amplification:
-
A DNA template containing the isoG-isoC base pair is subjected to multiple rounds of PCR.
-
The resulting PCR products are cloned and sequenced.
-
The fidelity is calculated as the percentage of clones that retain the original isoG-isoC pair.[2]
-
In Vivo Analysis: Plasmid-Based Miscoding Assay
-
Plasmid Construction: An oligonucleotide containing this compound is incorporated into a plasmid vector, often within a reporter gene (e.g., an antibiotic resistance gene or a gene complementing a metabolic deficiency).
-
Bacterial Transformation: The modified plasmids are introduced into a suitable E. coli strain.[1]
-
Cellular Replication and Selection: The bacteria are cultured, allowing the plasmid to replicate. If a reporter gene is used, selective pressure can be applied to identify cells where miscoding has occurred.[1]
-
Plasmid Extraction and Sequencing: Plasmids are isolated from the bacterial progeny. The region of the plasmid initially containing this compound is sequenced to identify the base that has been incorporated opposite the original isoG position. The frequency of different bases at this position reflects the in vivo miscoding frequency.[1]
Comparison of In Vivo vs. In Vitro Performance
The primary difference between the in vivo and in vitro coding of this compound lies in the complexity of the environment. In vitro systems using purified polymerases provide a direct measure of the enzyme's fidelity with the unnatural base pair.[6] These studies have been instrumental in identifying the inherent chemical propensity of this compound to tautomerize and mispair with thymine.[2]
In contrast, in vivo studies introduce a multitude of additional factors, including the presence of various DNA repair mechanisms, the full complement of cellular polymerases with differing fidelities, and the potential for the cellular environment to influence the tautomeric equilibrium of this compound.[5] Despite these complexities, in vivo studies have largely corroborated the in vitro finding that thymine is the primary mispairing partner for this compound.[1][4] However, the exact frequencies of miscoding can be influenced by the specific genetic background of the host organism and the local DNA sequence context. The backbone of the nucleic acid has also been shown to play a role in mispairing events in vivo.[1][4]
References
- 1. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Structure-Activity Relationships and Optimization of an Unnatural Base Pair for Replication in a Semi-Synthetic Organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of isoguanosine and guanosine crystal structures.
A Comparative Crystallographic Analysis of Isoguanosine and Guanosine (B1672433)
An in-depth guide for researchers, scientists, and drug development professionals on the structural nuances of this compound and its canonical isomer, guanosine.
This compound, a naturally occurring isomer of guanosine, presents a fascinating case study in the field of nucleoside chemistry and structural biology. The simple transposition of the amino and carbonyl groups on the purine (B94841) ring leads to significant differences in their physicochemical properties, hydrogen bonding patterns, and, consequently, their roles in biological systems and potential therapeutic applications. This guide provides a detailed comparison of the crystal structures of this compound and guanosine, supported by experimental data, to illuminate the subtle yet profound impact of this isomeric difference.
Structural Overview
This compound and guanosine share the same chemical formula (C₁₀H₁₃N₅O₅) but differ in the positions of their exocyclic functional groups on the purine base. In guanosine, the amino group is at the C2 position and the carbonyl group is at the C6 position. In this compound, these positions are swapped. This seemingly minor alteration dramatically impacts the hydrogen bond donor and acceptor patterns, leading to distinct intermolecular interactions in the solid state.
A recent study in 2024 elucidated the single-crystal structure of this compound for the first time using microcrystal electron diffraction (MicroED), providing a long-awaited detailed view of its three-dimensional arrangement.[1][2][3] The crystal structure of guanosine, in its dihydrate form, was determined much earlier by X-ray diffraction, revealing a stable, well-defined structure.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and guanosine dihydrate, offering a quantitative comparison of their solid-state structures. The data for this compound is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 2326604, and the data for guanosine dihydrate is based on the well-established structure in the CCDC (Refcode GUANOS02).
Table 1: Unit Cell Parameters
| Parameter | This compound | Guanosine Dihydrate |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 10.53 | 17.518 |
| b (Å) | 12.34 | 11.502 |
| c (Å) | 18.96 | 6.658 |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.17 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2463.7 | 1327.4 |
| Z | 8 | 4 |
Table 2: Selected Bond Lengths (Å)
| Bond | This compound (Molecule A) | Guanosine (Molecule A) |
| N9-C1' | 1.46 | 1.47 |
| C2-N3 | 1.37 | 1.33 |
| C4-C5 | 1.38 | 1.37 |
| C6-N1 | 1.36 | 1.38 |
| C6-O6/N6 | 1.25 (C=O) | 1.35 (C-NH₂) |
| C2-N1 | 1.39 | 1.37 |
| C2-N2/O2 | 1.34 (C-NH₂) | 1.25 (C=O) |
Table 3: Selected Bond Angles (°)
| Angle | This compound (Molecule A) | Guanosine (Molecule A) |
| C2-N1-C6 | 123.5 | 125.4 |
| N1-C2-N3 | 118.9 | 123.3 |
| C4-C5-N7 | 109.8 | 110.8 |
| C5-C6-N1 | 117.6 | 111.1 |
| C1'-N9-C4 | 127.3 | 126.3 |
Table 4: Torsion Angles of the Glycosidic Bond (°)
| Torsion Angle (O4'-C1'-N9-C4) | This compound | Guanosine Dihydrate |
| Molecule A | -168.9 (anti) | -175.8 (anti) |
| Molecule B | 65.4 (syn) | 61.2 (syn) |
Hydrogen Bonding and Intermolecular Interactions
The most significant consequence of the isomeric difference between this compound and guanosine is their distinct hydrogen-bonding capabilities. This leads to different packing arrangements in their respective crystal lattices.
In the crystal structure of guanosine dihydrate , the molecules form ribbons through hydrogen bonds between the N1-H and N7 of one molecule and the O6 and N2-H of an adjacent molecule. These ribbons are further stabilized by extensive hydrogen bonding involving the ribose hydroxyl groups and water molecules.
This compound , on the other hand, exhibits a more complex hydrogen-bonding network. The transposition of the C2-amino and C6-carbonyl groups allows for a different set of intermolecular interactions. The crystal structure reveals a three-dimensional network stabilized by a variety of hydrogen bonds, including base-base, base-sugar, and sugar-sugar interactions.
Table 5: Key Hydrogen Bond Geometries
| Donor-H···Acceptor | Molecule(s) | Distance (D···A, Å) | Angle (D-H···A, °) |
| This compound | |||
| N1-H1···O2' | Intermolecular | 2.85 | 165 |
| N6-H6A···N7 | Intermolecular | 2.98 | 170 |
| O5'-H5'···O2 | Intermolecular | 2.75 | 172 |
| Guanosine Dihydrate | |||
| N1-H1···N7 | Intermolecular | 2.94 | 168 |
| N2-H2A···O6 | Intermolecular | 2.96 | 173 |
| O2'-H2'···OW1 | Intermolecular | 2.78 | 165 |
Experimental Protocols
The crystallographic data presented in this guide were obtained through the following experimental methodologies:
This compound: Microcrystal Electron Diffraction (MicroED)
-
Crystallization: Single crystals of this compound were grown from a supersaturated solution in a methanol/water (3:1 v/v) mixture by slow cooling.[1]
-
Data Collection: MicroED data were collected using a transmission electron microscope (TEM) operating at 200 kV and equipped with a high-speed direct electron detector. The crystals were vitrified on EM grids by plunge-freezing in liquid ethane. Continuous rotation electron diffraction data were collected from individual microcrystals.[1][4]
-
Structure Solution and Refinement: The diffraction data were processed using standard crystallographic software. The structure was solved by direct methods and refined against the electron diffraction data.
Guanosine Dihydrate: Single-Crystal X-ray Diffraction
-
Crystallization: Crystals of guanosine dihydrate were obtained by the slow cooling of a saturated aqueous solution.
-
Data Collection: A suitable single crystal was mounted on a goniometer, and X-ray diffraction data were collected at room temperature using a four-circle diffractometer with Cu Kα radiation.
-
Structure Solution and Refinement: The structure was solved by Patterson methods and refined by full-matrix least-squares procedures.
Visualizing Structural Differences
The following diagrams, generated using the DOT language, illustrate the key structural differences and the experimental workflow.
Caption: Chemical structures of guanosine and this compound highlighting the isomeric difference.
Caption: Experimental workflows for the crystal structure determination of this compound and guanosine.
Caption: Key structural differences between this compound and guanosine crystals.
References
- 1. Large‐Scale Synthesis of High‐Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis of High-Purity this compound and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoguanosine Mispairing with T, G, and C Bases in DNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
Isoguanosine (iG), a structural isomer of guanosine, is a molecule of significant interest in the fields of nucleic acid chemistry and biology. Arising from oxidative damage to adenine (B156593) in DNA, its presence can lead to mutations due to its ambiguous base-pairing properties. Understanding the stability and structural features of this compound mispairs with the canonical DNA bases—thymine (B56734) (T), guanine (B1146940) (G), and cytosine (C)—is crucial for elucidating the mechanisms of mutagenesis and for the rational design of novel therapeutic oligonucleotides. This guide provides a comparative overview of the mispairing patterns of this compound, supported by available experimental data and detailed methodologies.
Data Presentation: Thermodynamic Stability of this compound Mispairs
The thermodynamic stability of a DNA duplex is a key indicator of the fidelity of base pairing. The melting temperature (Tm), the temperature at which 50% of the duplex DNA dissociates into single strands, provides a direct measure of this stability. While comprehensive thermodynamic data (ΔG°, ΔH°, and ΔS°) for all this compound mispairs in a standardized DNA context are not extensively documented in a single study, available data and qualitative assessments from various studies allow for a comparative analysis.
| Mispair | Relative Stability (Qualitative) | Quantitative Data (Tm, °C) | Thermodynamic Parameters (kcal/mol) | Reference |
| iG:T | Generally considered the most stable mispair due to the potential for a wobble base pair formation facilitated by the enol tautomer of this compound. | Data not available in a directly comparable format. | Interaction energy calculations suggest this pairing is stronger than A:T but weaker than G:C. | [1] |
| iG:G | Forms a purine-purine mispair which can be accommodated in the DNA duplex, but is generally less stable than a canonical Watson-Crick pair. | 50.3 (for a duplex containing a single dG-iG pair) | ΔH° = -69.1, ΔS° = -0.19, ΔG°37 = -12.6 | [2] |
| iG:C | Can form a stable reverse Watson-Crick pair in parallel-stranded DNA. In standard antiparallel DNA, it is considered a destabilizing mismatch. | 52.0 (for a parallel-stranded duplex with iG:C pairs) | Not directly comparable to antiparallel duplex mismatches. | [3][4] |
Note: The quantitative data for iG:G and iG:C pairs are from different experimental contexts (antiparallel vs. parallel-stranded DNA) and should be interpreted with caution when making direct comparisons of stability in a standard B-form DNA duplex. The stability of any mismatch is also highly dependent on the flanking sequence context.
Structural Insights into Mispairing Patterns
The geometry of base pairing, particularly the hydrogen bonding pattern, dictates the stability and biological processing of DNA mismatches. The versatility of this compound's mispairing arises from its tautomeric forms and the arrangement of its hydrogen bond donors and acceptors.
iG:T Mispairing: The mispairing of this compound with thymine is often attributed to the formation of a "wobble" base pair, similar to the G:U wobble pair found in RNA.[5] This interaction is facilitated by the enol tautomer of isoguanine, which presents a hydrogen bonding pattern compatible with thymine.
iG:G Mispairing: The formation of a purine-purine mispair, such as iG:G, can distort the DNA helix. Structural studies on similar purine-purine mismatches suggest various possible conformations, including sheared or wobble geometries, to accommodate the bulky bases within the duplex. One study on a dG-iG pair within a Watson-Crick duplex reported a stable pairing, though less stable than a canonical G:C pair.[2]
iG:C Mispairing: In a standard antiparallel B-DNA, an iG:C pair would be a mismatch. However, in parallel-stranded DNA, this compound can form a stable reverse Watson-Crick base pair with cytosine.[3][4] This highlights the structural versatility of this compound and its potential role in non-canonical DNA structures.
Experimental Protocols
The characterization of this compound mispairs relies on a combination of thermodynamic and structural biology techniques. Below are generalized protocols for key experiments.
This method measures the change in UV absorbance of a DNA solution as a function of temperature to determine the melting temperature (Tm) and other thermodynamic parameters.
NMR spectroscopy provides detailed structural information about DNA duplexes in solution, including base pairing geometry and helical parameters.
Conclusion
The mispairing of this compound with thymine, guanine, and cytosine is a complex phenomenon governed by tautomeric equilibria, hydrogen bonding capabilities, and the structural constraints of the DNA duplex. While the iG:T mispair is generally considered the most stable of the three due to the potential for a two-hydrogen-bond wobble pairing, the iG:G and iG:C pairs also form, albeit with greater structural distortion and generally lower thermodynamic stability in standard B-form DNA. The ability of iG to form a stable pair with C in a parallel-stranded context underscores its diverse structural roles. Further high-resolution structural and comprehensive thermodynamic studies are necessary to fully elucidate the intricacies of this compound mispairing and its biological consequences. The experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations.
References
- 1. The development of this compound: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The G·U wobble base pair: A fundamental building block of RNA structure crucial to RNA function in diverse biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Isoguanosine from its Isomers in Biological Samples: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of isoguanosine in biological matrices is critical. As a structural isomer of the canonical nucleoside guanosine (B1672433), this compound presents unique analytical challenges. This guide provides a comprehensive comparison of methodologies for distinguishing this compound from its isomers, with a focus on supporting experimental data and detailed protocols.
This compound (isoG) is a naturally occurring isomer of guanosine (G), distinguished by the transposition of the C2 carbonyl and C6 amino groups on the purine (B94841) ring.[1][2][3] This seemingly minor structural change leads to significant differences in their physicochemical properties and biological roles.[1][2] While guanosine is a fundamental component of nucleic acids, this compound has been identified in various biological samples, including human urine, cerebrospinal fluid, and mouse liver RNA, where its concentration can be equal to or greater than that of common oxidative stress markers like 8-oxo-7,8-dihydroguanosine.[4] The differentiation of this compound from guanosine and other related nucleoside isomers is paramount for accurate biological assessment and biomarker discovery.
The primary and most robust method for the definitive identification and quantification of this compound and its isomers in complex biological samples is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[2] This technique offers the necessary selectivity and sensitivity to resolve and detect these structurally similar molecules.
Comparative Analysis of Analytical Techniques
The following sections detail the methodologies and comparative performance of UPLC-MS/MS for the differentiation of this compound and its primary isomer, guanosine.
Chromatographic Separation: UPLC
Achieving chromatographic separation is the first critical step in differentiating this compound from guanosine. Due to their high polarity, reversed-phase chromatography with C18 columns is a commonly employed technique.
Table 1: Comparative Chromatographic Parameters for this compound and Guanosine
| Parameter | This compound | Guanosine | Reference |
| Typical Retention Time (min) | Elutes slightly earlier than guanosine | Elutes slightly later than this compound | General observation from nucleoside chromatography |
| Column Chemistry | C18, PFP (Pentafluorophenyl) | C18, PFP (Pentafluorophenyl) | |
| Mobile Phase A | Water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer | Water with 0.1% formic acid or ammonium formate buffer | |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | Acetonitrile or Methanol |
Note: Absolute retention times can vary significantly based on the specific column, gradient, and HPLC system. The key is the relative elution order.
Mass Spectrometric Detection and Differentiation
Tandem mass spectrometry (MS/MS) provides the specificity needed to distinguish between co-eluting or closely eluting isomers. This is achieved by fragmenting the precursor ion and analyzing the resulting product ions. Collision-Induced Dissociation (CID) is a common fragmentation technique.
This compound and guanosine, being isomers, have the same precursor ion mass-to-charge ratio (m/z). However, their different structures can lead to distinct fragmentation patterns. The primary fragmentation event for nucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the respective purine base.
Table 2: Comparative Mass Spectrometry Data for this compound and Guanosine
| Parameter | This compound | Guanosine | Reference |
| Precursor Ion (m/z) [M+H]⁺ | 284.1 | 284.1 | |
| Primary Product Ion (m/z) [Base+H]⁺ | 152.1 | 152.1 | |
| Distinguishing Product Ions (m/z) | May show unique fragmentation patterns upon higher energy dissociation (HCD) or MS³ analysis. | May show unique fragmentation patterns upon higher energy dissociation (HCD) or MS³ analysis. |
While the primary product ion is the same, subtle differences in the fragmentation pathways can be exploited for differentiation, particularly with higher-energy collisional dissociation (HCD) which can generate a wider range of product ions, creating a unique "fingerprint" for each isomer.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Urine/Plasma)
This protocol outlines a general procedure for the extraction of nucleosides from biological fluids prior to UPLC-MS/MS analysis.
-
Thawing and Centrifugation: Thaw frozen urine or plasma samples on ice. Centrifuge at 4°C to pellet any precipitates.
-
Protein Precipitation: To 100 µL of supernatant, add 300-400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining insoluble material before transferring the supernatant to an autosampler vial for injection.
Protocol 2: UPLC-MS/MS Analysis of this compound and Guanosine
This protocol provides a representative UPLC-MS/MS method for the analysis of this compound and guanosine.
-
UPLC System: A high-pressure binary liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile or methanol.
-
Gradient: A linear gradient from 0-30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 284.1 -> 152.1 (quantifier), with additional qualifier transitions if available.
-
Guanosine: 284.1 -> 152.1 (quantifier), with additional qualifier transitions if available.
-
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹⁵N₅-isoguanosine) should be used for accurate quantification, monitoring its corresponding MRM transition.
Enzymatic Assays
While UPLC-MS/MS is the definitive method, enzymatic assays can offer a complementary approach, though they are less commonly used for direct quantification in complex mixtures. The specificity of enzymes can be harnessed to differentiate between isomers. For instance, isoguanine (B23775) deaminase has been shown to catalyze the deamination of isoguanine (the base of this compound) to xanthine. In principle, an assay could be developed to measure the change in substrate or product concentration, which would be specific to this compound. However, the development and validation of such an assay for complex biological samples would be required.
Conclusion
The differentiation of this compound from its isomers in biological samples is a challenging but achievable analytical task. UPLC-MS/MS stands as the most powerful and reliable technique, providing both the chromatographic separation and the mass spectrometric specificity required for unambiguous identification and quantification. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and implement robust methods for studying the biological significance of this compound. The use of stable isotope-labeled internal standards is highly recommended for achieving the highest accuracy and precision in quantitative studies. As research into the roles of modified nucleosides expands, these analytical methodologies will be indispensable for advancing our understanding of their function in health and disease.
References
- 1. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of this compound in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
A Comparative Guide to the Efficacy of Purine Nucleoside Phosphorylases on Isoguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of different purine (B94841) nucleoside phosphorylases (PNPs) on isoguanine (B23775) and its nucleoside, isoguanosine. Due to the limited availability of direct comparative studies on isoguanine as a substrate for a wide range of PNPs, this document synthesizes available data, highlights key differences in substrate specificity between mammalian and bacterial enzymes, and provides a standardized experimental protocol to enable researchers to conduct their own comparative efficacy studies.
Executive Summary
Purine nucleoside phosphorylases (PNPs) are pivotal enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412). While the activity of PNPs on canonical purine nucleosides like inosine (B1671953) and guanosine (B1672433) is well-documented, their efficacy towards the guanine (B1146940) isomer, isoguanine, and its nucleoside, this compound, is less characterized.
Available data suggests that PNPs from different biological sources exhibit significant variation in their ability to process isoguanine derivatives. Notably, bacterial PNPs, such as that from Escherichia coli, demonstrate a broader substrate tolerance and can utilize isoguanine nucleosides, albeit with lower efficiency compared to their preferred substrates. In contrast, mammalian PNPs, for instance from calf spleen, show more stringent substrate requirements and exhibit limited to no activity with this compound. This disparity in substrate specificity presents opportunities for the development of species-specific therapeutic agents.
Comparative Efficacy Data
Direct and comprehensive kinetic data for the phosphorolysis of this compound by various PNPs is not extensively available in the literature. However, existing studies provide valuable insights into the relative performance of these enzymes. The following table summarizes the available quantitative and qualitative data.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Vmax (relative to Inosine) | Efficacy Notes |
| Escherichia coli | This compound | N/A | N/A | N/A | ~1.5% | This compound is phosphorolysed at a much lower rate than inosine.[1] |
| Escherichia coli | 1,N⁶-etheno-isoguanine | N/A | N/A | N/A | N/A | Described as an "excellent substrate".[1] |
| Calf Spleen | This compound | N/A | N/A | N/A | Not Detected | No phosphorolysis of this compound was observed.[1] |
| Calf Spleen | 1,N⁶-etheno-isoguanine | N/A | N/A | N/A | N/A | Exhibits "modest activity".[1] |
N/A: Data not available in the reviewed literature.
Key Differences in Substrate Specificity: Bacterial vs. Mammalian PNPs
The observed differences in efficacy towards isoguanine derivatives are consistent with the broader substrate specificities generally reported for bacterial PNPs compared to their mammalian counterparts.[2][3]
-
Bacterial PNPs (e.g., E. coli) : These enzymes are known to have a more promiscuous active site, allowing them to accommodate a wider range of purine analogues.[4] This flexibility is attributed to differences in the amino acid residues at the purine-binding site.
-
Mammalian PNPs (e.g., Calf Spleen, Human Erythrocyte) : These enzymes exhibit a higher degree of substrate specificity, primarily acting on 6-oxopurines like guanosine and inosine.[2][3] The active site of mammalian PNPs forms specific hydrogen bonds with the purine ring that are crucial for substrate binding and catalysis, and modifications to the purine structure, as seen in isoguanine, can disrupt these interactions.
Experimental Protocols
To facilitate further research and direct comparison, the following is a detailed methodology for a key experiment to determine the kinetic parameters of different PNPs with isoguanine or this compound.
Protocol: Determination of PNP Kinetic Parameters with this compound
1. Materials:
-
Purified PNP enzyme (from desired sources, e.g., E. coli, calf spleen)
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of continuous measurements
-
Quartz cuvettes
2. Enzyme Preparation:
-
Reconstitute or dilute the purified PNP enzyme in phosphate buffer to a suitable stock concentration. The final enzyme concentration in the assay will need to be optimized to ensure a linear reaction rate.
3. Substrate Preparation:
-
Prepare a stock solution of this compound in the same phosphate buffer. A range of substrate concentrations will be needed to determine Km and Vmax. Due to the potential for low solubility, gentle heating or the use of a co-solvent (e.g., DMSO, ensuring it does not inhibit the enzyme at the final concentration) may be necessary.
4. Assay Procedure (Phosphorolysis Direction):
-
Set up a series of reactions in cuvettes, each containing a fixed concentration of PNP and varying concentrations of this compound.
-
The reaction is initiated by the addition of the enzyme.
-
The phosphorolysis of this compound to isoguanine and ribose-1-phosphate can be monitored by the change in absorbance at a specific wavelength. The optimal wavelength for detecting the conversion of this compound to isoguanine should be determined empirically by scanning the UV spectra of both compounds.
-
Record the change in absorbance over time in kinetic mode.
5. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (Michaelis constant) and Vmax (maximum velocity).
-
The turnover number (kcat) can be calculated if the active enzyme concentration is known (kcat = Vmax / [E]).
-
The catalytic efficiency is then determined as the kcat/Km ratio.
Visualizations
Biochemical Pathway: PNP-Catalyzed Phosphorolysis of this compound
Caption: The reversible phosphorolysis of this compound catalyzed by PNP.
Experimental Workflow: Determination of PNP Kinetic Parameters
Caption: Workflow for determining the kinetic parameters of PNP with this compound.
References
- 1. Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of purine nucleoside phosphorylase (PNP) of mammalian and bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isoguanosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of isoguanosine, a nucleoside analog used in various research applications.
This compound, an isomer of guanosine, requires careful management to mitigate potential hazards and prevent environmental contamination. While some forms of this compound in solution may be classified as non-hazardous, a cautious approach treating the solid compound with higher scrutiny is recommended due to the limited availability of comprehensive toxicological data. Adherence to the following protocols is critical for personal safety and the integrity of research.
Immediate Safety and Hazard Information
While some safety data sheets (SDS) for this compound solutions do not classify it as hazardous, the closely related compound, isoguanine (B23775), is categorized as a skin and eye irritant. Therefore, it is prudent to handle this compound with a similar level of caution, especially in its solid form.
Key Hazard Information for Isoguanine (to be cautiously applied to this compound):
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its related compound, isoguanine.
| Property | This compound | Isoguanine |
| CAS Number | 1818-71-9 | 3373-53-3 |
| Molecular Formula | C₁₀H₁₃N₅O₅ | C₅H₅N₅O |
| Molecular Weight | 283.24 g/mol | 151.13 g/mol |
| Physical Description | White to off-white crystals | Solid |
| Melting Point | >360 °C (decomposes) | >360 °C |
| GHS Hazard Codes (for Isoguanine) | H315 (Skin Irritation), H319 (Eye Irritation) | H315 (Skin Irritation), H319 (Eye Irritation) |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound waste. This procedure is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container.
-
Do not dispose of this compound solutions down the drain.
-
3. Waste Container Labeling:
-
Clearly label all waste containers as "Hazardous Chemical Waste" (or as required by your institution).
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 1818-71-9
-
Associated hazards (e.g., "Skin Irritant," "Eye Irritant" as a precaution)
-
The date of accumulation
-
The name of the generating laboratory or researcher
-
4. Storage of Waste:
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and in a secondary containment tray to prevent spills.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a detergent solution followed by water).
-
Dispose of all cleaning materials as hazardous waste.
Experimental Protocols Informing Disposal
Understanding the stability and degradation of this compound can inform its handling and disposal.
Stability of this compound Hydrogels
-
Objective: To determine the stability of this compound-based hydrogels under various pH conditions.
-
Methodology:
-
Prepare this compound hydrogels in the presence of K⁺ ions.
-
Subject the hydrogels to a wide pH range (pH 3 to 10).
-
Monitor the physical integrity and stability of the gels over time (up to several months).
-
Measure the storage modulus of the hydrogels using rheology to quantify their stability.
-
-
Key Finding: this compound hydrogels are remarkably stable over a wide pH range (pH 3-10) and can last for several months.[1] This high stability suggests that this compound is persistent and will not readily degrade under typical environmental conditions, reinforcing the need for its collection as chemical waste rather than drain disposal.
Enzymatic Degradation of Isoguanine
-
Objective: To investigate the enzymatic degradation of isoguanine, the nucleobase of this compound.
-
Methodology:
-
Partially purify cytosine deaminase (CDA) from E. coli using ammonium (B1175870) sulfate (B86663) fractionation, gel filtration, and anion exchange chromatography.
-
Incubate isoguanine with the purified CDA in a suitable buffer at a controlled pH (e.g., 7.7).
-
Monitor the reaction progress by measuring the decrease in isoguanine concentration and the formation of xanthine (B1682287) over time using spectrophotometry or HPLC.
-
Determine the kinetic constants (kcat and Km) for the deamination of isoguanine.
-
-
Key Finding: E. coli cytosine deaminase can efficiently catalyze the deamination of isoguanine to xanthine.[2][3] This indicates a potential biological pathway for the detoxification of isoguanine. While this is a cellular process, it highlights the biological reactivity of the compound.
Visualizing Disposal and Metabolic Pathways
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Metabolic Pathway of Isoguanine Degradation
Isoguanine, the nucleobase of this compound, can be formed in cells through oxidative damage to adenine. The cell has enzymatic pathways to degrade this potentially mutagenic compound.
Caption: Enzymatic degradation of isoguanine to xanthine.
References
- 1. The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of the Orphan Enzyme Isoguanine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rescue of the orphan enzyme isoguanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Isoguanosine
Disclaimer: No specific Safety Data Sheet (SDS) for Isoguanosine was located. The following safety recommendations are based on the documented hazards of the closely related compound, Isoguanine. It is imperative for researchers to conduct a thorough risk assessment before handling this compound and to consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for personal safety and to maintain the integrity of research.
Hazard Identification and Safety Precautions
Based on the data for Isoguanine, this compound should be handled as a substance that may cause skin and serious eye irritation.[1][2][3]
Signal Word: Warning[1]
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for Isoguanine, the base of this compound.
| Property | Value |
| Molecular Formula | C5H5N5O |
| Molecular Weight | 151.13 g/mol |
| Melting Point | >360 °C |
| Solubility in 1 M NaOH | 50 mg/ml |
| Purity (HPLC) | >98.0% |
(Data for Isoguanine)[1]
Operational Plan: Handling this compound in a Laboratory Setting
This section provides a step-by-step guide for the safe handling of this compound.
Personal Protective Equipment (PPE)
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
-
Hand Protection: Chemical-resistant disposable gloves (e.g., nitrile) are mandatory. Double gloving is recommended due to the potential for skin irritation. Gloves should be inspected for integrity before use and changed immediately if contaminated.[1]
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes and airborne particles. A face shield should be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.[1]
-
Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles. If engineering controls are not sufficient, a NIOSH-approved respirator should be used.[1]
Experimental Protocols
Weighing this compound Powder:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.[1]
-
Use anti-static weigh boats or paper.
-
Carefully transfer the desired amount of this compound powder using a clean spatula, avoiding the creation of dust.[1]
-
Clean any spills immediately according to the spill response protocol.[1]
Dissolving this compound:
-
Add the weighed this compound powder to a suitable container.
-
Slowly add the desired solvent while stirring.[1]
-
If necessary, gently heat or sonicate the solution to aid dissolution, ensuring the container is appropriately covered to prevent splashing.[1]
-
Handle the resulting solution with the same level of PPE as the powder.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory.
Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in its original or a clearly labeled, sealed waste container. Contaminated materials such as weigh boats, pipette tips, and gloves must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag and labeled as "Hazardous Chemical Waste".[1]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[1]
Storage and Final Disposal
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and in a secondary containment tray.[1]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Never dispose of this compound or its solutions down the drain. [1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Decontamination
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a detergent solution followed by water). Dispose of all cleaning materials as hazardous waste.[1][2]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
